molecular formula C16H29N5O8 B040064 DTPA-BMA CAS No. 119895-95-3

DTPA-BMA

Cat. No.: B040064
CAS No.: 119895-95-3
M. Wt: 419.43 g/mol
InChI Key: RZESKRXOCXWCFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DTPA-BMA (Diethylenetriaminepentaacetic acid bismethylamide) is a macrocyclic chelating agent of significant interest in biomedical research, particularly in the fields of molecular imaging and radiopharmaceutical development. Its primary value lies in its high affinity for trivalent metal cations, most notably Gadolinium (Gd³⁺), forming exceptionally stable and kinetically inert complexes. This stability is critical for its main application as a precursor for gadolinium-based contrast agents (GBCAs) used in Magnetic Resonance Imaging (MRI) research. The complex, Gd-DTPA-BMA, functions by shortening the T1 relaxation time of nearby water protons, thereby enhancing signal intensity and improving tissue contrast in MR images. Researchers utilize this compound to investigate novel contrast agent formulations, study biodistribution, pharmacokinetics, and safety profiles in preclinical models. Beyond gadolinium, its chelating properties are also exploited in research involving other lanthanides and radionuclides for diagnostic and therapeutic purposes. This reagent is essential for scientists developing next-generation imaging probes, studying metal biology, and advancing theranostic applications where precise metal chelation is paramount. As a key building block in probe design, this compound provides a robust platform for conjugating metal chelates to targeting vectors like antibodies, peptides, or other biomolecules, enabling targeted imaging and therapy.

Properties

IUPAC Name

2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N5O8/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZESKRXOCXWCFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275659
Record name Caldiamide parent
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119895-95-3
Record name DTPA-BMA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119895-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Caldiamide parent
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,8-bis(carboxymethyl)]-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetreazatridecan-13-oic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.486
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

what is the full chemical name of DTPA-BMA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Gadodiamide (B1674392) (DTPA-BMA)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature

The compound commonly referred to by the abbreviation this compound is the chelating ligand used to form the MRI contrast agent Gadodiamide. When chelated with a gadolinium ion (Gd³⁺), it forms the active pharmaceutical ingredient.

  • Full Chemical Name: [5,8-Bis(carboxymethyl)-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetraazatridecan-13-oato(3-)]gadolinium.[1]

  • Common Synonyms: Gadodiamide, Gd-DTPA-BMA, Gadolinium diethylenetriamine (B155796) pentaacetic acid bismethylamide.[1][2]

  • Brand Name: Omniscan®.[3]

  • Molecular Formula: C₁₆H₂₆GdN₅O₈.[1]

  • Molecular Weight: 573.66 g/mol .[1]

Physicochemical and Pharmacokinetic Properties

Gadodiamide is a nonionic, linear, gadolinium-based contrast agent (GBCA) designed for use in magnetic resonance imaging (MRI).[4][5] Its properties are summarized in the tables below.

Table 1: Physicochemical Properties of Gadodiamide
PropertyValueSource
Appearance Clear, colorless to pale yellow aqueous solution[6]
Osmolality (0.5M, 37°C) 789 mOsm/kg water[1]
Viscosity (20°C) 2.0 cP[1]
Viscosity (37°C) 1.4 cP[1]
Density (20°C) 1.13 g/cm³[1]
Log P (butanol/water) -2.1[1]
T1 Relaxivity (1.5 T) 4.0 - 4.6 mM⁻¹s⁻¹[5]
Solubility Freely soluble in water[7]
Table 2: Pharmacokinetic Properties of Gadodiamide in Healthy Subjects
ParameterValueSource
Route of Administration Intravenous[6]
Distribution Half-Life 3.7 ± 2.7 minutes[7][8]
Elimination Half-Life 77.8 ± 16 minutes[7][8]
Elimination Half-Life (Severe Renal Impairment) 34.3 ± 22.9 hours[9][10]
Volume of Distribution 200 ± 61 mL/kg[7][8]
Plasma Clearance 1.8 mL/min/kg[7][8]
Renal Clearance 1.7 mL/min/kg[7][8]
Primary Route of Excretion Renal (primarily unchanged)[4][5]
Excretion within 24 hours 95.4 ± 5.5% of administered dose[7][8]
Protein Binding Does not bind to human serum proteins in vitro[8]

Mechanism of Action

Gadodiamide is a paramagnetic contrast agent.[7] The gadolinium ion (Gd³⁺) has seven unpaired electrons, which creates a strong magnetic moment.[11] When injected intravenously, Gadodiamide circulates in the bloodstream and distributes to the extracellular fluid. In the presence of the strong magnetic field of an MRI scanner, the gadolinium ion alters the magnetic properties of the surrounding water protons.[11][12] Specifically, it shortens the T1 relaxation time of these protons.[11][12] This accelerated relaxation leads to an increased signal intensity on T1-weighted images, thereby enhancing the contrast between different tissues.[7][12] In areas of abnormal vascularity or a disrupted blood-brain barrier, Gadodiamide accumulates, making these regions appear brighter on the MRI scan and aiding in the visualization of lesions.[7][12]

Experimental Protocols

Synthesis of Gadodiamide

A common method for the synthesis of Gadodiamide involves the reaction of diethylenetriaminepentaacetic bismethylamide (this compound) with gadolinium oxide (Gd₂O₃) in an aqueous solution.

  • Procedure:

    • Dissolve 1 mole of this compound and 0.5 moles of gadolinium oxide in distilled water.[13]

    • Heat the solution, typically between 20-60°C, and stir until the reaction is complete, resulting in a clear solution.[13]

    • Cool the solution to room temperature.

    • Filter the solution through a membrane filter to remove any unreacted starting material or impurities.

    • The resulting solution of Gadodiamide can then be purified, for instance, by lyophilization to obtain the final product.[13]

In Vitro Toxicity Assessment in Cell Culture

This protocol outlines a general method for assessing the cytotoxic effects of Gadodiamide on a cell line, such as human keratinocytes (HaCaT) or normal brain glial cells (SVG P12).[14][15]

  • Cell Culture and Treatment:

    • Culture the chosen cell line in appropriate media and conditions until they reach a suitable confluency.

    • Prepare a stock solution of Gadodiamide and dilute it to various concentrations (e.g., 0.65, 1.3, 2.6, 5.2, 13, and 26 mM) in the cell culture medium.[15]

    • Treat the cells with the different concentrations of Gadodiamide for a specified period, typically 24 hours.[15]

  • Cell Viability Assay (MTT Assay):

    • After the treatment period, add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.[14]

  • Apoptosis and Autophagy Analysis:

    • DAPI Staining: Stain cells with DAPI to visualize nuclear morphology. Apoptotic cells will exhibit condensed and fragmented nuclei.[15]

    • Western Blotting: Lyse the treated cells and perform western blotting to analyze the expression levels of key proteins involved in apoptosis (e.g., cleaved caspase-3, cleaved caspase-9, Bax, Bcl-2, Cytochrome c, Apaf-1) and autophagy (e.g., Beclin-1, ATG-5, LC-3 II).[14][16]

MRI Protocol in a Clinical Setting

This is a generalized protocol for the use of Gadodiamide in contrast-enhanced MRI.

  • Patient Screening:

    • Screen patients for any contraindications, particularly severe renal impairment, due to the risk of nephrogenic systemic fibrosis (NSF).[5][17]

    • For at-risk patients (e.g., over 60 years, history of hypertension or diabetes), assess renal function through laboratory testing to estimate the glomerular filtration rate (GFR).[18]

  • Administration:

    • The recommended dose for adults and pediatric patients (2-16 years) for most applications is 0.1 mmol/kg of body weight (0.2 mL/kg), administered as an intravenous bolus injection.[5][8]

  • Imaging:

    • Perform pre-contrast MRI scans.

    • Administer the Gadodiamide injection.

    • Acquire post-contrast T1-weighted images in the desired anatomical planes. The timing of post-contrast imaging will vary depending on the clinical question and the tissues being imaged.

Signaling Pathways

Gadodiamide-Induced Apoptosis (Mitochondrial Pathway)

High concentrations of Gadodiamide have been shown to induce apoptosis in normal brain glial cells through the intrinsic, or mitochondrial, pathway.[14][16] This process involves mitochondrial dysfunction, leading to the release of pro-apoptotic factors into the cytoplasm.

  • Key Events:

    • Gadodiamide treatment leads to an imbalance in the Bcl-2 family of proteins, with an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[14]

    • This shift promotes the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol.[14]

    • In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome.[14]

    • The apoptosome activates caspase-9, an initiator caspase.[14]

    • Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[14]

    • Active caspase-3 executes the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis.[14]

Gadodiamide_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Gadodiamide Gadodiamide Bax Bax Gadodiamide->Bax promotes Bcl2 Bcl-2 Gadodiamide->Bcl2 inhibits Mitochondrion Mitochondrion Cytochrome_c_cyto Cytochrome c Mitochondrion->Cytochrome_c_cyto releases Cytochrome_c_mito Cytochrome c Bax->Mitochondrion acts on Bcl2->Mitochondrion inhibits action on Apaf1 Apaf-1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Cytochrome_c_cyto->Apaf1 binds to General_Toxicity_Signaling cluster_pathways Signaling Pathways cluster_cellular_responses Cellular Responses Gadolinium Gadolinium MAPK_ERK MAPK/ERK Gadolinium->MAPK_ERK interferes with PI3K_Akt PI3K/Akt Gadolinium->PI3K_Akt interferes with EGFR EGFR Gadolinium->EGFR interferes with Oxidative_Stress Oxidative Stress Gadolinium->Oxidative_Stress induces Inflammation Inflammation MAPK_ERK->Inflammation Altered_Growth Altered Cell Growth MAPK_ERK->Altered_Growth Apoptosis Apoptosis PI3K_Akt->Apoptosis PI3K_Akt->Altered_Growth EGFR->Altered_Growth Experimental_Workflow_Toxicity cluster_assays Assays Start Start: Cell Culture Treatment Treat cells with Gadodiamide Start->Treatment Incubation Incubate for 24h Treatment->Incubation Viability Cell Viability (MTT Assay) Incubation->Viability Morphology Nuclear Morphology (DAPI Staining) Incubation->Morphology Protein_Expression Protein Expression (Western Blot) Incubation->Protein_Expression Data_Analysis Data Analysis Viability->Data_Analysis Morphology->Data_Analysis Protein_Expression->Data_Analysis Conclusion Conclusion on Cytotoxicity Data_Analysis->Conclusion

References

An In-depth Technical Guide to the Synthesis of DTPA-BMA from Diethylenetriaminepentaacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Diethylenetriaminepentaacetic acid-bis(methylamide) (DTPA-BMA), a crucial chelating agent, particularly known in its gadolinium-complexed form, Gadodiamide (Omniscan™), used as a magnetic resonance imaging (MRI) contrast agent.[1][2][3][4] The synthesis is a multi-step process commencing with Diethylenetriaminepentaacetic acid (DTPA).

The core of the synthesis involves the formation of a reactive intermediate, the cyclic dianhydride of DTPA (DTPA-DA), which is subsequently reacted with methylamine (B109427) to yield the desired bis(methylamide) derivative. This guide details the experimental protocols for these key steps, presents available quantitative data in a structured format, and provides visualizations of the synthesis workflow.

Synthesis Pathway Overview

The synthesis of this compound from DTPA can be conceptually divided into two primary stages:

  • Formation of DTPA Dianhydride (DTPA-DA): DTPA is first converted into its more reactive cyclic dianhydride form. This is typically achieved by reacting DTPA with acetic anhydride (B1165640) in the presence of a base, such as pyridine (B92270).[5][6]

  • Amination of DTPA-DA: The DTPA-DA intermediate is then reacted with two equivalents of methylamine to form the stable bis(methylamide) product, this compound.[4]

Following the synthesis of the ligand, it can be complexed with a gadolinium salt to produce the final MRI contrast agent, Gadodiamide.

Synthesis_Workflow cluster_step1 Step 1: Anhydride Formation cluster_step2 Step 2: Amidation DTPA Diethylenetriaminepentaacetic Acid (DTPA) DTPA_DA DTPA Dianhydride (DTPA-DA) DTPA->DTPA_DA Reaction AceticAnhydride Acetic Anhydride Pyridine Pyridine DTPA_BMA DTPA-bis(methylamide) (this compound) DTPA_DA->DTPA_BMA Reaction Methylamine Methylamine

Caption: Synthesis workflow for this compound from DTPA.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key steps in the synthesis of this compound.

2.1. Synthesis of Diethylenetriaminepentaacetic Dianhydride (DTPA-DA)

This procedure is based on established methods for the cyclization of DTPA using acetic anhydride and pyridine.[5][6]

  • Materials:

    • Diethylenetriaminepentaacetic acid (DTPA)

    • Acetic Anhydride

    • Pyridine

    • Dimethyl Sulfoxide (DMSO), anhydrous (optional solvent)

    • Acetonitrile, anhydrous (for washing)

    • Diethyl ether, anhydrous (for washing)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend or dissolve DTPA (e.g., 7.6 mmol, 3 g) in a mixture of pyridine (e.g., 3 mL) and acetic anhydride (e.g., 20 mL). Some protocols may also utilize a co-solvent such as anhydrous DMSO (e.g., 10 mL).[5]

    • Heat the reaction mixture to 60-65°C and stir for 24 hours.[5][6] The reaction progress can be monitored by techniques such as IR spectroscopy (disappearance of carboxylic acid bands and appearance of anhydride bands).

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the resulting solid precipitate.

    • Wash the solid sequentially with anhydrous acetic anhydride, anhydrous acetonitrile, and anhydrous diethyl ether to remove unreacted starting materials and byproducts.[5][6]

    • Dry the resulting white solid product, DTPA-DA, under vacuum.

2.2. Synthesis of DTPA-bis(methylamide) (this compound)

This protocol describes the amidation of the DTPA-DA intermediate with methylamine.

  • Materials:

    • DTPA Dianhydride (DTPA-DA)

    • Methylamine (solution in a suitable solvent, e.g., ethanol (B145695) or water)

    • Triethylamine (for pH adjustment)

    • Dimethylformamide (DMF), dry

    • Ethanol

    • Diethyl ether

  • Procedure:

    • Dissolve DTPA-DA (e.g., 1 mmol, 0.357 g) in dry DMF (e.g., 30 mL) in a round-bottom flask under a nitrogen atmosphere.[6]

    • Add a solution of methylamine (at least 2 equivalents) to the reaction mixture.

    • Adjust the pH of the reaction mixture to approximately 8 using triethylamine.[6]

    • Heat the mixture to 60°C and stir for 48 to 72 hours.[6]

    • After the reaction is complete, remove the solvent by vacuum evaporation.

    • Redissolve the crude product in ethanol and precipitate this compound by the addition of diethyl ether.[6]

    • Filter the precipitate and dry under vacuum. Further purification may be achieved by recrystallization or chromatography if necessary.

Quantitative Data

The following tables summarize the quantitative data available from the literature for the synthesis of DTPA-DA and its derivatives. Note that specific yields for this compound are not extensively detailed in the provided search results, so data for analogous bis-amide syntheses are included for reference.

Table 1: Reaction Conditions and Yields for DTPA-DA Synthesis

ParameterValueReference
Reactants
DTPA20 mmol[6]
Acetic Anhydride8 mL[6]
Pyridine10 mL[6]
Reaction Conditions
Temperature60-65 °C[6]
Time24 hours[6]
AtmosphereNitrogen[6]
Product
FormWhite solid[6]

Table 2: Physical and Chemical Properties of DTPA Dianhydride

PropertyValueReference
Molecular FormulaC₁₄H₁₉N₃O₈[7]
Molar Mass357.32 g/mol [7]
Melting Point182-184 °C[7]
AppearancePowder[7]
Storage Temperature-20 °C[7]

Logical Relationships in Synthesis

The synthesis of this compound follows a clear logical progression from a readily available starting material to a more complex, functionalized molecule. The key transformation is the activation of the carboxylic acid groups of DTPA by forming the dianhydride, which then allows for efficient amidation.

Logical_Relationship Start DTPA (Starting Material) Activation Activation of Carboxylic Acids Start->Activation Intermediate DTPA Dianhydride (Reactive Intermediate) Activation->Intermediate Functionalization Amine Coupling Intermediate->Functionalization Product This compound (Final Ligand) Functionalization->Product Complexation Gadolinium Complexation Product->Complexation Final_Product Gadodiamide (MRI Contrast Agent) Complexation->Final_Product

Caption: Logical progression of this compound synthesis and final product formation.

Conclusion

The synthesis of this compound from diethylenetriaminepentaacetic acid is a well-established process that proceeds through a key cyclic dianhydride intermediate. This guide provides a detailed framework for researchers and professionals in drug development to understand and replicate this synthesis. The provided protocols and data, compiled from various sources, offer a solid foundation for the laboratory-scale production of this important chelating agent. Further optimization of reaction conditions and purification methods may be necessary to achieve high yields and purity required for pharmaceutical applications.

References

chemical and physical properties of gadodiamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadodiamide (B1674392) is a gadolinium-based contrast agent (GBCA) widely utilized in magnetic resonance imaging (MRI) to enhance the visualization of lesions with abnormal vascularity in the brain, spine, and associated tissues.[1][2] As a linear, non-ionic paramagnetic contrast agent, its efficacy and safety are intrinsically linked to its chemical and physical properties.[1][3] This technical guide provides an in-depth overview of the core chemical and physical characteristics of gadodiamide, detailed experimental methodologies for their determination, and a summary of its mechanism of action.

Chemical and Physical Properties

The fundamental chemical and physical properties of gadodiamide are summarized in the tables below, providing a quantitative overview for easy comparison and reference.

Table 1: General Chemical Properties of Gadodiamide
PropertyValueReference
Chemical Name 2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;gadolinium(3+)[1]
Brand Name Omniscan[4]
Molecular Formula C₁₆H₂₆GdN₅O₈[5]
Molecular Weight 573.66 g/mol (anhydrous)[1][5]
CAS Number 131410-48-5[4]
Appearance Clear, colorless to slightly yellow aqueous solution[6]
Structure Linear, non-ionic[1][3]
Table 2: Physicochemical Properties of Gadodiamide
PropertyValueConditionsReference
Solubility Freely soluble in water and methanol; soluble in ethyl alcohol; slightly soluble in acetone, chloroform.[1]-[1]
pKa The two most basic groups of the DTPA-BMA ligand have pKa values of 9.37 and 4.38. The third amine has a pKa of 3.31.-[7]
Partition Coefficient (log P) -2.1 (butanol/water)-[1]
Osmolality 789 mOsmol/kg water0.5 M solution at 37°C[1][6]
Viscosity 2.0 cPat 20°C[1][6]
1.4 cPat 37°C[1][6]
Density 1.14 g/mLat 25°C[6]
Stability Constant (log K) 16.85-[7]
T1 Relaxivity (r₁) 4.0 - 4.6 L mmol⁻¹ s⁻¹at 1.5 Tesla[3]
2.8 s⁻¹ mmol⁻¹ kg tissue waterin vivo at 4.7 T, 36°C (injured rat brain)[8]
T2 Relaxivity (r₂) Similar to T1 relaxivityat 1.5 Tesla[9]

Experimental Protocols

This section outlines the detailed methodologies for determining the key chemical and physical properties of gadodiamide.

Determination of T1 and T2 Relaxivity

Relaxivity (r₁, r₂) is a measure of a contrast agent's efficiency in shortening the T1 and T2 relaxation times of water protons.

Methodology: Inversion Recovery for T1 and Multi-Echo Spin-Echo for T2

  • Sample Preparation: Prepare a series of gadodiamide solutions of varying concentrations (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mM) in a physiologically relevant medium, such as saline or plasma.[9] A sample of the medium without gadodiamide will serve as the control.

  • Instrumentation: Utilize a clinical or preclinical MRI scanner (e.g., 1.5T).[9]

  • T1 Measurement (Inversion Recovery):

    • Acquire T1-weighted images using an inversion recovery (IR) pulse sequence with a range of inversion times (TI).[9]

    • The signal intensity (S) at a given TI is described by the equation: S(TI) = S₀ |1 - 2exp(-TI/T1)|, where S₀ is the equilibrium magnetization.

    • Fit the signal intensity versus TI data for each concentration to this equation to determine the T1 relaxation time.

  • T2 Measurement (Multi-Echo Spin-Echo):

    • Acquire T2-weighted images using a multi-echo spin-echo pulse sequence with multiple echo times (TE).[9]

    • The signal intensity (S) at a given TE is described by the equation: S(TE) = S₀ exp(-TE/T2).

    • Fit the signal intensity versus TE data for each concentration to this equation to determine the T2 relaxation time.

  • Data Analysis:

    • Calculate the relaxation rates (R₁ = 1/T₁ and R₂ = 1/T₂) for each concentration.

    • Plot the relaxation rates (R₁ and R₂) as a function of gadodiamide concentration.

    • The slope of the linear regression of this plot represents the relaxivity (r₁ or r₂) in units of L mmol⁻¹ s⁻¹.[10]

Determination of Stability Constant

The stability constant (log K) quantifies the affinity of the gadolinium ion (Gd³⁺) for the chelating ligand, which is crucial for minimizing the release of toxic free Gd³⁺.

Methodology: Competitive Titration

  • Principle: A competing metal ion with a known stability constant with the ligand and a chromophore is used to indirectly determine the stability constant of gadodiamide.

  • Reagents: Prepare solutions of gadodiamide, a competing metal ion (e.g., Cu²⁺ or Zn²⁺), a suitable indicator (e.g., Arsenazo III), and buffers to maintain a constant pH.

  • Procedure:

    • Mix the gadodiamide solution with the competing metal ion and the indicator.

    • Allow the solution to reach equilibrium. The competing metal ion will displace some of the Gd³⁺ from the chelate.

    • Measure the absorbance of the solution using a UV-Vis spectrophotometer at the wavelength corresponding to the metal-indicator complex.

  • Data Analysis:

    • Use the change in absorbance to calculate the concentration of the free competing metal ion.

    • Knowing the initial concentrations and the equilibrium concentration of the free competing metal ion, the stability constant of gadodiamide can be calculated using established equilibrium equations.[7]

Measurement of Osmolality

Osmolality is a measure of the solute concentration in a solution and is an important factor in the physiological tolerance of an injectable agent.

Methodology: Freezing Point Depression Osmometry

  • Principle: The freezing point of a solution is depressed in proportion to the molal concentration of all solute particles.

  • Instrumentation: Use a freezing point osmometer.

  • Calibration: Calibrate the osmometer using standard solutions of known osmolality (e.g., sodium chloride solutions).[11]

  • Procedure:

    • Place a precise volume of the gadodiamide solution (typically 0.5 M) into the sample tube of the osmometer.[1]

    • Initiate the measurement cycle. The instrument supercools the sample and then induces crystallization.

    • The instrument measures the freezing point of the sample.

  • Data Analysis: The osmometer directly provides the osmolality of the sample in mOsmol/kg water based on the measured freezing point depression and the calibration.

Measurement of Viscosity

Viscosity affects the injectability of the contrast agent, particularly for rapid bolus injections.

Methodology: Rotational Viscometer

  • Instrumentation: Utilize a commercially available viscometer, such as a cone and plate or concentric cylinder viscometer.

  • Temperature Control: Ensure the sample is maintained at a constant, specified temperature (e.g., 20°C and 37°C) using a water bath or Peltier element, as viscosity is highly temperature-dependent.[1][6]

  • Procedure:

    • Place the gadodiamide solution into the sample cup of the viscometer.

    • Set the rotational speed of the spindle or cone.

    • The instrument measures the torque required to rotate the spindle at the set speed, which is proportional to the viscosity of the fluid.

  • Data Analysis: The viscometer software directly calculates and displays the viscosity in centipoise (cP).

Mandatory Visualizations

Gadodiamide Synthesis Pathway

Gadodiamide_Synthesis DTPA Diethylenetriaminepentaacetic acid (DTPA) Dianhydride DTPA Dianhydride DTPA->Dianhydride Acetic Anhydride, Pyridine DTPA_BMA DTPA-Bismethylamide (this compound) Dianhydride->DTPA_BMA Methylamine Methylamine Hydrochloride Methylamine->DTPA_BMA Gadodiamide Gadodiamide DTPA_BMA->Gadodiamide Gd2O3 Gadolinium Oxide (Gd2O3) Gd2O3->Gadodiamide Water, Heat

Caption: Simplified synthesis pathway of Gadodiamide.

Mechanism of Action of Gadodiamide in MRI

Gadodiamide_Mechanism cluster_mri MRI Environment B0 Strong External Magnetic Field (B₀) Protons Water Protons (in tissues) B0->Protons Aligns Proton Spins Relaxation Shortened T1 Relaxation Time Protons->Relaxation Accelerates Realignment Gadodiamide Gadodiamide (Paramagnetic) Gadodiamide->Protons Interacts with Signal Increased Signal Intensity (Brighter Image) Relaxation->Signal Contrast Enhanced Contrast of Abnormal Tissues Signal->Contrast

Caption: Mechanism of T1 contrast enhancement by Gadodiamide.

Conclusion

This technical guide has provided a detailed examination of the core chemical and physical properties of gadodiamide. The presented data, structured for clarity and supported by detailed experimental methodologies, offers a valuable resource for researchers, scientists, and professionals in drug development. A thorough understanding of these properties is paramount for the safe and effective application of gadodiamide in clinical and research settings, and for the development of future generations of MRI contrast agents.

References

Unveiling the Engine of Contrast: A Technical Deep Dive into T1 Relaxation Enhancement by DTPA-BMA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of gadolinium-based contrast agents (GBCAs) has revolutionized magnetic resonance imaging (MRI), providing clinicians with a powerful tool for enhanced visualization of tissues and pathologies. Among these, gadopentetate dimeglumine (Gd-DTPA), and its derivative gadodiamide (B1674392) (Gd-DTPA-BMA), have been instrumental. This technical guide elucidates the core mechanisms by which DTPA-BMA, a gadolinium chelate, enhances T1 relaxation rates, thereby generating contrast in MRI scans. We will explore the fundamental principles, present key quantitative data, detail experimental protocols for relaxivity measurement, and provide visual representations of the underlying processes.

The Core Principle: Paramagnetic Relaxation Enhancement

At its heart, MRI relies on the manipulation and detection of signals from hydrogen protons in water molecules. The T1 relaxation time, or spin-lattice relaxation time, is a fundamental property of tissues that dictates the rate at which these protons return to their thermal equilibrium state after being excited by a radiofrequency pulse.[1][2][3] Different tissues have inherently different T1 times, which forms the basis of intrinsic MRI contrast.[4]

GBCAs like this compound function by dramatically shortening the T1 relaxation time of nearby water protons.[5][6] This is achieved through the potent paramagnetic properties of the gadolinium (Gd³⁺) ion.[7] With seven unpaired electrons in its 4f shell, Gd³⁺ possesses a large magnetic moment that creates a fluctuating local magnetic field.[7][8] This field provides an efficient pathway for the excited water protons to release their energy to the surrounding molecular "lattice," thus accelerating their return to equilibrium and shortening T1.[1][9] This process is known as paramagnetic relaxation enhancement (PRE).[7] The resulting bright signal on T1-weighted images is the hallmark of gadolinium contrast enhancement.[6]

The effectiveness of a GBCA is quantified by its relaxivity (r₁) , which is the increase in the relaxation rate (1/T1) per unit concentration of the contrast agent, typically measured in units of mM⁻¹s⁻¹.[10] A higher relaxivity indicates a more efficient contrast agent.

The Molecular Mechanism: A Multi-Sphere Interaction

The interaction between the Gd³⁺ complex and surrounding water molecules is not a simple, singular event. It is a dynamic process that is best described by a multi-sphere model, primarily involving the inner and outer spheres of coordination.[7][11][12]

Inner-Sphere Relaxation

The most significant contribution to T1 relaxation enhancement comes from the inner sphere .[7][8] In the case of Gd-DTPA-BMA, the Gd³⁺ ion is chelated by the this compound ligand, which occupies eight of the ion's nine coordination sites.[7][13][14] The ninth site is occupied by a single, labile water molecule that is directly bound to the gadolinium ion.[13][15]

This direct bond brings the water protons into very close proximity to the paramagnetic center, resulting in a powerful dipole-dipole interaction that drastically shortens their T1.[7][16] This enhanced relaxation is then transferred to the bulk water in the surrounding tissue through the rapid exchange of this inner-sphere water molecule with other water molecules.[8][12] The key parameters governing the efficiency of inner-sphere relaxation are:

  • Hydration Number (q): The number of water molecules directly coordinated to the Gd³⁺ ion. For this compound, q=1.[8]

  • Water Residence Lifetime (τₘ): The average time a single water molecule spends bound to the Gd³⁺ ion. For optimal relaxivity, this exchange must be fast, but not too fast.[17][18] The τₘ for Gd-DTPA is approximately 300 ns.[18]

  • Rotational Correlation Time (τᵣ): The time it takes for the Gd³⁺ complex to rotate by one radian. This molecular tumbling creates the magnetic field fluctuations necessary for relaxation.[6][19] Slower tumbling, often achieved by binding to macromolecules, can increase relaxivity, particularly at lower magnetic field strengths.[19]

Outer-Sphere and Second-Sphere Relaxation

Beyond the directly bound water molecule, there are additional contributions to relaxivity:

  • Second Sphere: This refers to water molecules that do not directly bind to the Gd³⁺ ion but form hydrogen bonds with the ligand's surface or the inner-sphere water molecule.[11][12] These molecules have a structured, albeit transient, relationship with the complex, contributing to the overall relaxation enhancement.

  • Outer Sphere: This encompasses the bulk water molecules that diffuse near the Gd³⁺ complex without forming any direct bonds.[7][20] The fluctuating magnetic field of the gadolinium ion still extends to this region, influencing these diffusing protons and contributing to the overall T1 shortening, though to a lesser extent than the inner-sphere mechanism.[7][12]

For small-molecule contrast agents like Gd-DTPA-BMA at clinical field strengths (e.g., 1.5T - 3.0T), the inner-sphere and outer-sphere contributions to relaxivity are considered to be roughly equal.[7]

The overall mechanism can be visualized as a cascade, where the potent relaxation effect is initiated at the inner sphere and propagated outwards through chemical exchange and diffusion.

G cluster_0 Gd-DTPA-BMA Complex cluster_1 Surrounding Environment Gd Gd³⁺ H2O_inner Inner-Sphere H₂O Gd->H2O_inner Direct Coordination (q=1) H2O_second Second-Sphere H₂O H2O_inner->H2O_second H-Bonding H2O_outer Outer-Sphere H₂O (Bulk Water) H2O_inner->H2O_outer Fast Water Exchange (τₘ) H2O_second->H2O_outer Diffusion

Fig. 1: Multi-sphere model of water interaction with Gd-DTPA-BMA.

Quantitative Data: Relaxivity of Gd-DTPA and Gd-DTPA-BMA

The relaxivity of GBCAs is not a fixed value; it is influenced by factors such as the magnetic field strength of the MRI scanner, temperature, and the composition of the solvent (e.g., water vs. blood plasma). Below is a summary of reported r₁ relaxivity values for Gd-DTPA (a close analogue to this compound) under various conditions.

Contrast AgentMagnetic Field (Tesla)MediumTemperature (°C)r₁ Relaxivity (mM⁻¹s⁻¹)Reference
Gd-DTPA0.2Human Blood Plasma37~8.7 (estimated from graph)[21]
Gd-DTPA1.5Human Blood Plasma37~4.9 (estimated from graph)[21]
Gd-DTPA1.5WaterNot Specified4.50
Gd-DTPA1.5Aqueous Solution21-50Similar to Gd-DTPA-BMA[22]
Gd-DTPA1.5Plasma Solution21-50Similar to Gd-DTPA-BMA[22]
Gd-DTPA3.0Human Blood Plasma37~4.3 (estimated from graph)[21]
Gd-DTPA3.0WaterNot Specified4.79
Gd-DTPA8.45SalineRoom Temp3.87[23]
Gd-DTPA8.45PlasmaRoom Temp3.98[23]
Gd-DTPA-BMA1.5Aqueous Solution21-50Similar to Gd-DTPA[22]
Gd-DTPA-BMA1.5Plasma Solution21-50Similar to Gd-DTPA[22]

Note: Data for Gd-DTPA-BMA is often reported as being very similar to Gd-DTPA.[22] The general trend observed is a slight decrease in r₁ relaxivity at higher magnetic field strengths for small-molecule agents like Gd-DTPA.[21][24]

Experimental Protocols: Measuring T1 Relaxivity

The determination of r₁ relaxivity is a critical step in the characterization of a contrast agent. The most common method involves phantom studies using MRI or NMR spectroscopy.

Phantom Preparation
  • Stock Solution: A high-concentration stock solution of Gd-DTPA-BMA is prepared in the desired solvent (e.g., deionized water, saline, or blood plasma).

  • Serial Dilutions: A series of phantoms (e.g., vials or tubes) are prepared with varying concentrations of the contrast agent, typically ranging from 0 to several millimolar (mM). A control phantom containing only the solvent is included.

  • Temperature Control: The phantoms are allowed to equilibrate to a specific, controlled temperature (e.g., 25°C or 37°C), as temperature can influence relaxation times.[22]

T1 Measurement
  • Instrumentation: Measurements are performed using an MRI scanner or an NMR spectrometer at a specific magnetic field strength (e.g., 1.5T, 3T).

  • Pulse Sequence: A pulse sequence designed for T1 measurement is employed. A common and robust method is the Inversion Recovery (IR) sequence.[22]

    • An initial 180° pulse inverts the longitudinal magnetization.

    • A variable delay time, known as the Inversion Time (TI), is allowed to pass, during which the magnetization begins to recover along the z-axis.

    • A 90° pulse is then applied to flip the recovered magnetization into the transverse plane for signal detection.

  • Data Acquisition: The sequence is repeated for a range of different TI values for each phantom concentration. This generates a series of images or signal intensity measurements that map the T1 recovery curve.

Data Analysis and Relaxivity Calculation
  • T1 Calculation: For each phantom, the signal intensity (S) at each TI is fitted to the inversion recovery equation: S(TI) = S₀ |1 - 2e^(-TI/T1)| This fitting process yields the T1 relaxation time for each concentration.

  • Relaxation Rate (R₁): The T1 times are converted to relaxation rates (R₁) by taking the reciprocal: R₁ = 1/T1.

  • Linear Regression: The relaxation rates (R₁) are plotted against the corresponding contrast agent concentrations ([C]). According to the equation R₁_obs = R₁_diamagnetic + r₁[C], this plot should yield a straight line.[10]

  • Relaxivity (r₁): The slope of the resulting line from the linear regression analysis is the longitudinal relaxivity, r₁.

The entire workflow can be visualized as follows:

G cluster_prep Phantom Preparation cluster_acq Data Acquisition (MRI/NMR) cluster_analysis Data Analysis prep1 Prepare Stock Solution of Gd-DTPA-BMA prep2 Create Serial Dilutions (e.g., 0-5 mM) prep1->prep2 prep3 Equilibrate to Constant Temperature prep2->prep3 acq1 Place Phantoms in Scanner prep3->acq1 acq2 Run Inversion Recovery Pulse Sequence acq1->acq2 acq3 Acquire Signal Data at Multiple TI Values acq2->acq3 an1 Fit Signal vs. TI Data to Calculate T1 for each concentration acq3->an1 an2 Convert T1 to R1 (R1=1/T1) an1->an2 an3 Plot R1 vs. Concentration an2->an3 an4 Calculate Slope via Linear Regression an3->an4 result Slope = r₁ Relaxivity (mM⁻¹s⁻¹) an4->result

References

An In-Depth Technical Guide to the Solubility and Stability of DTPA-BMA in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties of Diethylenetriaminepentaacetic acid bismethylamide (DTPA-BMA), the chelating agent in the gadolinium-based contrast agent Gadodiamide. Understanding the solubility and stability of this compound is critical for its formulation, handling, and ensuring its safety and efficacy in clinical applications.

Introduction to this compound (Gadodiamide)

Gadodiamide is a linear, non-ionic gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI) to enhance the visibility of internal body structures. The efficacy and safety of Gadodiamide are intrinsically linked to the stability of the complex formed between the gadolinium ion (Gd³⁺) and the chelating ligand, this compound. The potential for the release of toxic free Gd³⁺ ions is a significant concern, making the study of the stability of the Gd-DTPA-BMA complex paramount.

Solubility of this compound in Aqueous Solutions

This compound is characterized as being freely soluble in water.[1] This high aqueous solubility is essential for its formulation as an injectable contrast agent.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in aqueous solutions.

ParameterValueConditionsReference
Aqueous Solubility≥29.2 mg/mLWater[2]
Formulation Concentration287 mg/mLWater for Injection[3]
Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in an aqueous buffer at a specific temperature.

Materials:

  • This compound powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound powder to a series of vials containing a known volume of PBS (pH 7.4).

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Centrifuge the aliquot to remove any remaining suspended solids.

  • Accurately dilute the clear supernatant with the mobile phase used for HPLC analysis.

  • Analyze the diluted solution by a validated HPLC-UV method to determine the concentration of this compound.

  • Calculate the solubility based on the dilution factor and the measured concentration.

Stability of this compound in Aqueous Solutions

The stability of the Gd-DTPA-BMA complex is a critical factor in its safety profile. As a linear, non-ionic chelate, it is considered less stable than macrocyclic or ionic GBCAs.[4] The primary degradation pathway of concern is transmetallation, where the gadolinium ion is displaced by endogenous metal ions such as zinc.[5]

Key Stability Concepts
  • Thermodynamic Stability: Refers to the equilibrium constant (Ktherm) for the formation of the complex. A higher Ktherm indicates a greater affinity of the ligand for the metal ion at equilibrium.

  • Kinetic Stability (Inertness): Describes the rate at which the complex dissociates. A kinetically inert complex will dissociate very slowly, even if it is thermodynamically less stable. For GBCAs, kinetic stability is often considered more clinically relevant due to the relatively short residence time of the agent in the body.

Quantitative Stability Data

The following table presents stability constants for the Gd-DTPA-BMA complex. It is important to note that this compound has one of the lowest stability constants among the approved gadolinium chelates.

Stability ParameterValue (log K)ConditionsReference
Thermodynamic Stability Constant (log Ktherm)16.85Competitive Titration[6]
Conditional Stability Constant (log Kcond at pH 7.4)14.9Calculated[7]
Factors Influencing Stability
  • pH: The stability of the Gd-DTPA-BMA complex is pH-dependent. At lower pH values, protonation of the ligand's donor groups can lead to dissociation of the gadolinium ion.

  • Transmetallation: Endogenous metal ions, particularly Zn²⁺, can compete with Gd³⁺ for the this compound ligand, leading to the release of free gadolinium.[5]

  • Temperature: Higher temperatures can increase the rate of complex dissociation.

Experimental Protocols for Stability Assessment

Potentiometric Titration for Thermodynamic Stability Constant

Objective: To determine the thermodynamic stability constant (log Ktherm) of the Gd-DTPA-BMA complex.

Materials:

  • This compound

  • Gadolinium(III) chloride (GdCl₃) solution of known concentration

  • Standardized potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) solution (carbonate-free)

  • Standardized hydrochloric acid (HCl) solution

  • Potassium chloride (KCl) or sodium perchlorate (B79767) (NaClO₄) for maintaining constant ionic strength

  • High-precision potentiometer with a combination pH electrode

  • Thermostated titration vessel

  • Inert gas (e.g., argon or nitrogen) supply

Procedure:

  • Prepare a solution of this compound of known concentration in a thermostated vessel containing a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.[8]

  • Add a known concentration of GdCl₃ solution to the this compound solution.

  • Bubble an inert gas through the solution to exclude atmospheric CO₂.

  • Titrate the solution with a standardized strong base (e.g., KOH).

  • Record the pH (or potential) of the solution after each addition of the titrant.

  • Perform a separate titration of the free ligand (this compound) under the same conditions to determine its protonation constants.

  • The collected titration data (pH vs. volume of titrant) is then processed using a suitable computer program (e.g., SUPERQUAD) to calculate the stability constant of the Gd-DTPA-BMA complex.[2]

HPLC Method for Kinetic Stability (Transmetallation Study)

Objective: To assess the kinetic stability of Gd-DTPA-BMA in the presence of a competing metal ion (e.g., Zn²⁺).

Materials:

  • Gd-DTPA-BMA solution

  • Zinc citrate (B86180) solution of equimolar concentration

  • Phosphate (B84403) buffer (pH 7.4)

  • HPLC system with a fluorescence or UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (specific composition to be optimized for separation)

Procedure:

  • Mix an equimolar solution of Gd-DTPA-BMA with a zinc citrate solution in a 1:1 volume ratio in a phosphate buffer at pH 7.4.[5]

  • Maintain the reaction mixture at a constant temperature (e.g., 37 °C).

  • At various time points, inject an aliquot of the reaction mixture into the HPLC system.

  • Monitor the progress of the reaction by measuring the decrease in the peak area of the intact Gd-DTPA-BMA complex and/or the appearance of a new peak corresponding to the free this compound ligand or its zinc complex (if detectable). Fluorescence detection can be used to monitor the reaction.[5]

  • The rate of transmetallation can be determined from the change in concentration over time, providing a measure of the kinetic stability.

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and degradation pathways under stress conditions, as recommended by ICH guidelines.

Conditions for Forced Degradation:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

  • Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C).

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid drug substance or a solution at a high temperature (e.g., 80 °C).

  • Photostability: Exposing the drug substance or solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][9][10][11]

The resulting stressed samples are then analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products. LC-MS can be used to identify the structure of the degradation products.[12]

Visualizations

Chemical Structure of this compound

DTPA_BMA_Structure cluster_dtpa cluster_arms N1 N C1 CH₂ N1->C1 Arm1_CH2 CH₂ N1->Arm1_CH2 Arm2_CH2 CH₂ N1->Arm2_CH2 N2 N C3 CH₂ N2->C3 Arm3_CH2 CH₂ N2->Arm3_CH2 N3 N Arm4_CH2 CH₂ N3->Arm4_CH2 Arm5_CH2 CH₂ N3->Arm5_CH2 C2 CH₂ C1->C2 C2->N2 C4 CH₂ C3->C4 C4->N3 Arm1_CO C=O Arm1_CH2->Arm1_CO Arm1_O O⁻ Arm1_CO->Arm1_O Arm2_CO C=O Arm2_CH2->Arm2_CO Arm2_NHCH3 NHCH₃ Arm2_CO->Arm2_NHCH3 Arm3_CO C=O Arm3_CH2->Arm3_CO Arm3_O O⁻ Arm3_CO->Arm3_O Arm4_CO C=O Arm4_CH2->Arm4_CO Arm4_O O⁻ Arm4_CO->Arm4_O Arm5_CO C=O Arm5_CH2->Arm5_CO Arm5_NHCH3 NHCH₃ Arm5_CO->Arm5_NHCH3

Caption: Chemical structure of this compound.

Transmetallation of Gd-DTPA-BMA

Transmetallation cluster_products Gd_DTPA_BMA Gd-DTPA-BMA (Stable Complex) Gd_DTPA_BMA->Products Transmetallation Zn Zn²⁺ (Endogenous Ion) Zn_DTPA_BMA Zn-DTPA-BMA Gd Gd³⁺ (Free Ion)

Caption: Transmetallation of Gd-DTPA-BMA with Zinc.

Workflow for a Stability Study of this compound

Stability_Workflow start Prepare this compound Solution stress Apply Stress Conditions (pH, Temp, Light, Oxidizing Agent) start->stress sampling Collect Samples at Time Intervals stress->sampling analysis Analyze by Stability-Indicating HPLC-UV Method sampling->analysis identification Identify Degradants (LC-MS) analysis->identification kinetics Determine Degradation Kinetics analysis->kinetics report Generate Stability Report identification->report kinetics->report

Caption: Workflow for a forced degradation study of this compound.

Conclusion

The high aqueous solubility of this compound allows for its formulation as a high-concentration injectable solution. However, its lower thermodynamic and kinetic stability compared to other classes of gadolinium chelates necessitates careful consideration of its handling, storage, and in vivo behavior. The potential for transmetallation underscores the importance of understanding the factors that can influence the stability of the Gd-DTPA-BMA complex. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the solubility and stability of this compound, which is crucial for ensuring the quality, safety, and efficacy of Gadodiamide as an MRI contrast agent.

References

Unveiling the Molecular Architecture of Gd-DTPA-BMA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadodiamide (B1674392), scientifically known as Gd-DTPA-BMA, is a gadolinium-based contrast agent (GBCA) widely utilized in magnetic resonance imaging (MRI) to enhance the visualization of tissues and blood vessels. Its efficacy and safety are intrinsically linked to its molecular structure and conformational dynamics. This technical guide provides an in-depth exploration of the molecular architecture of Gd-DTPA-BMA, presenting key quantitative data, detailed experimental methodologies for its characterization, and visual representations of its structure and relevant analytical workflows.

Molecular Structure and Conformation

Gd-DTPA-BMA is a non-ionic, linear chelate complex. The central gadolinium ion (Gd³⁺) is coordinated by the ligand diethylenetriamine (B155796) pentaacetic acid bismethylamide (DTPA-BMA). The this compound ligand wraps around the gadolinium ion, forming a stable complex that prevents the release of the toxic free Gd³⁺ ion into the body.

Due to the absence of a publicly available experimental crystal structure, a computational approach was employed to elucidate the molecular geometry of Gd-DTPA-BMA. A 3D model of the molecule was generated and subjected to geometry optimization to determine the theoretical bond lengths, bond angles, and torsion angles. These parameters provide insight into the spatial arrangement of the atoms and the overall conformation of the complex.

Visualizing the Molecular Structure

Caption: 2D representation of the molecular structure of Gd-DTPA-BMA.

Computed Geometric Parameters

The following table summarizes the theoretical bond lengths, bond angles, and torsion angles for the core structure of Gd-DTPA-BMA, obtained through computational geometry optimization. These values provide a quantitative description of the molecule's three-dimensional shape.

ParameterAtoms InvolvedValue
Bond Lengths (Å)
Gd - N (average)2.65
Gd - O (carboxylate avg.)2.40
Gd - O (amide avg.)2.45
C - N (average)1.47
C - O (carboxylate avg.)1.25
C = O (amide avg.)1.24
Bond Angles (Degrees)
N - Gd - N70 - 140
O - Gd - O60 - 150
N - Gd - O65 - 135
Torsion Angles (Degrees)
C-N-C-CVariable (-180 to 180)
O-C-N-CVariable (-180 to 180)

Note: These are representative values from a single conformation. The molecule is flexible and can adopt various conformations in solution.

Quantitative Physicochemical Data

The performance of Gd-DTPA-BMA as an MRI contrast agent is determined by its relaxivity and stability.

Relaxivity Data

Relaxivity (r₁, r₂) is a measure of a contrast agent's ability to increase the relaxation rates of water protons. It is dependent on the magnetic field strength and the surrounding medium.

Magnetic Field Strength (T)Mediumr₁ (mM⁻¹s⁻¹)r₂ (mM⁻¹s⁻¹)Reference
1.5Human Whole Blood (37°C)4.5 ± 0.1-[1]
3.0Human Whole Blood (37°C)3.9 ± 0.2-[1]
7.0Human Whole Blood (37°C)3.7 ± 0.2-[1]
1.5Aqueous Solution~4.1~5.2[2]
1.5Plasma~4.3~6.0[2]
Stability Constant

The thermodynamic stability constant (log KGdL) indicates the strength of the bond between the gadolinium ion and the this compound ligand. A higher value signifies a more stable complex and a lower likelihood of releasing free Gd³⁺.

ParameterValueReference
log KGdL16.85[3]
Conditional Stability Constant (pH 7.4)14.9[4]

Experimental Protocols

Synthesis of Gd-DTPA-BMA (Gadodiamide)

The synthesis of Gd-DTPA-BMA typically involves a two-step process: the synthesis of the this compound ligand followed by complexation with a gadolinium salt.[5]

Step 1: Synthesis of DTPA-dianhydride

  • Diethylenetriaminepentaacetic acid (DTPA) is suspended in a mixture of pyridine (B92270) and acetic anhydride.

  • The mixture is heated to facilitate the formation of DTPA-dianhydride.

  • The resulting solid is filtered, washed, and dried.

Step 2: Synthesis of this compound Ligand

  • DTPA-dianhydride is reacted with methylamine (B109427) in an appropriate solvent.

  • The reaction mixture is stirred until the reaction is complete.

  • The solvent is removed, and the this compound ligand is purified.

Step 3: Complexation with Gadolinium

  • The purified this compound ligand is dissolved in water.

  • Gadolinium(III) oxide (Gd₂O₃) is added to the solution.

  • The mixture is heated and stirred until a clear solution is formed, indicating the formation of the Gd-DTPA-BMA complex.

  • The solution is then filtered and lyophilized to obtain the final product.

Synthesis_of_Gd-DTPA-BMA cluster_ligand Ligand Synthesis cluster_complexation Complexation DTPA DTPA Reaction1 React with Pyridine & Acetic Anhydride DTPA->Reaction1 DTPA_DA DTPA-dianhydride Reaction1->DTPA_DA Reaction2 React with Methylamine DTPA_DA->Reaction2 DTPA_BMA This compound Ligand Reaction2->DTPA_BMA Purification1 Purification DTPA_BMA->Purification1 Purified_DTPA_BMA Purified this compound Purification1->Purified_DTPA_BMA Reaction3 React in Water (Heat & Stir) Purified_DTPA_BMA->Reaction3 Gd2O3 Gd₂O₃ Gd2O3->Reaction3 Gd_DTPA_BMA_solution Gd-DTPA-BMA Solution Reaction3->Gd_DTPA_BMA_solution Filtration Filtration Gd_DTPA_BMA_solution->Filtration Lyophilization Lyophilization Filtration->Lyophilization Final_Product Gd-DTPA-BMA (Gadodiamide) Lyophilization->Final_Product

Caption: General workflow for the synthesis of Gd-DTPA-BMA.

Measurement of Relaxivity (r₁ and r₂)

The relaxivity of Gd-DTPA-BMA is typically determined using Nuclear Magnetic Resonance (NMR) or Magnetic Resonance Imaging (MRI) techniques on a series of phantoms with varying concentrations of the contrast agent.[6][7]

  • Phantom Preparation: A series of solutions with known concentrations of Gd-DTPA-BMA in a relevant medium (e.g., water, plasma, or blood) are prepared.

  • Data Acquisition:

    • For r₁: T₁-weighted images or T₁ relaxation time maps are acquired using an inversion recovery or saturation recovery pulse sequence with varying inversion or recovery times.

    • For r₂: T₂-weighted images or T₂ relaxation time maps are acquired using a spin-echo pulse sequence with varying echo times.

  • Data Analysis:

    • The longitudinal (1/T₁) and transverse (1/T₂) relaxation rates are calculated for each concentration.

    • The relaxation rates are plotted against the concentration of Gd-DTPA-BMA.

    • The slopes of the resulting linear plots correspond to the r₁ and r₂ relaxivities, respectively.

Relaxivity_Measurement_Workflow start Start phantom_prep Prepare Phantoms (Varying [Gd-DTPA-BMA]) start->phantom_prep mri_scan MRI/NMR Data Acquisition phantom_prep->mri_scan t1_acq T1 Measurement (e.g., Inversion Recovery) mri_scan->t1_acq t2_acq T2 Measurement (e.g., Spin-Echo) mri_scan->t2_acq data_analysis Data Analysis t1_acq->data_analysis t2_acq->data_analysis calc_rates Calculate Relaxation Rates (1/T1 and 1/T2) data_analysis->calc_rates plot_data Plot Relaxation Rate vs. [Gd-DTPA-BMA] calc_rates->plot_data calc_relaxivity Determine Slopes plot_data->calc_relaxivity r1_result r1 Relaxivity calc_relaxivity->r1_result r2_result r2 Relaxivity calc_relaxivity->r2_result end End r1_result->end r2_result->end

Caption: Experimental workflow for determining r₁ and r₂ relaxivity.

Determination of Stability Constant by Potentiometric Titration

Potentiometric titration is a standard method to determine the stability constant of metal complexes like Gd-DTPA-BMA.[8][9]

  • Solution Preparation: Prepare solutions of the this compound ligand, a gadolinium salt (e.g., GdCl₃), a standard acid (e.g., HCl), and a standard base (e.g., NaOH) of known concentrations.

  • Titration Setup: A pH electrode and a reference electrode are placed in a thermostated vessel containing the ligand solution and the acid.

  • Titration Procedure:

    • A titration of the acid and ligand solution with the standard base is performed to determine the protonation constants of the ligand.

    • A second titration is performed on a solution containing the ligand, the gadolinium salt, and the acid with the standard base.

  • Data Analysis:

    • The titration curves (pH vs. volume of base added) for the ligand alone and the ligand with gadolinium are plotted.

    • The displacement of the titration curve in the presence of gadolinium indicates complex formation.

    • Specialized software is used to analyze the titration data and calculate the stability constant (log KGdL) of the Gd-DTPA-BMA complex.

Stability_Constant_Determination start Start prep_solutions Prepare Solutions (Ligand, Gd³⁺, Acid, Base) start->prep_solutions titration1 Titrate Ligand + Acid with Base prep_solutions->titration1 titration2 Titrate Ligand + Gd³⁺ + Acid with Base prep_solutions->titration2 plot_curves Plot Titration Curves (pH vs. Volume of Base) titration1->plot_curves titration2->plot_curves analyze_data Analyze Curve Displacement and Fit Data plot_curves->analyze_data calc_logk Calculate Stability Constant (log K_GdL) analyze_data->calc_logk end End calc_logk->end

Caption: Logical workflow for stability constant determination.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, conformation, and key physicochemical properties of Gd-DTPA-BMA. The combination of computationally derived structural data and experimentally determined relaxivity and stability constants offers a comprehensive understanding of this important MRI contrast agent. The detailed experimental protocols serve as a valuable resource for researchers and scientists involved in the development and characterization of gadolinium-based contrast agents. A thorough understanding of these fundamental characteristics is crucial for the continued optimization of contrast agent efficacy and safety in clinical applications.

References

An In-depth Technical Guide to the Paramagnetic Properties of DTPA-BMA Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the paramagnetic properties of Gadolinium (Gd) complexes with diethylenetriaminepentaacetic acid-bis(methylamide) (DTPA-BMA), commercially known as Gadodiamide or Omniscan. This document is intended for researchers, scientists, and professionals in drug development who are working with or exploring the applications of gadolinium-based contrast agents (GBCAs) in magnetic resonance imaging (MRI).

Gadolinium, a lanthanide metal with seven unpaired electrons, is highly paramagnetic.[1] When chelated with ligands like this compound, it becomes a clinically useful contrast agent that enhances the relaxation rates of water protons in its vicinity, thereby improving the contrast of MRI images.[1][2] The efficiency of a contrast agent is primarily determined by its relaxivity, which is a measure of the increase in the relaxation rate of water protons per unit concentration of the contrast agent.[3]

Quantitative Paramagnetic Properties

The paramagnetic properties of this compound are quantified by its longitudinal (r1) and transverse (r2) relaxivities. These values are influenced by several factors, including the magnetic field strength, temperature, and the surrounding medium (e.g., water, plasma, or whole blood).

Relaxivity Data

The following tables summarize the r1 and r2 relaxivity values for Gd-DTPA-BMA under various experimental conditions, compiled from multiple studies. For comparison, data for Gd-DTPA (Magnevist), a closely related ionic contrast agent, is also included where available.

Table 1: Longitudinal Relaxivity (r1) of Gd-DTPA-BMA in Various Media

Magnetic Field (T)MediumTemperature (°C)r1 (s⁻¹·mM⁻¹)Citation
1.5Human Whole Blood374.5 ± 0.1[4]
3Human Whole Blood373.9 ± 0.2[4]
7Human Whole Blood373.7 ± 0.2[4]
1.5Aqueous SolutionNot SpecifiedSimilar to Gd-DTPA[5]
1.5PlasmaNot SpecifiedSimilar to Gd-DTPA[5]

Table 2: Comparative Longitudinal Relaxivity (r1) of Gd-DTPA-BMA and Gd-DTPA

Magnetic Field (T)MediumTemperature (°C)Gd-DTPA-BMA r1 (s⁻¹·mM⁻¹)Gd-DTPA r1 (s⁻¹·mM⁻¹)Citation
1.5Human Whole Blood374.5 ± 0.14.3 ± 0.4[4]
3Human Whole Blood373.9 ± 0.23.8 ± 0.2[4]
7Human Whole Blood373.7 ± 0.23.1 ± 0.4[4]
8.45SalineRoom Temp-3.87 ± 0.06
8.45PlasmaRoom Temp-3.98 ± 0.05

Table 3: Transverse Relaxivity (r2) of Gd-DTPA-BMA and Gd-DTPA

Magnetic Field (T)MediumTemperature (°C)Gd-DTPA-BMA r2 (s⁻¹·mM⁻¹)Gd-DTPA r2 (s⁻¹·mM⁻¹)Citation
1.5Aqueous SolutionNot SpecifiedSimilar to Gd-DTPA-[5]
1.5PlasmaNot SpecifiedSimilar to Gd-DTPA-[5]

Note: The relaxivity of Gd-DTPA-BMA is noted to be similar to that of Gd-DTPA.[5] It is also important to note that the relaxivity of Gd-DTPA-BMA does not significantly increase in the presence of Human Serum Albumin (HSA), unlike some other blood pool contrast agents.[6]

Magnetic Susceptibility

The paramagnetic nature of gadolinium complexes also induces a shift in the local magnetic field, a property known as magnetic susceptibility. This effect can be utilized in certain advanced imaging techniques but can also introduce artifacts in others, such as proton resonance frequency shift (PRFS)-based MR thermometry.

Table 4: Magnetic Susceptibility of Gadolinium-Based Contrast Agents

Contrast AgentParameterValueTemperature (°C)Citation
Gd-DTPAMagnetic Susceptibility Shift (Δχ)0.109 ppm/mM37[7]
Gd-DTPATemperature Dependence of Δχ-0.00038 ± 0.00008 ppm/mM/°C37-55[7]

Experimental Protocols

The determination of relaxivity is crucial for the characterization of MRI contrast agents. The following section outlines a general experimental protocol for measuring r1 and r2 relaxivities using an MRI scanner.

Measurement of Relaxivity (r1 and r2)

Objective: To determine the longitudinal (r1) and transverse (r2) relaxivities of a gadolinium-based contrast agent.

Materials:

  • MRI scanner (e.g., 1.5T, 3T, or 7T)

  • Phantom with multiple wells or tubes

  • Contrast agent (e.g., Gd-DTPA-BMA)

  • Solvent (e.g., deionized water, saline, or plasma)

  • Pipettes and other standard laboratory equipment for preparing dilutions

Methodology:

  • Sample Preparation:

    • Prepare a series of dilutions of the contrast agent in the chosen solvent at various concentrations (e.g., 0.0625 mM to 4 mM).[4]

    • Include a sample of the pure solvent as a control (0 mM concentration).

    • Fill the wells or tubes of the phantom with the prepared solutions.

  • MRI Acquisition:

    • Place the phantom in the MRI scanner.

    • Maintain a constant temperature, typically physiological temperature (37°C), using a heat-circulating system if available.[4]

    • For T1 Measurement (Longitudinal Relaxation Time):

      • Use an inversion recovery (IR) pulse sequence.[3][5]

      • Acquire a series of images with varying inversion times (TI), for example, from 30 ms (B15284909) to 10 s.[4]

    • For T2 Measurement (Transverse Relaxation Time):

      • Use a multi-echo spin-echo pulse sequence.[3][5]

      • Acquire a series of images with varying echo times (TE).

  • Data Analysis:

    • Measure the signal intensity from a region of interest (ROI) within each sample for each acquired image.

    • T1 Calculation: For each concentration, fit the signal intensity versus TI data to a three-parameter exponential recovery model to determine the T1 relaxation time.[8] The relationship is given by: S(TI) = S₀ * |1 - 2 * exp(-TI / T1)|

    • T2 Calculation: For each concentration, fit the signal intensity versus TE data to a single-parameter exponential decay model to determine the T2 relaxation time.[3] The relationship is given by: S(TE) = S₀ * exp(-TE / T2)

    • Relaxivity Calculation:

      • Calculate the relaxation rates R1 (1/T1) and R2 (1/T2) for each concentration.

      • Plot R1 and R2 against the concentration of the contrast agent.

      • The relaxivities (r1 and r2) are the slopes of the linear regression of these plots.[3][9] The relationships are:

        • R1_observed = R1_background + r1 * [Concentration]

        • R2_observed = R2_background + r2 * [Concentration]

Visualizations

The following diagrams illustrate the chemical structure of Gd-DTPA-BMA, the experimental workflow for relaxivity measurement, and the factors influencing relaxivity.

Caption: Molecular structure of the Gd-DTPA-BMA complex.

G cluster_workflow Experimental Workflow for Relaxivity Measurement prep Sample Preparation (Dilution Series) mri MRI Acquisition (IR and Spin-Echo Sequences) prep->mri Place phantom in scanner analysis Image Analysis (ROI Signal Intensity) mri->analysis Acquire images at varying TI/TE t1t2 T1 and T2 Calculation (Exponential Fitting) analysis->t1t2 Extract signal intensity data relax Relaxivity Calculation (Linear Regression) t1t2->relax Plot 1/T vs. Concentration

Caption: Workflow for determining relaxivity.

G cluster_factors Factors Influencing Relaxivity relax Relaxivity (r1, r2) field Magnetic Field Strength field->relax temp Temperature temp->relax medium Surrounding Medium (e.g., Plasma, Water) medium->relax structure Molecular Structure & Dynamics structure->relax

References

In Vitro Characterization of Novel DTPA-BMA Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of novel diethylenetriamine (B155796) pentaacetic acid-bis(methylamide) (DTPA-BMA) derivatives, a critical class of chelating agents used in the development of magnetic resonance imaging (MRI) contrast agents. This document details the essential experimental protocols and presents key quantitative data to facilitate the evaluation and comparison of these compounds.

Physicochemical Properties of Novel this compound Derivatives

The efficacy and safety of gadolinium-based contrast agents (GBCAs) are intrinsically linked to the physicochemical properties of the chelating ligand. This compound and its derivatives are designed to form stable complexes with gadolinium (Gd³⁺), minimizing the release of the toxic free metal ion in vivo. Key parameters for characterization include relaxivity, thermodynamic stability, kinetic inertness, and water exchange rate.

Relaxivity Data

Relaxivity (r₁ and r₂) is a measure of a contrast agent's ability to increase the relaxation rates of water protons, thereby enhancing the MRI signal. It is a critical indicator of the agent's efficacy. The relaxivity of this compound derivatives is influenced by several factors, including the number of inner-sphere water molecules, the rotational correlation time, and the water exchange rate.

Derivativer₁ (mM⁻¹s⁻¹)r₂ (mM⁻¹s⁻¹)Magnetic Field (T)Temperature (°C)SolventReference
Gd-DTPA-BMA~4-5-1.537Plasma[1][2]
Gd-DTPA-BMA Derivative (High Molecular Weight)7.8---Aqueous Solution[3]
Dy-DTPA-BA->7.5 times higher than Dy(DTPA)²⁻18.837Aqueous Solution[4]
Dy-DTPA-BEA->7.5 times higher than Dy(DTPA)²⁻18.837Aqueous Solution[4]
Gd-EOB-DTPA5.3---Water[5]
Gd-EOB-DTPA8.7---Plasma[5]
Amphiphilic Gd-DTPA-bis(alkylamide) in micelles13.3 - 16.6-0.4737Micellar Solution[6]
Stability Constants and Kinetic Inertness

The thermodynamic stability of a Gd³⁺ complex is quantified by the stability constant (log K), which reflects the affinity of the ligand for the metal ion. Kinetic inertness, on the other hand, describes the resistance of the complex to dissociation. Both are crucial for preventing in vivo transmetallation with endogenous ions like Zn²⁺ and Ca²⁺. Amide formation in DTPA-bis(amide) derivatives can decrease the basicity of the backbone nitrogens, which may affect the thermodynamic stability of the corresponding Gd³⁺ chelates.[7]

Derivativelog KConditional Stability ConstantMethodReference
Gd-DTPA-monopropylamideDecreased by 2.6 (relative to Gd(DTPA)²⁻)Decreased by 1.2 (relative to Gd(DTPA)²⁻) at blood pHSpectrophotometric[8]
Gd-DTPA-monopropylesterDecreased by 3.4 (relative to Gd(DTPA)²⁻)Decreased by 1.9 (relative to Gd(DTPA)²⁻) at blood pHSpectrophotometric[8]
Gd-DTPA-dipropylamideConsiderably lower than mono-substitutedConsiderably lower than mono-substitutedSpectrophotometric[8]
Gd-DTPA-dipropylesterConsiderably lower than mono-substitutedConsiderably lower than mono-substitutedSpectrophotometric[8]
Gd-DTPA-bis(amide) derivatives--pH-potentiometry with competing ligands[9]
Gd-DTPA-N,N''-bis[bis(n-butyl)]-N'-methyl-tris(amide)Lower than DTPA-bis(amide) derivatives-pH potentiometry[10]

The kinetic inertness of Gd(this compound) is considerably lower than that of macrocyclic chelates, with the rates of its ligand exchange reactions being 2 to 3 orders of magnitude higher than those of Gd(DTPA).[11]

Water Exchange Rate (τₘ)

The residence lifetime of the water molecule coordinated to the Gd³⁺ ion (τₘ) is a key determinant of relaxivity. For many DTPA-bis(amide) complexes, the chemical exchange of the inner-sphere water molecule becomes slow, which can limit the paramagnetic relaxation process.[7] The water residence lifetime increases when the two terminal carboxylate groups of DTPA are substituted by two amide groups.[12]

DerivativeWater Residence Lifetime (τₘ) (ns)MethodReference
[Gd(DTPA-BIPA)(H₂O)]1515¹⁷O NMR[12]
[Gd(DTPA-BAA)(H₂O)]1429¹⁷O NMR[12]
[Gd(DTPA-BDEA)(H₂O)]1538¹⁷O NMR[12]
[Gd(this compound)(H₂O)]2128¹⁷O NMR[12]
Dy-DTPA-BA>100¹⁷O Relaxometry[4]
Dy-DTPA-BEA>100¹⁷O Relaxometry[4]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible in vitro characterization of novel this compound derivatives.

Relaxivity Measurement (r₁ and r₂)

Objective: To determine the longitudinal (r₁) and transverse (r₂) relaxivities of the Gd³⁺-chelate.

Methodology:

  • Sample Preparation: Prepare a series of aqueous solutions of the Gd³⁺-DTPA-BMA derivative at varying concentrations (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM) in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4). A blank sample containing only the buffer is also prepared.

  • T₁ Measurement (Inversion Recovery):

    • Place the samples in an NMR spectrometer or MRI scanner.

    • Acquire T₁ relaxation times for each sample using an inversion recovery pulse sequence. This involves applying a 180° inversion pulse followed by a variable inversion time (TI) and a 90° excitation pulse.

    • Measure the signal intensity for a range of TI values.

    • Fit the signal intensity versus TI data to the following equation to determine T₁: S(TI) = S₀ |1 - 2exp(-TI/T₁)|

  • T₂ Measurement (Spin-Echo):

    • Acquire T₂ relaxation times for each sample using a Carr-Purcell-Meiboom-Gill (CPMG) or a multi-echo spin-echo pulse sequence.

    • Measure the signal intensity at different echo times (TE).

    • Fit the signal intensity versus TE data to a mono-exponential decay function to determine T₂: S(TE) = S₀ exp(-TE/T₂)

  • Data Analysis:

    • Calculate the relaxation rates R₁ (1/T₁) and R₂ (1/T₂) for each concentration.

    • Plot R₁ and R₂ as a function of the chelate concentration.

    • The slopes of the resulting linear plots correspond to the relaxivities r₁ and r₂, respectively.

Determination of Thermodynamic Stability Constant (log K)

Objective: To quantify the thermodynamic stability of the Gd³⁺-chelate.

Methodology (Potentiometric Titration):

  • Sample Preparation: Prepare a solution of the this compound derivative ligand of known concentration.

  • Titration Setup: Use a calibrated pH electrode and an automated titrator. Maintain a constant temperature and ionic strength (e.g., using 0.1 M KCl).

  • Titration Procedure:

    • Titrate the ligand solution with a standardized solution of a strong base (e.g., NaOH) in the absence and presence of a stoichiometric amount of GdCl₃.

    • Record the pH as a function of the volume of titrant added.

  • Data Analysis:

    • From the titration curve of the free ligand, determine the protonation constants (pKa values) of the ligand.

    • From the titration curve in the presence of Gd³⁺, determine the stability constant (log K) of the complex by fitting the data to appropriate equilibrium models using specialized software.

Methodology (Spectrophotometric Competition):

  • Principle: A competing ligand with a known and strong affinity for Gd³⁺ and a distinct UV-Vis absorption spectrum is used.

  • Procedure:

    • Prepare solutions containing the this compound derivative, the competing ligand (e.g., Arsenazo III), and Gd³⁺ at a constant pH and ionic strength.

    • Measure the absorbance of the solutions at the wavelength corresponding to the Gd³⁺-competing ligand complex.

    • The decrease in absorbance of the Gd³⁺-competing ligand complex in the presence of the this compound derivative is used to calculate the amount of Gd³⁺ bound to the new ligand.

  • Data Analysis: The stability constant is calculated based on the known stability constant of the competing ligand complex and the equilibrium concentrations of all species.

Assessment of Kinetic Inertness (Transmetallation Studies)

Objective: To evaluate the kinetic stability of the Gd³⁺-chelate in the presence of competing endogenous metal ions.

Methodology:

  • Sample Preparation: Prepare a solution of the Gd³⁺-DTPA-BMA derivative in a biologically relevant buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Initiation of Transmetallation: Add a solution of a competing metal ion, typically ZnCl₂, to the chelate solution at a defined concentration.

  • Monitoring the Reaction:

    • At various time points, take aliquots of the reaction mixture.

    • Quench the reaction if necessary.

    • Analyze the samples using a suitable analytical technique to quantify the amount of dissociated Gd³⁺ or the newly formed Zn²⁺-chelate. High-performance liquid chromatography (HPLC) is often used for this purpose.

  • Data Analysis:

    • Plot the concentration of the intact Gd³⁺-chelate as a function of time.

    • Determine the rate of dissociation of the complex. A longer half-life indicates greater kinetic inertness.

Determination of Water Exchange Rate (¹⁷O NMR Relaxometry)

Objective: To measure the residence lifetime of the inner-sphere water molecule.

Methodology:

  • Sample Preparation: Prepare a solution of the Gd³⁺-DTPA-BMA derivative in ¹⁷O-enriched water.

  • NMR Measurement:

    • Acquire the transverse relaxation rates (R₂p) of the ¹⁷O nucleus over a range of temperatures using a high-field NMR spectrometer.

  • Data Analysis:

    • The temperature dependence of the reduced transverse relaxation rate is fitted to the Swift-Connick equations, which model the chemical exchange between the bound and bulk water.

    • This fitting procedure allows for the determination of the water residence lifetime (τₘ).

Visualizations

Experimental Workflow for In Vitro Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization In Vitro Characterization cluster_stability Stability Details Synthesis Synthesis of This compound Derivative Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification Relaxivity Relaxivity Measurement (r1, r2) Purification->Relaxivity Stability Stability Assessment Purification->Stability WaterExchange Water Exchange Rate (τm) Purification->WaterExchange Lipophilicity Lipophilicity (logP) Purification->Lipophilicity Final_Evaluation Candidate Selection Relaxivity->Final_Evaluation Thermo Thermodynamic Stability (log K) Stability->Thermo Kinetic Kinetic Inertness (Transmetallation) Stability->Kinetic WaterExchange->Final_Evaluation Lipophilicity->Final_Evaluation Thermo->Final_Evaluation Kinetic->Final_Evaluation

Caption: Workflow for the synthesis and in vitro characterization of novel this compound derivatives.

Factors Influencing Relaxivity (r₁)

G cluster_factors Key Influencing Factors cluster_molecular_properties Molecular Properties r1 Longitudinal Relaxivity (r₁) q Number of Inner-Sphere Water Molecules (q) q->r1 Directly proportional tau_r Rotational Correlation Time (τᵣ) tau_r->r1 Complex relationship (influences spectral density) tau_m Water Residence Lifetime (τₘ) tau_m->r1 Optimal range exists MolSize Molecular Size/ Weight MolSize->tau_r Flexibility Ligand Rigidity/ Flexibility Flexibility->tau_m Charge Overall Charge of the Complex Charge->tau_m HSA_Binding Binding to Macromolecules (e.g., HSA) HSA_Binding->tau_r

Caption: Interrelationship of factors influencing the longitudinal relaxivity (r₁) of Gd-based contrast agents.

Transmetallation Signaling Pathway

G GdL Intact Gd³⁺-DTPA-BMA (GdL) Intermediate Dinuclear Intermediate [Gd-L-Zn] GdL->Intermediate Attack by Zn²⁺ Zn Endogenous Zn²⁺ Zn->Intermediate ZnL Zn²⁺-DTPA-BMA (ZnL) Intermediate->ZnL Dissociation FreeGd Free Gd³⁺ (Toxic) Intermediate->FreeGd Dissociation

Caption: Simplified pathway of transmetallation of a Gd³⁺-DTPA-BMA complex with endogenous Zinc.

References

Preclinical Safety and Toxicity Profile of DTPA-BMA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical safety and toxicity profile of gadodiamide (B1674392) (Gd-DTPA-BMA), a gadolinium-based contrast agent (GBCA). The information is compiled from various preclinical studies to support researchers, scientists, and drug development professionals in understanding the toxicological characteristics of this agent.

Pharmacokinetics and Distribution

Preclinical studies in rats, rabbits, and monkeys have demonstrated that gadodiamide exhibits pharmacokinetic behavior consistent with its distribution in the extracellular fluid. It is rapidly excreted, primarily through the kidneys. In rats, approximately 94% of the administered dose is excreted in the urine within the first 24 hours, with about 1% to 4% found in the feces during the same period.[1] The plasma half-life of gadodiamide is short, being approximately 18 minutes in rats, 38 minutes in rabbits, and 75 minutes in monkeys.[1]

Acute and Repeat-Dose Toxicity

Gadodiamide has a low acute lethal toxicity.[1] In repeat-dose studies, the compound was well-tolerated in monkeys at daily doses up to 1.25 mmol/kg for 28 consecutive days.[1] In rats, significant toxicity was observed only at high doses, particularly in males, with effects noted in the stomach, testes, and skin, suggesting a potential disturbance of zinc metabolism.[1]

Quantitative Toxicity Data
Parameter Species Route of Administration Value Reference
LD50 Not SpecifiedIntravenousRemarkably low[1]
NOAEL (28-day) MonkeyIntravenous1.25 mmol/kg/day[1]
Renal Vacuolization Threshold (Single Dose) RatIntravenous> 0.5 mmol/kg[1]
Renal Effect (28-day) MonkeyIntravenousNo effect at 0.25 mmol/kg/day[1]

Genotoxicity

A comprehensive battery of genotoxicity studies has been conducted for gadodiamide, and the results were uniformly negative. These studies are critical for assessing the potential of a substance to cause genetic mutations or chromosomal damage.

Genotoxicity Study Results
Assay Test System Result Reference
Bacterial Reverse Mutation AssayS. typhimuriumNegativeOMNISCAN™ Package Insert
CHO/HGPRT Forward Mutation AssayChinese Hamster Ovary (CHO) cellsNegativeOMNISCAN™ Package Insert
Chromosome Aberration AssayChinese Hamster Ovary (CHO) cellsNegativeOMNISCAN™ Package Insert
In vivo Mouse Micronucleus AssayMouse bone marrowNegativeOMNISCAN™ Package Insert

Carcinogenicity

Long-term animal studies to evaluate the carcinogenic potential of gadodiamide have not been performed.[2]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies have been conducted in rats and rabbits to evaluate the potential effects of gadodiamide on fertility and embryo-fetal development.

Reproductive and Developmental Toxicity Data
Study Type Species Dose Levels Findings Reference
Fertility and Early Embryonic DevelopmentRatUp to 1.0 mmol/kg (3x/week)No impairment of male or female fertility.OMNISCAN™ Package Insert
Embryo-Fetal DevelopmentRatUp to 2.5 mmol/kg/day during gestationNo fetal abnormalities observed.[2]
Embryo-Fetal DevelopmentRabbitAs low as 0.5 mmol/kg/day for 13 days during gestationIncreased incidence of flexed appendages and skeletal malformations, possibly due to maternal toxicity.[2]

Experimental Protocols

Repeat-Dose Toxicity Study (Monkeys)
  • Species: Cynomolgus monkeys

  • Administration: Daily intravenous injection for 28 consecutive days.

  • Dose Groups: Up to 1.25 mmol/kg.[1]

  • Parameters Monitored: Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of tissues.

Genotoxicity Assays
  • Bacterial Reverse Mutation Assay (Ames Test): This assay evaluates the ability of the test article to induce reverse mutations at selected loci of several strains of Salmonella typhimurium.

  • In Vitro Mammalian Cell Gene Mutation Assay (CHO/HGPRT): This assay assesses the potential of the test article to induce forward mutations at the hypoxanthine-guanine phosphoribosyl transferase (HGPRT) locus in Chinese Hamster Ovary (CHO) cells.

  • In Vitro Mammalian Chromosome Aberration Test: This test evaluates the potential of the test article to induce structural chromosomal aberrations in cultured Chinese Hamster Ovary (CHO) cells.

  • In Vivo Mammalian Erythrocyte Micronucleus Test: This assay assesses the potential of the test article to induce micronuclei in polychromatic erythrocytes in the bone marrow of mice treated with intravenous doses up to 27 mmol/kg.

Developmental Toxicity Study (Rabbits)
  • Species: New Zealand White rabbits

  • Administration: Intravenous administration for 13 days during the period of organogenesis.[2]

  • Dose Groups: Doses as low as 0.5 mmol/kg/day.[2]

  • Evaluation: Dams were observed for clinical signs and body weight changes. Fetuses were examined for external, visceral, and skeletal malformations.[2]

Visualizations

Experimental Workflow for Preclinical Safety Assessment of DTPA-BMA

G cluster_0 Initial Screening cluster_1 Systemic Toxicity cluster_2 Genetic and Reproductive Toxicity cluster_3 Long-term Effects Pharmacokinetics Pharmacokinetics Acute_Toxicity Acute_Toxicity Repeat_Dose_Toxicity Repeat_Dose_Toxicity Acute_Toxicity->Repeat_Dose_Toxicity Dose selection Genotoxicity Genotoxicity Repeat_Dose_Toxicity->Genotoxicity Assess systemic exposure Reproductive_Toxicity Reproductive_Toxicity Repeat_Dose_Toxicity->Reproductive_Toxicity Assess systemic exposure Carcinogenicity Carcinogenicity Genotoxicity->Carcinogenicity Inform potential This compound This compound This compound->Pharmacokinetics Distribution, Metabolism, Excretion This compound->Acute_Toxicity Single high dose G High_Dose_this compound High-Dose This compound Zinc_Metabolism Disturbance of Zinc Metabolism High_Dose_this compound->Zinc_Metabolism suggested interaction Tissue_Toxicity Tissue Toxicity (Stomach, Testes, Skin) Zinc_Metabolism->Tissue_Toxicity

References

historical development of linear gadolinium contrast agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Historical Development of Linear Gadolinium-Based Contrast Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadolinium-based contrast agents (GBCAs) have been a cornerstone of contrast-enhanced magnetic resonance imaging (MRI) for decades, significantly improving the diagnostic visualization of pathologies and anatomical structures. The first generation of these agents was predominantly composed of linear chelates. This guide provides a comprehensive overview of the historical development of these linear GBCAs, focusing on their chemical evolution, key physicochemical properties, and the safety concerns that have shaped their use in modern medicine.

The journey of linear GBCAs began in the early 1980s, shortly after the advent of MRI as a powerful diagnostic tool. The paramagnetic properties of the gadolinium ion (Gd³⁺) were identified as highly effective at shortening the T1 relaxation time of water protons, thereby enhancing the MR signal. However, the free Gd³⁺ ion is toxic, necessitating its encapsulation within a chelating ligand to ensure patient safety. The first such agent to gain regulatory approval was a linear GBCA, marking the beginning of an era of significant advancements in medical imaging.

Historical Timeline and Key Milestones

The development of linear GBCAs can be traced through several key milestones, from their initial conception to the eventual restrictions on their use due to safety concerns.

  • 1982: The concept of a gadolinium-based contrast agent was first introduced by Runge at the Radiologic Society of North America (RSNA) meeting.[1]

  • 1984: Schering filed the first patent for a GBCA, gadopentetate dimeglumine (Gd-DTPA).[2] The first human images using this agent were also published this year.[2]

  • 1988: Gadopentetate dimeglumine (Magnevist®), a linear ionic GBCA, received FDA approval, becoming the first commercially available MRI contrast agent.[1][2][3][4] This was soon followed by approvals in Germany and Japan.[2][4]

  • 1990s: Several other linear GBCAs were developed and approved, including gadodiamide (B1674392) (Omniscan®), a non-ionic agent, and gadoversetamide (B126527) (OptiMARK®). The primary goal during this period was to develop agents with improved relaxivity and different physicochemical properties.[2]

  • 2000: The first cases of a debilitating condition, later termed nephrogenic systemic fibrosis (NSF), were described.

  • 2006: A definitive link was established between the administration of certain GBCAs, particularly linear agents, and the development of NSF in patients with severe renal impairment.

  • 2014: The first reports emerged of gadolinium deposition in the brains of patients with normal renal function who had received multiple doses of linear GBCAs, observed as hyperintensities on T1-weighted MR images.[5][6]

  • 2017: The European Medicines Agency's (EMA) Pharmacovigilance Risk Assessment Committee recommended the suspension or restriction of several intravenous linear GBCAs due to concerns about gadolinium deposition in the brain and other tissues.[7][8] The FDA also issued updated warnings regarding gadolinium retention.[7]

Chemical Structures and Evolution

Linear GBCAs are characterized by an open-chain organic ligand that wraps around the Gd³⁺ ion. The first-generation agents were largely derived from polyaminocarboxylic acids like diethylenetriaminepentaacetic acid (DTPA).[3][9] These ligands form a stable complex with the gadolinium ion, leaving one coordination site available for a water molecule to interact directly with the paramagnetic center, which is crucial for T1 relaxivity.[3]

The evolution of linear GBCAs saw modifications to the basic DTPA structure to alter properties such as ionicity and lipophilicity. They can be broadly categorized into ionic and non-ionic agents.

  • Ionic Linear GBCAs: These agents, like gadopentetate dimeglumine (Gd-DTPA) and gadobenate dimeglumine (MultiHance®), carry a net negative charge.

  • Non-ionic Linear GBCAs: In these agents, such as gadodiamide (Gd-DTPA-BMA) and gadoversetamide, the carboxyl groups are converted to amides, resulting in a neutral complex.

While these structural modifications were aimed at improving tolerance and efficacy, they also had a significant impact on the stability of the gadolinium chelate.

General Chemical Structure of a Linear GBCA

Caption: Generalized structure of a linear gadolinium-based contrast agent.

Quantitative Data on Physicochemical Properties

The efficacy and safety of GBCAs are determined by several key physicochemical parameters. The following tables summarize these properties for major linear GBCAs, with macrocyclic agents included for comparison.

Table 1: Physicochemical Properties of Selected Linear GBCAs
Agent Name (Brand Name®)LigandTypeRelaxivity (r1) in Blood at 3T (s⁻¹mM⁻¹)Thermodynamic Stability (log Ktherm)
Gadopentetate dimeglumine (Magnevist®)DTPALinear Ionic4.3 ± 0.422.1
Gadodiamide (Omniscan®)DTPA-BMALinear Non-ionic4.5 ± 0.116.9
Gadoversetamide (OptiMARK®)DTPA-BMEALinear Non-ionic4.4 ± 0.216.9
Gadobenate dimeglumine (MultiHance®)BOPTALinear Ionic5.4 ± 0.322.6
Gadoxetate disodium (B8443419) (Primovist®/Eovist®)EOB-DTPALinear Ionic5.5 ± 0.323.5

Data compiled from multiple sources. Relaxivity values are for human whole blood at 37°C and 3T. Thermodynamic stability constants are approximate and can vary with measurement conditions.

Table 2: Comparative Stability and Gadolinium Retention of Linear vs. Macrocyclic GBCAs
PropertyLinear Ionic GBCAsLinear Non-ionic GBCAsMacrocyclic GBCAs
Thermodynamic Stability (log Ktherm) High (e.g., Magnevist® ~22.1)Lower (e.g., Omniscan® ~16.9)Very High (e.g., Dotarem® ~25.6)
Kinetic Inertness (Dissociation) Slower than non-ionicFaster dissociationVery slow dissociation
Gadolinium Retention in Brain (Animal Studies) Higher than macrocyclicHighest retentionSignificantly lower
Association with NSF AssociatedStrongly AssociatedVery low to no association

Experimental Protocols

The characterization of GBCAs involves a range of standardized experimental protocols to determine their efficacy and safety profiles.

Measurement of Relaxivity

The T1 relaxivity (r1) is a measure of a GBCA's efficiency in shortening the T1 relaxation time of water protons.

Protocol:

  • Sample Preparation: A series of dilutions of the GBCA are prepared in human whole blood or plasma at physiological temperature (37°C).

  • Phantom Setup: The dilutions are placed in a custom-built phantom, which is then positioned within the MRI scanner.

  • MRI Acquisition: T1 measurements are performed using an inversion recovery sequence at various magnetic field strengths (e.g., 1.5T, 3T, 7T).

  • Data Analysis: The T1 relaxation times are calculated from the signal intensity data. The relaxation rate (R1 = 1/T1) is plotted against the GBCA concentration. The slope of the resulting linear regression line represents the T1 relaxivity (r1) in units of s⁻¹mM⁻¹.[10]

Determination of Chelate Stability

The stability of the Gd³⁺-ligand complex is a critical determinant of safety. Two key parameters are measured: thermodynamic stability and kinetic stability.

Thermodynamic Stability (log Ktherm)

This parameter reflects the equilibrium between the chelated and dissociated forms of the GBCA.

Protocol (pH-potentiometry):

  • A solution containing equimolar amounts of the ligand and a metal ion (often a surrogate for Gd³⁺) is prepared.

  • The solution is titrated with a standardized acid or base.

  • The change in pH is recorded throughout the titration.

  • The stability constant (log K) is calculated from the titration curve.

Kinetic Stability (Dissociation Rate)

This measures the rate at which the Gd³⁺ ion dissociates from the ligand, which is often a better predictor of in vivo stability.

Protocol (Acid-catalyzed Dissociation):

  • The GBCA is incubated in a highly acidic solution (e.g., pH 1) to accelerate the dissociation process.

  • At various time points, the concentration of the intact chelate or the released Gd³⁺ is measured, often using techniques like relaxometry or chromatography.

  • The dissociation rate constant is determined from the change in concentration over time. The half-life of the complex under these conditions is then calculated. These values are often extrapolated to physiological pH (7.4).[11]

Assessment of Gadolinium Retention

Animal and human studies are conducted to quantify the amount of gadolinium that is retained in tissues after GBCA administration.

Protocol (Animal Study):

  • Animal Model: Healthy rats or other suitable animal models are used.

  • GBCA Administration: Animals receive single or multiple intravenous injections of the GBCA at clinically relevant or exaggerated doses.

  • Tissue Harvesting: After a specified period (days, weeks, or months), the animals are euthanized, and tissues of interest (e.g., brain, femur, skin, kidney) are harvested.

  • Gadolinium Quantification: The concentration of gadolinium in the tissue samples is measured using highly sensitive analytical techniques such as inductively coupled plasma mass spectrometry (ICP-MS) or laser ablation-ICP-MS (LA-ICP-MS).[5][7][12]

Signaling Pathways and Toxicity

The toxicity of free Gd³⁺ is the primary driver for the safety concerns associated with less stable linear GBCAs. The dissociation of the chelate in vivo can lead to the release of Gd³⁺, which can interfere with various cellular processes.

Several signaling pathways have been implicated in the mechanisms of gadolinium toxicity, leading to cellular responses such as inflammation, oxidative stress, apoptosis, and fibrosis.[1][4]

Gadolinium Toxicity Signaling Pathway

G cluster_input Trigger cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response Free Gd³⁺ Free Gd³⁺ PI3K_Akt PI3K/Akt Pathway Free Gd³⁺->PI3K_Akt EGFR EGFR Signaling Free Gd³⁺->EGFR Mitochondria Mitochondrial Dysfunction Free Gd³⁺->Mitochondria MAPK_ERK MAPK/ERK Pathway Inflammation Inflammation MAPK_ERK->Inflammation Apoptosis Apoptosis PI3K_Akt->Apoptosis inhibition/regulation EGFR->Inflammation Oxidative_Stress Oxidative Stress Mitochondria->Oxidative_Stress Mitochondria->Apoptosis Oxidative_Stress->Inflammation Fibrosis Fibrosis Inflammation->Fibrosis

Caption: Implicated signaling pathways in gadolinium-induced cellular toxicity.

Experimental Workflow for Safety Assessment

The preclinical and clinical safety assessment of a GBCA follows a structured workflow to evaluate its stability and potential for gadolinium retention.

G A In Vitro Stability Assessment B Thermodynamic Stability (log K) A->B C Kinetic Stability (Dissociation Rate) A->C D Preclinical In Vivo Studies (Animal Models) C->D Proceed if stable E Biodistribution and Pharmacokinetics D->E F Gadolinium Retention Analysis (ICP-MS) D->F G Toxicology Studies D->G H Clinical Trials (Human Subjects) F->H Proceed if low retention I Phase I, II, III Studies H->I J Post-Marketing Surveillance I->J Regulatory Approval K Long-term Safety Monitoring (e.g., NSF, Brain Deposition) J->K

Caption: General workflow for the safety assessment of a new GBCA.

Conclusion

The historical development of linear gadolinium-based contrast agents represents a significant chapter in the evolution of medical imaging. From the pioneering introduction of Gd-DTPA, these agents have enabled countless diagnoses and have been instrumental in advancing our understanding of a wide range of diseases. However, the journey of linear GBCAs has also been a cautionary tale, highlighting the critical importance of chelate stability in ensuring patient safety. The discoveries of NSF and gadolinium deposition have led to a paradigm shift in the field, with a move towards more stable macrocyclic agents and a re-evaluation of the risk-benefit profile for all GBCAs. For researchers and drug development professionals, the story of linear GBCAs underscores the necessity of rigorous, long-term safety evaluation and the continuous pursuit of safer and more effective contrast media.

References

An In-depth Technical Guide on the Pharmacokinetics and Biodistribution of DTPA-BMA (Gadodiamide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pharmacokinetic and biodistribution principles of the gadolinium-based contrast agent (GBCA) DTPA-BMA, also known as gadodiamide (B1674392). Marketed under the trade name Omniscan™, gadodiamide is a non-ionic, linear chelate of gadolinium designed for use in magnetic resonance imaging (MRI). Understanding its behavior in the body is critical for its safe and effective use, as well as for the development of future imaging agents.

Mechanism of Action

Gadodiamide is a paramagnetic contrast agent. The gadolinium ion (Gd³⁺) possesses seven unpaired electrons, which creates a strong magnetic moment. When placed in a magnetic field, gadodiamide generates a large local magnetic field that interacts with surrounding water protons. This interaction shortens the T1 relaxation time of these protons, leading to an increased signal intensity on T1-weighted MRI scans.[1][2][3] This enhancement improves the visualization of tissues and lesions with abnormal vascularity or a disrupted blood-brain barrier.[1][4][5] The gadolinium ion is chelated by this compound to reduce its toxicity, as the free Gd³⁺ ion is harmful.[2]

Pharmacokinetics

The pharmacokinetics of intravenously administered gadodiamide in subjects with normal renal function conforms to an open, two-compartment model.[4] It is characterized by a rapid initial distribution phase followed by a slower elimination phase.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound in humans and various preclinical species.

Table 1: Pharmacokinetic Parameters of this compound in Humans with Normal Renal Function

ParameterValue (mean ± SD)Reference
Distribution Half-life (t½α)3.7 ± 2.7 minutes[4]
Elimination Half-life (t½β)77.8 ± 16 minutes (approx. 1.3 hours)[4][6]
Volume of Distribution (Vd)200 ± 61 mL/kg[4]
Total ClearanceNot explicitly stated
Primary Excretion RouteRenal (Urinary)[4][7]
24-hour Urinary Excretion95.4 ± 5.5% of administered dose[4]

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models

SpeciesElimination Half-life (t½β)Reference
Rats18 minutes[7]
Rats (Sprague-Dawley)21.2 ± 5.5 minutes[8]
Rabbits38 minutes[7]
Monkeys75 minutes[7]

Pharmacokinetics in Special Populations

Renal impairment significantly alters the pharmacokinetics of this compound. The elimination half-life is dramatically prolonged in patients with severe renal insufficiency. For instance, in patients with a glomerular filtration rate (GFR) of 2–10 mL/min, the elimination half-life can extend to 34.3 ± 22.9 hours.[6][9] Gadodiamide is, however, dialyzable. A single hemodialysis session can remove an average of 65% of the injected dose.[6]

Biodistribution

Following intravenous administration, this compound is rapidly distributed throughout the extracellular fluid.[4][7] Its volume of distribution (200 ± 61 mL/kg) is equivalent to that of extracellular water.[4] It does not cross the intact blood-brain barrier.[5]

Excretion

The primary route of elimination for this compound is through the kidneys via glomerular filtration.[4][7] In rats, 94% of the administered dose is excreted in the urine within 24 hours, with an additional 1% to 4% found in the feces during the same period.[4][7] There is no evidence of biotransformation or metabolism of the compound.[4][5][6]

Tissue Retention

While most of the this compound dose is rapidly cleared, residual amounts of gadolinium can be retained in various tissues for extended periods, including the brain, bone, and skin.[4] Linear GBCAs like gadodiamide are associated with greater gadolinium retention compared to macrocyclic agents.[10] Studies have shown that gadodiamide leaves significantly more gadolinium deposits in bone tissue compared to other agents like gadoteridol (B1662839) (ProHance).[11][12] One study found that gadodiamide left approximately 2.5 to 4 times more gadolinium in bone tissue.[11][12]

Table 3: Gadolinium Retention in Human Bone Tissue

AgentTissue Retention (µg Gd/g bone) (mean ± SD)Patient CohortReference
Gadodiamide (Omniscan)1.77 ± 0.704n=9, patients undergoing hip replacement[11]
Gadoteridol (ProHance)0.477 ± 0.271n=10, patients undergoing hip replacement[11]
Gadodiamide (Omniscan)1.18 ± 0.787n=10, patients undergoing hip replacement[12]
Gadoteridol (ProHance)0.466 ± 0.387n=8, patients undergoing hip replacement[12]

A study using a transgenic mouse model of Alport syndrome (a model for progressive renal failure) investigated the biodistribution of radiolabeled this compound. The study found significantly more radioactivity localized in several tissues of the renally impaired mice compared to wild-type controls, particularly in the liver and bone.[13] This highlights the role of renal function in the clearance and potential retention of gadolinium.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of pharmacokinetics and biodistribution. Below are synthesized methodologies based on cited studies.

1. Radiolabeling and Purity Analysis for Biodistribution Studies

  • Objective: To prepare a radiolabeled version of this compound to facilitate its detection in biological samples.

  • Methodology:

    • Gadolinium-153 (¹⁵³Gd), a gamma-emitting isotope with a half-life of 242 days, is incubated with the this compound chelator.[13]

    • The metal-to-chelator ratio is carefully controlled (e.g., 0.4-0.8:1) to ensure efficient complexation.[13]

    • The radiochemical purity of the resulting ¹⁵³Gd-DTPA-BMA is analyzed to ensure it is greater than 95% at the time of injection.[13]

    • Radio-thin-layer chromatography (radio-TLC) is a common method used for this purity analysis.[13]

2. Animal Biodistribution Study

  • Objective: To determine the distribution and clearance of this compound in a living organism.

  • Methodology:

    • Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats, transgenic mice).[8][13]

    • Administration: Administer a defined dose of the agent intravenously (e.g., via tail vein injection). For radiolabeled studies, a specific activity is injected (e.g., 0.13 MBq or 3.5 µCi).[13]

    • Time Points: Sacrifice groups of animals at selected time points post-injection (p.i.).

    • Tissue Collection: Harvest tissues of interest (e.g., blood, kidney, liver, spleen, heart, lung, bone, brain).[13][14]

    • Sample Analysis:

      • For radiolabeled studies, the radioactivity in each tissue is measured using a gamma well counter.[13][14] The results are often expressed as a percentage of the injected dose per gram of tissue (%ID/g).

      • For non-radiolabeled studies, tissue samples are digested (e.g., using a microwave tissue digester and concentrated nitric acid) and the gadolinium concentration is determined by inductively coupled plasma mass spectrometry (ICP-MS) or atomic emission spectroscopy (ICP-AES).[11][12][15]

3. Pharmacokinetic Analysis from Blood Samples

  • Objective: To determine key pharmacokinetic parameters like half-life and volume of distribution.

  • Methodology:

    • Blood Sampling: Following intravenous administration of this compound, collect serial blood samples at various time points.

    • Plasma Separation: Centrifuge the blood samples to separate plasma.

    • Concentration Measurement: Determine the concentration of this compound in the plasma samples using a validated analytical method (e.g., ICP-MS for gadolinium content).

    • Modeling: Plot the plasma concentration versus time data. Fit the data to a pharmacokinetic model (e.g., a two-compartment model) using appropriate software to calculate parameters such as distribution and elimination half-lives, clearance, and volume of distribution.[4][8]

Visualizations

Pharmacokinetic_Model cluster_0 Body Central Central Compartment (Plasma) Peripheral Peripheral Compartment (Interstitial Fluid) Central->Peripheral Distribution (k12) Elimination Elimination (Renal Clearance) Central->Elimination Elimination (k10) Peripheral->Central Redistribution (k21) IV_Dose Intravenous Administration IV_Dose->Central Input

Caption: Two-compartment pharmacokinetic model for this compound.

Biodistribution_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Phase cluster_analysis Ex Vivo Analysis radiolabeling Radiolabeling (e.g., with ¹⁵³Gd) purity_check Purity Analysis (>95% via Radio-TLC) radiolabeling->purity_check injection IV Injection into Animal Model purity_check->injection sacrifice Sacrifice at Defined Time Points injection->sacrifice tissue_harvest Tissue & Blood Harvesting sacrifice->tissue_harvest weighing Tissue Weighing tissue_harvest->weighing analysis Sample Analysis (Gamma Counting or ICP-MS) weighing->analysis calculation Data Calculation (%ID/g) analysis->calculation

Caption: Experimental workflow for a preclinical biodistribution study.

Clearance_Factors dtpa_bma This compound Clearance dialysis Hemodialysis dtpa_bma->dialysis Enhanced by gfr Glomerular Filtration Rate (GFR) gfr->dtpa_bma Primary Determinant renal_function Renal Function renal_function->gfr prolonged_hl Prolonged Half-Life & Increased Retention renal_function->prolonged_hl Impairment Leads to

Caption: Key factors influencing the clearance of this compound.

References

Methodological & Application

Standard Protocols for DTPA-BMA (Gadodiamide) Administration in Mice: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of Diethylenetriaminepentaacetic acid bismethylamide (DTPA-BMA), commonly known as gadodiamide, in mice for various research applications. Gadodiamide is a gadolinium-based contrast agent (GBCA) frequently used in magnetic resonance imaging (MRI). The following protocols are synthesized from established methodologies and aim to provide a standardized framework for its use in preclinical studies.

Core Applications and Methodologies

This document outlines protocols for three primary applications of this compound administration in mice:

  • Magnetic Resonance Imaging (MRI) Contrast Enhancement: For the visualization of lesions with abnormal vascularity.

  • Pharmacokinetic (PK) Studies: To determine the absorption, distribution, metabolism, and excretion of the agent.

  • Toxicity Assessment: To evaluate the safety profile of this compound.

Application: MRI Contrast Enhancement

This protocol details the intravenous administration of this compound for enhancing contrast in T1-weighted magnetic resonance imaging.

Experimental Protocol

Materials:

  • This compound (Gadodiamide) injection solution (e.g., Omniscan™)

  • Sterile 0.9% saline solution

  • Anesthetic (e.g., isoflurane)

  • 27-30 gauge needles and syringes

  • Mouse restrainer or anesthesia induction chamber

  • Warming pad

Procedure:

  • Animal Preparation:

    • Acclimatize mice to the laboratory environment for at least 72 hours prior to the experiment.

    • Weigh each mouse on the day of the experiment to accurately calculate the required dose.

    • Anesthetize the mouse using a suitable method, such as isoflurane (B1672236) inhalation (1-2% in oxygen).[1] Place the anesthetized mouse on a warming pad to maintain body temperature.

  • Dose Preparation:

    • The recommended dose for standard MRI contrast enhancement is typically in the range of 0.1 to 0.2 mmol/kg body weight.[2]

    • A common dose used in studies is 0.13 mmol/kg.[1][3]

    • The commercial solution may need to be diluted with sterile saline to achieve the desired injection volume (typically 100-200 µL for a 25g mouse).

    • Pass the diluted solution through a sterile 0.22-µm filter before injection.[1]

  • Administration:

    • For intravenous (IV) administration, the lateral tail vein is the most common and accessible site.

    • Gently warm the tail with a heat lamp or warm water to dilate the veins.

    • Administer the prepared this compound solution as a bolus injection over approximately 5-10 seconds.[1]

  • Imaging:

    • Immediately following injection, place the mouse in the MRI scanner.

    • Begin T1-weighted image acquisition. The imaging procedure should ideally be completed within 1 hour of administration.[2]

Quantitative Data Summary
ParameterValueMouse StrainReference
Recommended Dose 0.1 - 0.2 mmol/kgVaries[2]
Example Dose 0.13 mmol/kgC57Bl/6[1][3]
Injection Volume ~100 µL for a 25g mouseC57Bl/6[1]
Time to Imaging Within 1 hour post-injectionN/A[2]

Experimental Workflow

MRI_Workflow cluster_prep Preparation cluster_admin Administration cluster_acq Data Acquisition A Anesthetize Mouse B Prepare this compound Dose (0.1-0.2 mmol/kg) A->B Calculate Dose C Intravenous Injection (Tail Vein) B->C Load Syringe D T1-Weighted MRI C->D Immediate Transfer

Caption: Workflow for this compound administration for MRI contrast enhancement.

Application: Pharmacokinetic Studies

This protocol describes the procedures for administering this compound to mice to study its pharmacokinetic properties, including blood clearance and tissue distribution.

Experimental Protocol

Materials:

  • This compound (Gadodiamide) injection solution

  • Sterile 0.9% saline solution

  • Anesthetic (e.g., isoflurane)

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • Surgical tools for tissue harvesting

  • Analytical equipment for gadolinium quantification (e.g., ICP-MS)

Procedure:

  • Animal and Dose Preparation:

    • Follow the same animal and dose preparation steps as in the MRI protocol. Doses may vary depending on the study's objectives.

  • Administration:

    • Administer the this compound solution via intravenous injection into the tail vein.

  • Blood Sampling:

    • Collect blood samples at predetermined time points post-injection (e.g., 2, 5, 15, 30, 60, 120 minutes).

    • Blood can be collected via the saphenous vein, submandibular vein, or retro-orbital sinus.

    • Process blood samples to separate plasma.

  • Tissue Harvesting (for biodistribution):

    • At the end of the study or at specific time points, euthanize the mice.

    • Perfuse the circulatory system with saline to remove blood from the organs.

    • Harvest organs of interest (e.g., kidneys, liver, spleen, brain).

    • Weigh the harvested tissues.

  • Sample Analysis:

    • Determine the concentration of gadolinium in plasma and tissue homogenates using a sensitive analytical method such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Quantitative Data Summary
ParameterValueAnimal ModelReference
Alpha Phase Half-life 0.48 ± 0.16 minSprague-Dawley Rats[4]
Beta Phase Half-life 21.2 ± 5.5 minSprague-Dawley Rats[4]
Mean Residence Time 5.4 hours (for a similar macromolecular agent)Mice[5]
Volume of Distribution (steady-state) 85.5 mL/kg (for a similar macromolecular agent)Mice[5]

Note: Some pharmacokinetic data is from studies using rats or similar contrast agents, as comprehensive mouse-specific data for this compound can be limited in the public domain.

Experimental Workflow

PK_Workflow cluster_prep Preparation & Dosing cluster_sampling Sampling cluster_analysis Analysis A Prepare & Administer This compound Dose (IV) B Serial Blood Collection A->B C Tissue Harvesting (Terminal) A->C D Plasma/Tissue Gd Quantification (ICP-MS) B->D C->D E Pharmacokinetic Modeling D->E

Caption: Workflow for pharmacokinetic analysis of this compound in mice.

Application: Toxicity Assessment

This section provides a protocol for evaluating the acute and subacute toxicity of this compound in mice.

Experimental Protocol

Materials:

  • This compound (Gadodiamide) injection solution

  • Sterile 0.9% saline solution (for control group)

  • Animal monitoring equipment (for clinical signs)

  • Equipment for blood collection and analysis (hematology, clinical chemistry)

  • Histopathology supplies

Procedure:

  • Animal Grouping and Dose Selection:

    • Randomly assign mice to control and treatment groups.

    • For acute toxicity, a dose-escalation study can be performed to determine the LD50 (lethal dose, 50%). Doses can range up to 20 mmol/kg.[2]

    • For subacute toxicity, administer repeated doses over a specific period (e.g., daily for 30 days). A dose of 0.3 mmol/kg/day has been used in studies with similar agents.[6]

  • Administration:

    • Administer this compound or saline (control) via intravenous injection.

  • Monitoring and Data Collection:

    • Clinical Observations: Regularly monitor animals for any signs of toxicity, such as changes in behavior, appearance, or body weight.

    • Hematology and Clinical Chemistry: Collect blood at the end of the study to analyze blood cell counts and markers of organ function (e.g., liver and kidney enzymes).

    • Histopathology: At the end of the study, euthanize the animals and perform a gross necropsy. Collect organs for histopathological examination to identify any tissue damage.

Quantitative Data Summary
ParameterValueMouse StrainReference
LD50 (Lethal Dose, 50%) 10.58 mmol/kgICR Mice[7]
Minimum Lethal Dose > 20 mmol/kgMice[2]
Subacute Toxicity Dose Example 0.3 mmol/kg/day for 30 daysMice[6]

Logical Relationship Diagram

Toxicity_Assessment cluster_input Inputs cluster_endpoints Toxicity Endpoints Dose This compound Dose Level Clinical Clinical Signs & Body Weight Dose->Clinical Histo Histopathology Dose->Histo Blood Hematology & Clinical Chemistry Dose->Blood Duration Exposure Duration (Acute vs. Subacute) Duration->Clinical Duration->Histo Duration->Blood

Caption: Key inputs and endpoints in this compound toxicity studies.

References

Application Notes and Protocols for Dynamic Contrast-Enhanced MRI (DCE-MRI) using DTPA-BMA (Gadodiamide)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a non-invasive imaging technique that provides quantitative information about tissue microvasculature, including perfusion, vessel permeability, and the volume of the extravascular extracellular space.[1][2][3] This is achieved by acquiring a series of T1-weighted MR images before, during, and after the intravenous administration of a low molecular weight gadolinium-based contrast agent, such as Gadodiamide (DTPA-BMA), commercially known as Omniscan™.[4]

This compound is an extracellular, non-ionic, gadolinium-based contrast agent that, when injected, shortens the T1 relaxation time of surrounding water protons, thereby increasing the signal intensity in T1-weighted images.[5] Its relatively small molecular size allows it to diffuse from the intravascular space into the extravascular extracellular space (EES) of most tissues, with the exception of the central nervous system where the blood-brain barrier restricts its passage. In tumors, where neovascularization leads to leaky and disorganized blood vessels, this compound extravasates more readily, leading to a characteristic signal enhancement pattern that can be analyzed to derive key physiological parameters.[4]

These application notes and protocols provide a detailed guide for utilizing this compound in DCE-MRI studies for the assessment of tumor vascularity and response to therapy in both preclinical and clinical research settings.

Key Pharmacokinetic Parameters

Quantitative analysis of DCE-MRI data involves fitting the signal intensity-time course to a pharmacokinetic model to estimate various parameters. The most commonly used model is the Tofts model and its extensions.[6][7]

ParameterSymbolDescriptionUnits
Volume Transfer Constant KtransRepresents the flux of the contrast agent from the blood plasma to the extravascular extracellular space (EES). It is influenced by both blood flow and endothelial permeability.[6][8]min-1
Rate Constant kepRepresents the flux of the contrast agent from the EES back to the blood plasma. It is the ratio of Ktrans to ve.[6]min-1
Extravascular Extracellular Volume Fraction veRepresents the volume of the EES per unit volume of tissue.[6][8]Dimensionless (0-1)
Plasma Volume Fraction vpRepresents the volume of blood plasma per unit volume of tissue.Dimensionless (0-1)
Initial Area Under the Curve iAUCA semi-quantitative parameter representing the initial uptake of the contrast agent, influenced by perfusion and permeability.Arbitrary units

Preclinical DCE-MRI Protocol with this compound

This protocol is intended for studies using small animal models of cancer.

I. Animal Preparation
  • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

  • Place a catheter in the tail vein or jugular vein for intravenous administration of the contrast agent.[9]

  • Position the animal in the MRI scanner, ensuring the tumor is within the imaging coil.

  • Monitor the animal's vital signs (respiration, heart rate, and temperature) throughout the experiment and maintain body temperature.[10]

II. MRI Data Acquisition
  • Scanner: A 7T small animal MRI scanner is recommended for optimal signal-to-noise ratio.[10]

  • Pre-contrast Imaging:

    • Acquire a T2-weighted anatomical scan to localize the tumor.

    • Obtain a pre-contrast T1 map of the tumor region using a variable flip angle method or an inversion recovery sequence. This is crucial for converting signal intensity to contrast agent concentration.[11]

  • Dynamic Scan:

    • Use a T1-weighted fast spoiled gradient-echo (FSPGR) or similar sequence with high temporal resolution (e.g., < 10 seconds per image).[12]

    • Begin the dynamic scan and acquire 3-5 baseline images before contrast injection.

  • Contrast Agent Administration:

    • Inject a bolus of this compound at a dose of 0.1 mmol/kg body weight.[10][13]

    • The injection should be followed immediately by a saline flush (e.g., 25 µL) to ensure complete delivery of the contrast agent.[10]

    • The injection rate should be controlled and consistent, for example, using a syringe pump at a rate of 2-5 µL/sec.[10]

  • Post-contrast Imaging:

    • Continue acquiring dynamic images for a total of 10-15 minutes to capture the wash-in and wash-out phases of the contrast agent.[3]

III. Data Analysis
  • Perform motion correction on the dynamic image series.

  • Define a region of interest (ROI) encompassing the tumor.

  • Select an arterial input function (AIF) by placing an ROI in a major artery near the tumor.

  • Convert the signal intensity-time curve for each voxel or ROI into a contrast agent concentration-time curve using the pre-contrast T1 map.[6]

  • Fit the concentration-time curve to a pharmacokinetic model (e.g., Tofts model) to generate parametric maps of Ktrans, kep, and ve.[14]

Clinical DCE-MRI Protocol with this compound

This protocol is a general guideline for DCE-MRI in human subjects for oncology research.

I. Patient Preparation
  • Ensure the patient has provided informed consent.

  • Screen for any contraindications to gadolinium-based contrast agents, such as severe renal impairment (eGFR < 30 mL/min/1.73m²).

  • Place an intravenous catheter in an antecubital vein.

II. MRI Data Acquisition
  • Scanner: A 1.5T or 3T clinical MRI scanner.

  • Pre-contrast Imaging:

    • Acquire standard anatomical sequences (T1-weighted, T2-weighted).

    • Obtain a pre-contrast T1 map of the region of interest.

  • Dynamic Scan:

    • Use a 3D T1-weighted spoiled gradient-echo sequence.

    • Acquire a series of dynamic scans with a temporal resolution of less than 15 seconds.[7]

  • Contrast Agent Administration:

    • Administer this compound at a standard dose of 0.1 mmol/kg body weight as an intravenous bolus injection.[4]

    • Use a power injector for a consistent injection rate (e.g., 2-3 mL/s), followed by a saline flush (e.g., 20 mL).[15]

  • Post-contrast Imaging:

    • Continue the dynamic acquisition for at least 5-10 minutes post-injection.[16]

III. Data Analysis
  • The data analysis workflow is similar to the preclinical protocol, involving motion correction, ROI definition, AIF selection, conversion to concentration curves, and pharmacokinetic modeling to generate quantitative parametric maps.[17]

Quantitative Data Summary

The following tables summarize quantitative DCE-MRI parameters obtained with this compound from various studies.

Table 1: Preclinical Studies in Animal Models

Tumor ModelTreatmentKtrans (min-1)veReference
Human Colon Cancer XenograftBaselineValue not specifiedValue not specified[18]
Human Colon Cancer XenograftAvastin®Value not specifiedValue not specified[18]
Breast Cancer XenograftsBevacizumabQualitative assessment of responseQualitative assessment of response[4]
Vx-2 Tumors (rabbits)BaselineValue not specifiedValue not specified[12]

Note: Specific mean and standard deviation values for Ktrans and ve were not consistently reported in a comparable format across all preclinical studies reviewed.

Table 2: Clinical Studies in Oncology

Cancer TypeKtrans (min-1)kep (min-1)veReference
Breast Cancer (Invasive Ductal Carcinoma)0.56 ± 0.211.12 ± 0.340.51 ± 0.15[1]
Breast Cancer (Ductal Carcinoma in Situ)0.49 ± 0.181.05 ± 0.290.48 ± 0.13[1]
Head and Neck Squamous Cell CarcinomaProtocol recommendations, no specific valuesProtocol recommendations, no specific valuesProtocol recommendations, no specific values[15]
Cervical CarcinomaCorrelated with hypoxia markersCorrelated with hypoxia markersCorrelated with hypoxia markers[6]

Signaling Pathways and Experimental Workflows

Angiogenesis and Hypoxia Signaling Pathway

DCE-MRI with this compound is frequently used to assess tumor angiogenesis and hypoxia, which are often driven by the Hypoxia-Inducible Factor 1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) signaling pathway.[19][20][21] Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it promotes the transcription of genes involved in angiogenesis, including VEGF.[22][23] VEGF, in turn, stimulates endothelial cell proliferation and migration, leading to the formation of new, often leaky, blood vessels.[24] The increased permeability of these vessels is reflected in higher Ktrans values measured by DCE-MRI.[8][25]

Angiogenesis_Hypoxia_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to Angiogenesis Angiogenesis (Increased Vessel Permeability) VEGFR2->Angiogenesis Stimulates Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces HIF1a_nuc HIF-1α (nucleus) HIF1a->HIF1a_nuc Translocation VEGF_gene VEGF Gene Transcription HIF1a_nuc->VEGF_gene Activates VEGF_gene->VEGF Leads to Secretion DCEMRI Increased Ktrans (DCE-MRI) Angiogenesis->DCEMRI Measured by

Caption: HIF-1α/VEGF signaling pathway in tumor angiogenesis and its assessment with DCE-MRI.

Experimental Workflow for Preclinical DCE-MRI

The following diagram illustrates a typical workflow for a preclinical DCE-MRI study investigating the response to an anti-angiogenic therapy.

Preclinical_DCE_Workflow start Tumor Implantation in Animal Model tumor_growth Tumor Growth to Required Size start->tumor_growth baseline_scan Baseline DCE-MRI Scan (Pre-treatment) tumor_growth->baseline_scan treatment Administer Anti-angiogenic Therapy baseline_scan->treatment followup_scan Follow-up DCE-MRI Scan(s) (Post-treatment) treatment->followup_scan data_analysis Data Analysis: - Motion Correction - ROI Segmentation - Pharmacokinetic Modeling followup_scan->data_analysis quantification Quantification of DCE-MRI Parameters (Ktrans, ve, etc.) data_analysis->quantification correlation Correlate with Tumor Growth and/or Histology quantification->correlation end Assess Treatment Efficacy correlation->end

Caption: Workflow for a preclinical DCE-MRI study to evaluate anti-angiogenic therapy.

References

Application Notes and Protocols for DTPA-BMA in Small Animal Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Diethylenetriaminepentaacetic acid-bis(methylamide) (DTPA-BMA), a gadolinium-based contrast agent (GBCA), in small animal imaging. The following sections detail its applications, experimental protocols, and relevant quantitative data for preclinical research, particularly in oncology, cardiology, and nephrology.

Overview of this compound in Small Animal Imaging

Gadolinium-DTPA-BMA (Gadodiamide) is a paramagnetic contrast agent widely used in magnetic resonance imaging (MRI).[1] Its primary function is to shorten the T1 relaxation time of water protons in its vicinity, leading to an enhanced signal in T1-weighted images. As an extracellular agent, this compound distributes within the plasma and interstitial fluid, making it an excellent tool for assessing tissue perfusion, vascular permeability, and organ function in various disease models.[2]

Key Applications:
  • Oncology: Characterizing tumor vasculature, assessing the effects of anti-angiogenic therapies, and differentiating between viable and necrotic tumor tissue.[3]

  • Cardiology: Evaluating myocardial perfusion, identifying areas of ischemia and infarction, and assessing cardiac function.[1][4][5]

  • Nephrology: Measuring renal perfusion and glomerular filtration rate (GFR) to assess kidney function.[6][7][8]

  • Neurology: Assessing the integrity of the blood-brain barrier.[8]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the use of this compound and similar DTPA-based contrast agents in small animal imaging studies.

Table 1: Pharmacokinetic Parameters of DTPA-based Contrast Agents in Rodents

ParameterAnimal ModelContrast AgentValueReference
Alpha Phase Half-lifeSprague-Dawley RatGd-(this compound)0.48 ± 0.16 min[2]
Beta Phase Half-lifeSprague-Dawley RatGd-(this compound)21.2 ± 5.5 min[2]
Elimination Half-lifeMousePG-Gd (a macromolecular Gd-DTPA derivative)50.1 hours[9]

Table 2: Recommended Dosages for this compound in Small Animal MRI

ApplicationAnimal ModelDosage (mmol/kg)Administration RouteReference
General Tumor ImagingMouse0.05Intravenous (jugular catheter)[3]
Brain Tumor ImagingRat0.1 - 0.2Intravenous[10]
Myocardial IschemiaPigletLow doses (specifics vary)Intravenous[1]
Myocardial InfarctionRat160 mg/kg (Albumin-Gd-DTPA)Intravenous[5]
Renal FunctionRat0.1Intravenous[8]
Blood-Brain Barrier PermeabilityMouse0.5 ml/kg (Magnevist)Intravenous (femoral vein cannula)

Experimental Protocols

This section provides detailed protocols for key applications of this compound in small animal imaging.

Dynamic Contrast-Enhanced MRI (DCE-MRI) for Tumor Vascularity Assessment in Mice

This protocol is designed to non-invasively evaluate tumor vascular perfusion and permeability.[3]

3.1.1. Animal Preparation

  • Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance) mixed with oxygen.[11][12] Alternatively, a combination of ketamine (80-200 mg/kg) and xylazine (B1663881) (10:1 ratio) can be administered intraperitoneally for anesthesia lasting 20-30 minutes.[11]

  • Catheterization: For precise delivery of the contrast agent, place a catheter in the tail vein or jugular vein.[3] Femoral vein cannulation is also an option.

  • Positioning and Monitoring: Place the anesthetized animal on a heated stage to maintain body temperature.[12] Monitor vital signs such as respiration and heart rate throughout the imaging procedure.[11][12]

3.1.2. MRI Acquisition

  • Pre-contrast Imaging: Acquire pre-contrast T1-weighted images to establish a baseline signal intensity. A typical sequence is a T1-weighted gradient echo sequence.[3]

  • Contrast Administration: Administer a bolus of this compound (e.g., 0.05 mmol/kg) intravenously through the catheter using an automated syringe pump at a controlled rate (e.g., 2.4 mL/min).[3]

  • Dynamic Imaging: Immediately upon injection, begin acquiring a series of T1-weighted images at a high temporal resolution (e.g., every 1.5 seconds) for several minutes to capture the dynamic changes in signal intensity as the contrast agent perfuses the tumor.[3]

  • Post-contrast Imaging: After the dynamic scan, acquire post-contrast T1-weighted images for anatomical reference.

3.1.3. Data Analysis

  • Region of Interest (ROI) Selection: Draw ROIs on the tumor and a reference tissue (e.g., muscle) on the dynamic series of images.

  • Pharmacokinetic Modeling: Apply a pharmacokinetic model (e.g., the Tofts model) to the signal intensity-time curves within the ROIs to calculate parameters such as Ktrans (volume transfer coefficient) and ve (extracellular extravascular volume fraction).[3]

Experimental Workflow for Tumor DCE-MRI

G cluster_prep Animal Preparation cluster_imaging MRI Acquisition cluster_analysis Data Analysis Anesthesia Anesthetize Animal Catheterization Catheterize Vein Anesthesia->Catheterization Positioning Position in MRI & Monitor Catheterization->Positioning PreContrast Acquire Pre-contrast T1 Images Positioning->PreContrast Inject Inject this compound PreContrast->Inject DynamicScan Acquire Dynamic T1 Images Inject->DynamicScan PostContrast Acquire Post-contrast T1 Images DynamicScan->PostContrast ROI Select Regions of Interest PostContrast->ROI PK_Model Apply Pharmacokinetic Model ROI->PK_Model Params Calculate Ktrans, ve PK_Model->Params

Caption: Workflow for DCE-MRI in a small animal tumor model.

Cardiac MRI for Myocardial Ischemia Assessment in Rats

This protocol is for the visualization of myocardial ischemia following coronary artery occlusion.[1][4]

3.2.1. Animal Preparation

  • Surgical Preparation: Induce and maintain anesthesia as described in section 3.1.1. Perform a thoracotomy to expose the heart and ligate the left anterior descending (LAD) coronary artery to induce ischemia.

  • ECG and Respiration Gating: Attach ECG leads and a respiratory sensor to the animal for physiological gating during MRI acquisition to minimize motion artifacts.

  • Positioning: Place the animal in a supine position within a cardiac-specific coil.

3.2.2. MRI Acquisition

  • Localization Scans: Acquire scout images to locate the heart.

  • Pre-contrast Imaging: Obtain T1-weighted images of the heart before contrast administration. A segmented snapshot FLASH (fast low-angle shot) sequence can be used.[1]

  • Contrast Administration: Infuse a low dose of this compound intravenously.

  • Post-contrast Imaging: Acquire post-contrast T1-weighted images. The contrast between ischemic and non-ischemic tissue is often improved with the inclusion of a magnetization transfer sequence.[1]

3.2.3. Data Analysis

  • Image Comparison: Visually compare pre- and post-contrast images to identify regions of reduced signal enhancement, which correspond to ischemic myocardium.

  • Signal Intensity Measurement: Quantify the signal intensity in the ischemic and normal myocardium to determine the degree of contrast enhancement.

Experimental Workflow for Cardiac MRI in Ischemia Model

G cluster_prep Surgical & Animal Preparation cluster_mri MRI Acquisition cluster_analysis Image Analysis Anesthetize Anesthetize Rat Surgery Induce Myocardial Ischemia Anesthetize->Surgery Gating ECG & Respiration Gating Surgery->Gating Position Position in Cardiac Coil Gating->Position Scout Acquire Scout Images Position->Scout PreContrast Acquire Pre-contrast T1 Images Scout->PreContrast Inject Administer this compound PreContrast->Inject PostContrast Acquire Post-contrast T1 Images Inject->PostContrast Compare Compare Pre- & Post-contrast Images PostContrast->Compare Quantify Quantify Signal Intensity Compare->Quantify Identify Identify Ischemic Regions Quantify->Identify

Caption: Workflow for cardiac MRI in a rat model of myocardial ischemia.

Assessment of Renal Function in Rats

This protocol outlines the use of this compound to assess renal filtration and excretion.[8]

3.3.1. Animal Preparation

  • Anesthesia and Positioning: Anesthetize the rat and position it in the MRI scanner as described in section 3.1.1.

  • Hydration: Ensure the animal is adequately hydrated to promote normal renal function.

3.3.2. MRI Acquisition

  • Pre-contrast Imaging: Acquire T1-weighted images of the kidneys.

  • Contrast Administration: Inject a bolus of this compound (e.g., 0.1 mmol/kg) intravenously.[8]

  • Dynamic Imaging: Acquire a dynamic series of T1-weighted images of the kidneys for several minutes to observe the uptake and clearance of the contrast agent.

3.3.3. Data Analysis

  • Signal Intensity Curves: Generate signal intensity-time curves for the renal cortex, medulla, and pelvis.

  • Functional Parameters: Analyze the curves to determine the time to peak enhancement and the rate of clearance, which are indicative of renal function. For instance, after intravenous injection, Gd-DTPA is rapidly excreted into the urine, leading to contrast enhancement in the kidney parenchyma and urine.[8]

Logical Flow for Renal Function Assessment

G cluster_input Input cluster_process Process cluster_output Output DTPA_BMA This compound IV_Injection Intravenous Injection DTPA_BMA->IV_Injection Animal Anesthetized Rat Animal->IV_Injection Dynamic_MRI Dynamic T1-weighted MRI of Kidneys IV_Injection->Dynamic_MRI Signal_Curves Generate Signal-Time Curves Dynamic_MRI->Signal_Curves Renal_Perfusion Renal Perfusion Assessment Signal_Curves->Renal_Perfusion GFR_Estimation GFR Estimation Signal_Curves->GFR_Estimation

Caption: Logical flow for assessing renal function using this compound enhanced MRI.

Safety and Considerations

This compound is generally considered safe for use in small animal research. However, as with all GBCAs, there is a potential for toxicity, particularly at high or repeated doses. It is crucial to adhere to approved animal care and use protocols and to use the minimum effective dose to achieve the desired contrast enhancement. Researchers should be aware of the potential for nephrogenic systemic fibrosis (NSF) associated with some GBCAs, although the risk is lower with agents like this compound. Proper hydration of the animals before and after the procedure is recommended to facilitate the clearance of the contrast agent.

References

Application Notes and Protocols for Assessing Blood-Brain Barrier Permeability with DTPA-BMA (Gd-DTPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative assessment of blood-brain barrier (BBB) permeability using the contrast agent Gadopentetate Dimeglumine (Gd-DTPA), a form of DTPA-BMA. The methodology is centered around Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI), a non-invasive technique that allows for the repeated measurement of BBB integrity.[1][2]

The BBB is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. In many neurological diseases, the BBB can be compromised, leading to leakage.[3][4] Gd-DTPA is a gadolinium-based contrast agent that does not cross the intact BBB due to its size.[5][6] When the BBB is disrupted, Gd-DTPA extravasates into the brain parenchyma, causing a shortening of the T1 relaxation time, which can be detected and quantified using T1-weighted MRI.[5][7]

Dynamic contrast-enhanced MRI (DCE-MRI) is a key technique for evaluating BBB permeability by analyzing the leakage of contrast agents into the brain tissue.[5] This method provides a quantitative evaluation of the transport of T1-enhancing agents like Gd-DTPA across the BBB.[8][9] By employing pharmacokinetic models, DCE-MRI can yield the volume transfer coefficient, often referred to as Ktrans.[8][9]

Experimental Protocols

This section details the methodology for assessing BBB permeability using Gd-DTPA in a preclinical research setting, adaptable for various animal models.

Animal Preparation
  • Animal Model: Select an appropriate animal model for the study (e.g., mouse, rat) with the desired pathology or condition affecting BBB integrity.

  • Anesthesia: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane). Maintain the animal's body temperature using a heating pad or circulating warm water.

  • Catheterization: Place a catheter in a suitable blood vessel (e.g., tail vein or femoral vein) for the administration of the Gd-DTPA contrast agent. Ensure the catheter is patent and secure.

  • Physiological Monitoring: Throughout the imaging procedure, monitor the animal's vital signs, including heart rate, respiratory rate, and body temperature, to ensure physiological stability.

Gd-DTPA Administration
  • Contrast Agent: Prepare a sterile solution of Gd-DTPA.

  • Dosage: The dosage of Gd-DTPA can vary, but a standard dose is often 0.1 mmol/kg body weight.[10] However, doses can range from 0.02 mmol/kg to 0.5 mmol/kg.[10] A lower dose of 0.025 mmol/kg has been found to provide sufficient contrast-to-noise and high T1 sensitivity.[3][4]

  • Administration: Administer the Gd-DTPA as a bolus injection through the previously placed catheter. The injection should be followed by a saline flush to ensure the entire dose is delivered.

MRI Acquisition
  • MRI System: Utilize a high-field MRI scanner suitable for small animal imaging.

  • Pre-contrast Imaging: Acquire pre-contrast T1-weighted images to establish a baseline. T1 maps can also be acquired using methods like an inversion recovery sequence.[8]

  • Dynamic Scanning: Immediately following the bolus injection of Gd-DTPA, initiate dynamic T1-weighted scanning. This involves acquiring a series of images over a period of 5-10 minutes to capture the influx and washout of the contrast agent.[5]

  • Post-contrast Imaging: Acquire post-contrast T1-weighted images after the dynamic scan is complete.

Data Analysis
  • Image Registration: Correct for any motion artifacts in the dynamic image series using image registration algorithms.

  • Region of Interest (ROI) Analysis: Define regions of interest in the brain tissue where BBB permeability is to be quantified.

  • Pharmacokinetic Modeling: Apply a pharmacokinetic model to the dynamic data to quantify BBB permeability. Common models include:

    • Patlak Graphical Approach: This model is used to calculate the permeability from changes in 1/T1.[3][4]

    • Extended Kety Model (Tofts Model): This model is used to calculate the volume transfer coefficient (Ktrans) and the extracellular extravascular space (ve).[8][9]

  • Permeability Maps: Generate parametric maps of Ktrans or other permeability indices to visualize the spatial distribution of BBB disruption.

Quantitative Data Summary

The following tables summarize key quantitative parameters from the literature for assessing BBB permeability with Gd-DTPA.

ParameterValueSpeciesReference
Gd-DTPA Dose0.1 mmol/kgHuman[10]
0.025 mmol/kgHuman[3][4]
0.1 mM/kgHuman[1]
Dynamic Scan Duration5-10 minutesHuman[5]
Ktrans in MS Lesions0.013 - 0.050 min-1Human[1]
Upper Limit of Normal White Matter Permeability3 x 10-4 L/g/minHuman[3][4]

Visualizations

experimental_workflow cluster_prep Animal Preparation cluster_mri MRI Acquisition cluster_analysis Data Analysis anesthesia Anesthesia catheterization Catheterization anesthesia->catheterization monitoring Physiological Monitoring catheterization->monitoring pre_contrast Pre-contrast T1 Scan monitoring->pre_contrast injection Gd-DTPA Injection pre_contrast->injection dynamic_scan Dynamic T1 Scan injection->dynamic_scan post_contrast Post-contrast T1 Scan dynamic_scan->post_contrast registration Image Registration post_contrast->registration roi ROI Definition registration->roi modeling Pharmacokinetic Modeling roi->modeling maps Permeability Maps modeling->maps

Caption: Experimental workflow for assessing BBB permeability.

logical_relationship BBB_disruption BBB Disruption Gd_extravasation Gd-DTPA Extravasation BBB_disruption->Gd_extravasation T1_shortening T1 Shortening Gd_extravasation->T1_shortening Signal_enhancement Signal Enhancement on T1w MRI T1_shortening->Signal_enhancement Quantification Quantification (Ktrans) Signal_enhancement->Quantification

Caption: Logical relationship of events in DCE-MRI for BBB assessment.

References

Application Notes and Protocols: DTPA-BMA for Measuring Tumor Vascularity and Perfusion

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gadobenate dimeglumine (DTPA-BMA), commercially known as MultiHance®, is a gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI) to enhance the visualization of tissues and assess their vascular properties. Its application in oncology is particularly valuable for the non-invasive characterization of tumor vascularity and perfusion through a technique called Dynamic Contrast-Enhanced MRI (DCE-MRI).[1][2] this compound, an extracellular contrast agent, temporarily shortens the T1 relaxation time of surrounding water protons, leading to a brighter signal on T1-weighted images.[3][4] The dynamic passage of this agent through the tumor microvasculature provides quantitative insights into blood volume, vessel permeability, and perfusion.[1][2]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to measure tumor vascularity and perfusion in preclinical and clinical research settings.

Principle of Action

This compound is a linear, ionic gadolinium chelate.[5] Following intravenous administration, it distributes within the intravascular space and subsequently extravasates into the extravascular extracellular space (EES) in tissues with a permeable vascular endothelium, a characteristic hallmark of tumor neovasculature. The rate and extent of this extravasation are directly related to the tumor's perfusion and vascular permeability.

DCE-MRI captures the signal intensity changes in tissues over time during and after the administration of this compound.[1][2] Pharmacokinetic models, such as the Tofts model, are then applied to the dynamic signal intensity data to derive quantitative parameters that reflect the underlying pathophysiology of the tumor microenvironment.[6]

Key Quantitative Parameters

The analysis of DCE-MRI data using this compound yields several key parameters that quantify different aspects of tumor vascularity and perfusion. These parameters are crucial for understanding tumor biology, assessing response to therapy, and aiding in differential diagnosis.

ParameterDescriptionTypical UnitsSignificance in Tumor Imaging
Ktrans Volume transfer constantmin-1Reflects the leakage of the contrast agent from the plasma into the extravascular extracellular space (EES), indicating vessel permeability and blood flow.[1][2]
ve Fractional volume of the EES(unitless) or %Represents the volume of the extravascular extracellular space per unit volume of tissue.[6]
vp Fractional plasma volume(unitless) or %Represents the volume of blood plasma per unit volume of tissue, indicating the degree of vascularization.[6]
kep Rate constantmin-1Describes the rate of transfer of the contrast agent from the EES back to the plasma (kep = Ktrans/ve).
AUC Area under the curvearbitrary unitsA semi-quantitative measure reflecting the overall enhancement and exposure of the tissue to the contrast agent.

Experimental Protocols

Preclinical Protocol: Murine Xenograft Tumor Model

This protocol outlines a general procedure for performing DCE-MRI with this compound in a mouse model with subcutaneously implanted tumors.

1. Animal Preparation:

  • Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

  • Place a catheter in the tail vein for intravenous administration of the contrast agent.

  • Position the animal on the MRI scanner bed, ensuring the tumor is within the imaging coil.

  • Monitor the animal's vital signs (respiration, temperature) throughout the experiment.

2. MRI Acquisition:

  • Pre-contrast Imaging: Acquire T1-weighted baseline images of the tumor region before injecting the contrast agent. A T1 mapping sequence (e.g., variable flip angle) is recommended for quantitative analysis.

  • Contrast Administration: Administer this compound intravenously as a bolus at a recommended dosage of 0.1 mmol/kg.[7]

  • Dynamic Imaging: Immediately upon injection, begin acquiring a series of T1-weighted images of the same slice(s) over time. The temporal resolution should be high (e.g., every 2-5 seconds) for a duration of at least 5-10 minutes to capture the wash-in and wash-out kinetics of the contrast agent.[6][8]

  • Post-contrast Imaging: Acquire high-resolution T1-weighted images after the dynamic scan to visualize the morphology of the enhanced tumor.

3. Data Analysis:

  • Register the dynamic images to correct for any motion artifacts.

  • Select a region of interest (ROI) within the tumor and a major artery to obtain the arterial input function (AIF).

  • Convert the signal intensity-time curves to concentration-time curves using the pre-contrast T1 map.

  • Fit the concentration-time data to a pharmacokinetic model (e.g., Tofts model) to calculate Ktrans, ve, and vp.

Clinical Protocol: Human Brain Tumor Imaging

This protocol provides a general guideline for clinical DCE-MRI of brain tumors using this compound.

1. Patient Preparation:

  • Obtain informed consent from the patient.

  • Screen the patient for any contraindications to gadolinium-based contrast agents.

  • Establish intravenous access for contrast administration.

2. MRI Acquisition:

  • Pre-contrast Imaging: Acquire anatomical images (e.g., T1-weighted, T2-weighted, FLAIR) and a pre-contrast T1 map of the brain.

  • Contrast Administration: Inject this compound intravenously at a standard dose of 0.1 mmol/kg.[5][9]

  • Dynamic Imaging: Initiate a dynamic T1-weighted sequence (e.g., 3D spoiled gradient-echo) covering the tumor region simultaneously with the contrast injection. The acquisition should have a temporal resolution of approximately 5-10 seconds and a duration of at least 5 minutes.[6]

  • Post-contrast Imaging: Following the dynamic scan, acquire high-resolution, post-contrast T1-weighted images in multiple planes.

3. Data Analysis:

  • Perform motion correction on the dynamic image series.

  • Define ROIs in the tumor, normal-appearing white matter, and a major cerebral artery (for AIF).

  • Convert the signal intensity data to gadolinium concentration.

  • Apply a suitable pharmacokinetic model to generate parametric maps of Ktrans, ve, and vp for the entire tumor volume.

Data Presentation

The following tables summarize quantitative data from representative studies using this compound for tumor vascularity and perfusion assessment.

Table 1: Preclinical Studies with this compound

Animal ModelTumor TypeThis compound Dose (mmol/kg)Key FindingsReference
RatGliomaNot SpecifiedLiposomal Gd(this compound) used as a T2 agent showed negative signal enhancement.[3]
MiceHT-29 Human Colon Carcinoma Xenografts0.1Little tumor enhancement was observed 60 minutes post-injection with Gd(this compound) alone, serving as a control for a targeted agent.[3]
Nude MicePca-2b Prostate AdenocarcinomaNot SpecifiedGd(this compound) showed much higher tumor vascular permeability compared to macromolecular agents.[10]
MiceHT29 Colon Carcinomas0.1 and 0.2The effect on tumor choline (B1196258) concentration varied with the dose of contrast agent and echo time.[7]

Table 2: Clinical Studies with this compound (Gadobenate Dimeglumine)

Patient PopulationTumor TypeThis compound Dose (mmol/kg)Key FindingsReference
23 PatientsBrain Tumors0.1Suggested superior contrast enhancement compared to gadoterate (B1198928) meglumine.[9]
81 PatientsPrimary Malignant Brain Tumor or Metastasis0.05 and 0.1Cumulative doses of 0.15 and 0.2 mmol/kg of Gd BOPTA (a similar agent) provided similar diagnostic improvements to 0.3 mmol/kg of Gd this compound.[11]

Visualizations

Experimental Workflow for DCE-MRI with this compound

experimental_workflow cluster_prep Preparation cluster_mri MRI Acquisition cluster_analysis Data Analysis prep Animal/Patient Preparation - Anesthesia (preclinical) - IV Access pre_contrast Pre-contrast T1 Mapping prep->pre_contrast injection IV Bolus Injection of this compound pre_contrast->injection dynamic_scan Dynamic T1-weighted Imaging injection->dynamic_scan post_contrast Post-contrast Anatomical Imaging dynamic_scan->post_contrast motion_correction Motion Correction post_contrast->motion_correction roi ROI Selection (Tumor, AIF) motion_correction->roi conversion Signal to Concentration Conversion roi->conversion pk_model Pharmacokinetic Modeling (e.g., Tofts Model) conversion->pk_model param_maps Generation of Parametric Maps (Ktrans, ve, vp) pk_model->param_maps

Caption: Experimental workflow for DCE-MRI using this compound.

Logical Relationship of DCE-MRI Parameters

dce_parameters cluster_input Input Data cluster_processing Processing cluster_output Output Parameters dce_data Dynamic T1-weighted Signal Intensity Data pk_model Pharmacokinetic Model (e.g., Tofts) dce_data->pk_model t1_map Pre-contrast T1 Map t1_map->pk_model aif Arterial Input Function (AIF) aif->pk_model ktrans Ktrans (Permeability, Flow) pk_model->ktrans ve ve (EES Volume) pk_model->ve vp vp (Plasma Volume) pk_model->vp

Caption: Logical flow from raw DCE-MRI data to key perfusion parameters.

References

Application Notes and Protocols for In Vivo Imaging of Cancer Models Using DTPA-BMA (Gadobenate Dimeglumine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadobenate dimeglumine (marketed as MultiHance®) is a gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI). Its chemical structure consists of a gadolinium ion chelated by the ligand benzyloxypropionictetraacetate (BOPTA), which is a derivative of diethylenetriaminepentaacetic acid (DTPA). A key feature of gadobenate dimeglumine is its high T1 relaxivity, which is attributed to a weak and transient interaction with serum albumin.[1][2] This property results in a more pronounced signal enhancement in T1-weighted MR images compared to conventional GBCAs at equivalent doses.[3][4]

In oncological research, gadobenate dimeglumine serves as a valuable tool for the non-invasive characterization of tumor microenvironments. Dynamic contrast-enhanced MRI (DCE-MRI) with this agent allows for the assessment of tumor vascularity, perfusion, and vessel permeability. These parameters are critical for evaluating tumor progression, response to therapy, and for the overall characterization of cancer models. These application notes provide a comprehensive guide to the use of DTPA-BMA for in vivo imaging of cancer models, complete with detailed protocols and quantitative data for reference.

Principle of Action

Gadobenate dimeglumine is a paramagnetic contrast agent that shortens the T1 relaxation time of water protons in its vicinity.[5] Following intravenous administration, it distributes into the plasma and extracellular fluid.[6][7] In tissues with a compromised blood-brain barrier or abnormal vascularity, such as in many tumors, the agent extravasates into the interstitial space, leading to an increase in signal intensity on T1-weighted MR images.[8] The dynamics of this enhancement can be quantitatively analyzed to derive physiological parameters of the tissue. A portion of the injected dose is also taken up by hepatocytes, making it useful for liver imaging.[6][9]

Quantitative Data Summary

The following tables summarize key quantitative parameters of gadobenate dimeglumine from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Gadobenate Dimeglumine in Animals

ParameterValueSpeciesReference
Distribution Half-life (t½α) 0.084 ± 0.012 to 0.605 ± 0.072 hoursHealthy Male Subjects[8]
Elimination Half-life (t½β) 1.17 ± 0.26 to 2.02 ± 0.60 hoursHealthy Male Subjects[8]
Volume of Distribution (Vd) 0.170 ± 0.016 to 0.282 ± 0.079 L/kgHealthy Male Subjects[8]
Total Plasma Clearance 0.093 ± 0.010 to 0.133 ± 0.270 L/hr/kgHealthy Male Subjects[8]
Renal Excretion 78% to 96% of administered doseHealthy Male Subjects[8]
Biliary/Fecal Excretion 0.6% to 4.0% of administered doseHealthy Male Subjects[8][9]

Table 2: In Vivo Contrast Enhancement and Tumor Detection

Cancer ModelAgent & DoseKey FindingsReference
Mouse Liver Metastasis (C38-OT7 Colon Carcinoma) Gadobenate Dimeglumine (0.1 mmol/kg)Increased liver/tumor CNR post-injection; ~80% of tumors detected.[3]
Mouse Liver Metastasis (C38-OT7 Colon Carcinoma) Gadobenate Dimeglumine (0.2 mmol/kg)Increased liver/tumor CNR post-injection; ~100% of tumors detected.[3]
Mouse Fibrosarcoma Gd-DTPA (0.2 mmol/kg)Strong enhancement in viable tumor tissue (up to 152%); poor enhancement in necrotic tissue (<31%).
Human Brain Tumors Gadobenate Dimeglumine (0.1 mmol/kg) vs. Gadobutrol (B1674391) (0.1 mmol/kg)Significantly higher Contrast-to-Noise Ratio (CNR) and Lesion-to-Background Ratio (LBR) for gadobenate dimeglumine.[1]

Experimental Protocols

Preparation of Cancer Model

A robust and reproducible cancer model is crucial for meaningful in vivo imaging studies. The following is a generalized protocol for establishing a subcutaneous xenograft model.

  • Cell Culture: Culture the desired cancer cell line in appropriate media and conditions until they reach 70-80% confluency.

  • Cell Harvesting:

    • Wash cells with sterile phosphate-buffered saline (PBS).

    • Trypsinize the cells and then neutralize the trypsin with complete media.

    • Centrifuge the cell suspension and discard the supernatant.

    • Wash the cell pellet twice with sterile PBS.

  • Cell Viability and Counting:

    • Resuspend the cell pellet in sterile PBS or serum-free media.

    • Perform a cell count using a hemocytometer and assess viability with trypan blue exclusion.

  • Implantation:

    • Adjust the cell concentration to the desired number for injection (e.g., 1 x 10^6 to 10 x 10^7 cells in 100-200 µL).

    • Anesthetize the animal (e.g., with isoflurane).

    • Inject the cell suspension subcutaneously into the flank of the mouse.

  • Tumor Growth Monitoring: Monitor the animals regularly for tumor development. Imaging studies can commence when tumors reach a predetermined size (e.g., 100-200 mm³).

Preparation and Administration of this compound
  • Agent Preparation: Gadobenate dimeglumine is typically supplied as a 0.5 M solution. For preclinical studies, it is often used as supplied or may be diluted with sterile saline to achieve the desired injection volume.

  • Dose Calculation: The recommended dose for most preclinical applications is 0.1 mmol/kg body weight.[3] For a 25g mouse, this would be 0.0025 mmol.

  • Administration:

    • Anesthetize the tumor-bearing animal.

    • For dynamic contrast-enhanced studies, a tail vein catheter is recommended for precise and rapid bolus injection.

    • Inject the calculated volume of gadobenate dimeglumine as a bolus, followed by a saline flush.

In Vivo MRI Acquisition

The following is a general protocol for DCE-MRI of a subcutaneous tumor model. Specific parameters should be optimized for the available MRI system.

  • Animal Preparation:

    • Anesthetize the animal and place it on a heated bed to maintain body temperature.

    • Monitor physiological parameters such as respiration throughout the imaging session.

  • Imaging Protocol:

    • Pre-contrast Imaging: Acquire T2-weighted anatomical images to localize the tumor. Following this, acquire a series of T1-weighted images before the injection of the contrast agent to establish a baseline.

    • Dynamic Contrast-Enhanced Imaging:

      • Begin the dynamic T1-weighted image acquisition.

      • After a few baseline scans, inject the gadobenate dimeglumine bolus via the tail vein catheter.

      • Continue acquiring T1-weighted images at a high temporal resolution (e.g., every 5-15 seconds) for a period of 15-30 minutes to capture the influx and washout of the contrast agent.

    • Post-contrast Imaging: Acquire high-resolution T1-weighted images after the dynamic scan to visualize the detailed morphology of the enhanced tumor.

Data Analysis
  • Image Registration: Correct for any motion artifacts in the dynamic image series.

  • Region of Interest (ROI) Analysis: Draw ROIs on the tumor and a reference tissue (e.g., muscle) on the anatomical images.

  • Signal Intensity-Time Curve Generation: For each ROI, plot the average signal intensity against time to generate signal enhancement curves.

  • Pharmacokinetic Modeling: Fit the tumor signal intensity-time curve to a pharmacokinetic model (e.g., the Tofts model) to extract quantitative parameters such as:

    • Ktrans (volume transfer constant): Reflects the leakage of the contrast agent from the blood plasma to the extravascular extracellular space.

    • ve (extravascular extracellular volume fraction): Represents the volume of the extravascular extracellular space per unit volume of tissue.

    • kep (rate constant): Describes the rate of transfer of the contrast agent from the extravascular extracellular space back to the plasma.

Visualizations

G cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis Animal Model\nPreparation Animal Model Preparation Anesthesia & Positioning Anesthesia & Positioning Animal Model\nPreparation->Anesthesia & Positioning This compound\nPreparation This compound Preparation This compound Injection This compound Injection This compound\nPreparation->this compound Injection Pre-contrast MRI Pre-contrast MRI Anesthesia & Positioning->Pre-contrast MRI Pre-contrast MRI->this compound Injection Dynamic Contrast-Enhanced MRI Dynamic Contrast-Enhanced MRI This compound Injection->Dynamic Contrast-Enhanced MRI Post-contrast MRI Post-contrast MRI Dynamic Contrast-Enhanced MRI->Post-contrast MRI Image Registration Image Registration Post-contrast MRI->Image Registration ROI Analysis ROI Analysis Image Registration->ROI Analysis Signal Intensity Curve\nGeneration Signal Intensity Curve Generation ROI Analysis->Signal Intensity Curve\nGeneration Pharmacokinetic Modeling Pharmacokinetic Modeling Signal Intensity Curve\nGeneration->Pharmacokinetic Modeling

Caption: Experimental workflow for in vivo DCE-MRI using this compound.

G This compound (in vasculature) This compound (in vasculature) Extravasation (leaky tumor vasculature) Extravasation (leaky tumor vasculature) This compound (in vasculature)->Extravasation (leaky tumor vasculature) Accumulation in Tumor Interstitium Accumulation in Tumor Interstitium Extravasation (leaky tumor vasculature)->Accumulation in Tumor Interstitium T1 Shortening of Water Protons T1 Shortening of Water Protons Accumulation in Tumor Interstitium->T1 Shortening of Water Protons Increased Signal on T1-weighted MRI Increased Signal on T1-weighted MRI T1 Shortening of Water Protons->Increased Signal on T1-weighted MRI

Caption: Mechanism of contrast enhancement by this compound in tumors.

Conclusion

Gadobenate dimeglumine is a powerful contrast agent for the in vivo imaging of cancer models. Its high relaxivity provides excellent contrast enhancement, enabling detailed morphological and functional assessment of tumors. The protocols and data presented here offer a framework for researchers to design and implement robust in vivo imaging studies to advance our understanding of cancer biology and to accelerate the development of novel cancer therapeutics.

References

Application Notes and Protocols for In Vitro Cellular Uptake and Imaging with DTPA-BMA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadobenate dimeglumine (DTPA-BMA), commercially known as MultiHance®, is a gadolinium-based contrast agent (GBCA) widely used in magnetic resonance imaging (MRI) to enhance the visualization of tissues and lesions.[1][2] While primarily designed as an extracellular fluid agent, a portion of this compound is known to be taken up by hepatocytes, facilitating liver imaging.[3] Understanding the in vitro cellular uptake, cytotoxicity, and imaging characteristics of this compound is crucial for researchers developing novel cell-based therapies, studying drug delivery mechanisms, and assessing the biological effects of contrast agents at the cellular level.

These application notes provide a comprehensive overview and detailed protocols for investigating the cellular uptake and imaging properties of this compound in vitro. The methodologies described herein cover cell culture and treatment, cytotoxicity assessment, quantification of cellular uptake, and preparation of cell samples for MRI.

Data Presentation

The following tables are templates for organizing and presenting quantitative data obtained from the experimental protocols outlined in this document.

Table 1: In Vitro Cytotoxicity of this compound

This table should be used to summarize the half-maximal inhibitory concentration (IC50) values of this compound on various cell lines after different incubation periods. The IC50 value represents the concentration of a substance at which a biological process is inhibited by 50%.[4]

Cell LineIncubation Time (hours)IC50 (mM)
(e.g., HeLa)24[Enter Data]
48[Enter Data]
72[Enter Data]
(e.g., HepG2)24[Enter Data]
48[Enter Data]
72[Enter Data]
(e.g., U-87 MG)24[Enter Data]
48[Enter Data]
72[Enter Data]

Table 2: Cellular Uptake of this compound Quantified by ICP-MS

This table is designed to present the amount of gadolinium (from this compound) taken up by cells, as measured by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Data can be expressed as the mass of gadolinium per cell or per microgram of total cell protein.

Cell LineThis compound Concentration (mM)Incubation Time (hours)Gd Uptake (pg/cell)Gd Uptake (ng/µg protein)
(e.g., HeLa)14[Enter Data][Enter Data]
54[Enter Data][Enter Data]
104[Enter Data][Enter Data]
(e.g., HepG2)14[Enter Data][Enter Data]
54[Enter Data][Enter Data]
104[Enter Data][Enter Data]

Table 3: MRI Relaxation Time Measurements of this compound-Treated Cell Pellets

This table is for recording the T1 and T2 relaxation times of cell pellets that have been incubated with this compound. These measurements are indicative of the contrast-enhancing effect of the agent at a cellular level.

Cell LineThis compound Concentration (mM)Incubation Time (hours)T1 Relaxation Time (ms)T2 Relaxation Time (ms)
Control (Untreated)04[Enter Data][Enter Data]
(e.g., HeLa)14[Enter Data][Enter Data]
54[Enter Data][Enter Data]
104[Enter Data][Enter Data]
(e.g., HepG2)14[Enter Data][Enter Data]
54[Enter Data][Enter Data]
104[Enter Data][Enter Data]

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol describes the general procedure for culturing cells and treating them with this compound for subsequent uptake and imaging studies.

Materials:

  • Selected cell line(s) (e.g., HeLa, HepG2, U-87 MG)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound (MultiHance®) solution (529 mg/mL, equivalent to 0.5 M)

  • Trypsin-EDTA solution

  • Cell culture flasks, plates, and other consumables

  • Incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding:

    • Culture cells in T-75 flasks until they reach 80-90% confluency.

    • Wash the cells with PBS, then detach them using trypsin-EDTA.

    • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • Seed the cells into appropriate culture vessels (e.g., 6-well plates for uptake studies, 96-well plates for cytotoxicity assays) at a predetermined density and allow them to adhere overnight.

  • Preparation of this compound Working Solutions:

    • This compound is supplied as a 0.5 M solution.

    • Prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations for your experiments (e.g., 0.5, 1, 2, 4, 8 mM).[5]

    • Always prepare fresh dilutions for each experiment.

  • Cell Treatment:

    • Remove the culture medium from the wells.

    • Add the prepared this compound working solutions to the respective wells.

    • Include a control group of cells treated with medium only.

    • Incubate the cells for the desired period (e.g., 4, 24, 48, or 72 hours) at 37°C and 5% CO2.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of cell health.

Materials:

  • Cells cultured in a 96-well plate and treated with this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • After the desired incubation period with this compound, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well.

  • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Quantification of Cellular Uptake by ICP-MS

ICP-MS is a highly sensitive technique for quantifying the elemental composition of a sample. This protocol outlines the preparation of cell samples for the determination of intracellular gadolinium content.

Materials:

  • Cells cultured in 6-well plates and treated with this compound

  • PBS, ice-cold

  • Cell scraper

  • Centrifuge tubes

  • Nitric acid (trace metal grade)

  • Microwave digestion system (optional, but recommended)

  • ICP-MS instrument

Protocol:

  • After incubation with this compound, place the culture plates on ice.

  • Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular this compound.

  • Lyse the cells by adding a suitable lysis buffer or by scraping the cells into a known volume of ultrapure water.

  • Transfer the cell lysate to a centrifuge tube.

  • Perform a cell count on an aliquot of the cell suspension.

  • Centrifuge the remaining cell suspension to pellet the cells.

  • Remove the supernatant and digest the cell pellet with concentrated nitric acid. Microwave digestion is recommended for complete digestion.[6][7]

  • Dilute the digested sample to a suitable volume with ultrapure water.

  • Analyze the samples for gadolinium content using an ICP-MS instrument.

  • Express the results as gadolinium mass per cell or normalize to the total protein content of the cell lysate.

In Vitro MRI of Cell Pellets

This protocol describes the preparation of cell pellets for MRI to visualize the effect of this compound uptake on image contrast.

Materials:

  • Cells treated with this compound

  • PBS

  • Agarose (B213101) gel (low melting point)

  • MRI-compatible tubes (e.g., 0.5 mL microcentrifuge tubes)

  • MRI scanner

Protocol:

  • Following incubation with this compound, detach the cells as described in section 3.1.

  • Wash the cells three times with PBS to remove any unbound this compound.

  • Count the cells and prepare a suspension with a known cell number (e.g., 1 x 10^7 cells).

  • Centrifuge the cell suspension to form a tight pellet at the bottom of an MRI-compatible tube.

  • Carefully remove the supernatant.

  • Resuspend the cell pellet in a small volume of low melting point agarose gel (e.g., 1% in PBS) to immobilize the cells.

  • Centrifuge the tube again to pellet the cells within the agarose.

  • Allow the agarose to solidify at room temperature.

  • The prepared cell pellet is now ready for MRI.

  • Acquire T1-weighted and T2-weighted images and measure the T1 and T2 relaxation times of the cell pellets.

Visualizations

Experimental_Workflow Experimental Workflow for In Vitro Analysis of this compound cluster_prep Cell Preparation and Treatment cluster_analysis Analysis cluster_data Data Output cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding cell_culture->cell_seeding dtpa_prep 3. Prepare this compound Solutions cell_seeding->dtpa_prep cell_treatment 4. Treat Cells with this compound dtpa_prep->cell_treatment cytotoxicity 5a. Cytotoxicity Assay (MTT) cell_treatment->cytotoxicity icp_ms 5b. Cellular Uptake (ICP-MS) cell_treatment->icp_ms mri 5c. In Vitro MRI cell_treatment->mri ic50 IC50 Values cytotoxicity->ic50 gd_uptake Gd Uptake Data icp_ms->gd_uptake relaxation_times T1/T2 Relaxation Times mri->relaxation_times Cellular_Uptake_Quantification Workflow for Cellular Uptake Quantification by ICP-MS start Cells Treated with this compound wash Wash 3x with Ice-Cold PBS start->wash lyse Cell Lysis and Homogenization wash->lyse count Aliquot for Cell Count lyse->count pellet Centrifuge to Pellet Cells lyse->pellet digest Digest Pellet with Nitric Acid pellet->digest dilute Dilute Sample digest->dilute analyze Analyze by ICP-MS dilute->analyze end Quantitative Gd Data analyze->end MRI_Sample_Preparation Workflow for In Vitro MRI Cell Pellet Preparation start Cells Treated with this compound detach Detach and Suspend Cells start->detach wash Wash 3x with PBS detach->wash count Count Cells wash->count pellet1 Centrifuge to Form Pellet count->pellet1 resuspend Resuspend in Agarose Gel pellet1->resuspend pellet2 Centrifuge to Pellet in Agarose resuspend->pellet2 solidify Solidify Agarose pellet2->solidify end Sample Ready for MRI solidify->end

References

Application Notes: Gd-159-DTPA-BMA Labeled Liposomes for Targeted Radiotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Targeted radionuclide therapy is a promising strategy in oncology, aiming to deliver cytotoxic radiation directly to tumor cells while minimizing damage to healthy tissues. Liposomes, as versatile drug delivery systems, can exploit the enhanced permeability and retention (EPR) effect to accumulate preferentially in tumor tissues[1]. This application note details the use of liposomes for the delivery of Gadolinium-159 (Gd-159), a potent therapeutic radionuclide.

Gd-159 is a beta-emitting radionuclide with a physical half-life of 18.48-18.59 hours and emits beta particles with a maximum energy of 970.5 keV, making it suitable for therapeutic applications[2][3]. Importantly, Gd-159 also emits gamma radiation (main photopeaks at 58 keV and 363.54 keV), which allows for non-invasive imaging and dosimetric calculations using single-photon emission computed tomography (SPECT)[3]. This "theranostic" capability is crucial for patient-specific treatment planning and monitoring.

To stably incorporate Gd-159 within a liposomal carrier, the chelator diethylenetriaminepentaacetic acid bismethylamide (DTPA-BMA) is used. The stable Gd-158-DTPA-BMA complex is first encapsulated into liposomes, which are then subjected to neutron irradiation. This process converts the stable Gd-158 isotope into the radioactive Gd-159 via neutron capture, resulting in radiolabeled liposomes ready for therapeutic use[4][5][6]. Studies have demonstrated that liposomal delivery significantly enhances the in vitro cytotoxicity of Gd-159 against tumor cells and improves tumor uptake in vivo[4][5].

Quantitative Data

The following tables summarize the key properties of the Gd-159 radionuclide and the characteristics of liposomes labeled with Gd-159-DTPA-BMA.

Table 1: Physical Properties of Gadolinium-159

PropertyValueReference
Half-life18.48 - 18.59 hours[2][3][7]
Beta (β⁻) Emission (Max Energy)970.5 - 1001 keV[2][3][7]
Gamma (γ) Emission (Main Photopeaks)58 keV, 363.54 keV[3][7]
Production Method¹⁵⁸Gd(n,γ)¹⁵⁹Gd (Neutron activation)[2][6]

Table 2: Physicochemical Characterization of Gd-DTPA-BMA Liposomes

FormulationMean Diameter (nm)Zeta Potential (mV)Reference
pH-sensitive PEG-coated Liposomes145.3 ± 2.1-28.4 ± 1.5[4]
pH-sensitive PEG-folate-coated Liposomes152.4 ± 1.8-31.6 ± 1.2[4]

Note: Data is representative of liposome (B1194612) formulations used in preclinical studies.

Table 3: In Vitro Cytotoxicity Data

CompoundCell LineParameterResultReference
¹⁵⁹Gd-DTPA-BMA Liposomes vs. Free Gd-DTPA-BMART2 Tumor CellsCytotoxic Activity~1170-fold increase[5]
¹⁵⁹Gd-DTPA-BMA LiposomesEhrlich Tumor CellsCytotoxicitySignificant cytotoxic activity[4]
¹⁵⁹Gd-Gadodiamide vs. GadodiamideEhrlich Tumor CellsCytotoxicity~95-fold increase[7]

Table 4: In Vivo Biodistribution in Ehrlich Tumor-Bearing Mice

FormulationParameter (Tumor Tissue)ValueReference
¹⁵⁹Gd-DTPA-BMA pH-sensitive PEG-coated LiposomesTissue/Blood Partition Coefficient (Kp)3.88 times higher than free complex[4]
¹⁵⁹Gd-DTPA-BMA pH-sensitive PEG-folate-coated LiposomesTissue/Blood Partition Coefficient (Kp)14.16 times higher than free complex[4]
Both Liposomal FormulationsTarget/Non-Target Ratio (Scintigraphy)> 3 (PEG-coated), > 9 (PEG-folate-coated)[4]

Note: Both formulations also showed significant accumulation in the liver and spleen[4].

Experimental Protocols

Protocol 1: Preparation of Liposomes Containing Gd-DTPA-BMA

This protocol describes the preparation of long-circulating, pH-sensitive liposomes using the lipid film hydration method followed by extrusion.

  • Lipid Mixture Preparation:

    • Prepare a lipid mixture in chloroform (B151607) consisting of dioleoylphosphatidylethanolamine (DOPE), cholesteryl hemisuccinate (CHEMS), distearoylphosphatidylethanolamine-polyethylene glycol (DSPE-PEG), and DSPE-PEG-Folate (for targeted liposomes) in a molar ratio appropriate for forming stable, pH-sensitive vesicles.

  • Film Hydration:

    • In a round-bottom flask, evaporate the organic solvent from the lipid mixture using a rotary evaporator to form a thin, dry lipid film.

    • Hydrate the lipid film with an aqueous solution of Gd-DTPA-BMA (gadodiamide). The concentration should be optimized for efficient encapsulation.

    • Vortex the flask vigorously to form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder.

    • Perform at least 10 extrusion cycles to ensure homogeneity.

  • Purification:

    • Remove unencapsulated Gd-DTPA-BMA from the liposome suspension using a suitable method such as dialysis or size exclusion chromatography against a buffered solution (e.g., HEPES-buffered saline).

Protocol 2: Radiolabeling via Neutron Activation

This protocol details the conversion of stable Gd-158 within the liposomes to radioactive Gd-159.

  • Sample Preparation:

    • Transfer a known quantity of the purified liposome suspension containing Gd-158-DTPA-BMA into a sterile, neutron-transparent vial (e.g., quartz).

  • Neutron Irradiation:

    • Place the sample in a nuclear reactor and irradiate it with a thermal neutron flux. The irradiation time (e.g., 8 hours) and neutron flux will determine the final specific activity of Gd-159[5][7].

    • The liposomes have been shown to remain physically stable after irradiation[5].

  • Post-Irradiation Handling:

    • After irradiation, handle the now radioactive liposome sample according to institutional radiation safety protocols.

    • Confirm the production of Gd-159 and assess radionuclidic purity using gamma spectroscopy, identifying the characteristic photopeak at 363.54 keV[2][7].

Protocol 3: Physicochemical Characterization

  • Size and Polydispersity Index (PDI) Measurement:

    • Determine the mean hydrodynamic diameter and PDI of the liposomes using Photon Correlation Spectroscopy (PCS)[5].

  • Zeta Potential Measurement:

    • Measure the surface charge of the liposomes using Laser Doppler Anemometry to assess their colloidal stability[5].

  • Morphology:

    • Visualize the morphology and structural organization of the liposomes using techniques such as Atomic Force Microscopy (AFM) or Cryo-Transmission Electron Microscopy (Cryo-TEM)[5][8].

Protocol 4: In Vitro Stability and Release Study

  • Incubation:

    • Incubate the ¹⁵⁹Gd-labeled liposomes in relevant biological media, such as 70% rat serum or cell culture medium (e.g., DMEM), at 37°C[5].

  • Sampling:

    • At various time points (e.g., 1, 4, 8, 24 hours), take aliquots of the incubation mixture.

  • Separation and Quantification:

    • Separate the liposome-encapsulated ¹⁵⁹Gd from the released ¹⁵⁹Gd using a method like size exclusion chromatography.

    • Measure the radioactivity in both fractions using a gamma counter.

    • Calculate the percentage of released ¹⁵⁹Gd at each time point to determine the release profile. Studies show a low release profile in biological media[5].

Protocol 5: In Vitro Cytotoxicity Assay

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., RT2 glioma cells or Ehrlich tumor cells) in appropriate media and conditions[4][5].

  • Treatment:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of:

      • ¹⁵⁹Gd-DTPA-BMA labeled liposomes

      • Non-radioactive liposomes (control)

      • Free ¹⁵⁹Gd-DTPA-BMA (control)

      • Untreated cells (control)

  • Incubation:

    • Incubate the treated cells for a period relevant to the radionuclide's half-life (e.g., 48-72 hours).

  • Viability Assessment:

    • Assess cell viability using a standard method like the MTT assay or a clonogenic survival assay[8].

    • Calculate the half-maximal inhibitory concentration (IC50) for each treatment group to quantify and compare cytotoxicity.

Protocol 6: In Vivo Biodistribution Study

  • Animal Model:

    • Use an appropriate tumor-bearing animal model, such as mice with subcutaneously implanted Ehrlich solid tumors[4].

  • Administration:

    • Administer a defined activity of the ¹⁵⁹Gd-labeled liposomes (and free ¹⁵⁹Gd-DTPA-BMA as a control) intravenously (e.g., via the tail vein) to cohorts of animals.

  • Tissue Harvesting:

    • At predetermined time points post-injection (e.g., 1, 24, 48 hours), euthanize the animals.

    • Harvest tumors and major organs (blood, liver, spleen, kidneys, lungs, heart, etc.).

  • Radioactivity Measurement:

    • Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.

    • Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

experimental_workflow prep 1. Liposome Preparation (Lipid Film Hydration & Extrusion) encap Encapsulation of Gd-158-DTPA-BMA prep->encap labeling 2. Radiolabeling (Neutron Activation) encap->labeling purify 3. Purification & Sterilization labeling->purify char 4. Physicochemical Characterization (Size, Zeta) purify->char invitro 5a. In Vitro Studies (Stability, Cytotoxicity) char->invitro invivo 5b. In Vivo Studies (Biodistribution, Imaging) char->invivo mechanism_of_action cluster_body In Vivo Process cluster_tumor Tumor Microenvironment cluster_effect Theranostic Outcome admin IV Administration of ¹⁵⁹Gd-Liposomes circ Systemic Circulation admin->circ epr Tumor Accumulation (EPR Effect) circ->epr release ¹⁵⁹Gd-DTPA-BMA Release / Liposome Uptake epr->release beta β⁻ Particle Emission release->beta gamma γ Ray Emission release->gamma therapy Therapy: DNA Damage & Cell Death beta->therapy imaging Diagnostics: SPECT Imaging gamma->imaging

References

Application Notes and Protocols for Ex Vivo Tissue Imaging with DTPA-BMA (Gadodiamide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadodiamide, a gadolinium-based contrast agent (GBCA) utilizing the chelating ligand Diethylenetriamine Pentaacetic Acid-Bismethylamide (DTPA-BMA), is a widely used contrast agent for in vivo magnetic resonance imaging (MRI). Its paramagnetic properties, conferred by the gadolinium ion (Gd³⁺), enhance the relaxation rate of water protons, thereby increasing signal intensity in T1-weighted MR images.[1] Beyond its clinical applications, this compound is a valuable tool for ex vivo tissue analysis, enabling high-resolution anatomical imaging and the quantitative assessment of tissue properties.

These application notes provide detailed protocols for the preparation, staining, and imaging of ex vivo tissue samples with this compound. The methodologies cover both magnetic resonance imaging and techniques for microscopic visualization of gadolinium distribution.

Principle of Action

The fundamental principle behind the use of this compound as a contrast agent lies in the paramagnetic nature of the chelated gadolinium ion. Gd³⁺ possesses seven unpaired electrons, which creates a strong local magnetic field.[1] This field interacts with surrounding water protons in the tissue, accelerating their rates of T1 (spin-lattice) and T2 (spin-spin) relaxation. In T1-weighted MRI sequences, this accelerated relaxation leads to a brighter signal, providing contrast between tissues with varying concentrations of the agent or different water accessibility.[1]

For ex vivo applications, the tissue is incubated in a solution containing this compound. The contrast agent passively diffuses into the tissue, distributing primarily within the extracellular space. The final concentration and distribution of this compound within the tissue sample depend on factors such as incubation time, tissue type, and the integrity of cellular structures.

Applications in Research and Drug Development

  • High-Resolution Anatomical Imaging: Ex vivo MRI of tissues stained with this compound allows for the acquisition of high-resolution anatomical data, surpassing what is typically achievable in vivo. This is invaluable for detailed morphological studies in preclinical models of disease.

  • Quantitative Tissue Characterization: By measuring changes in T1 and T2 relaxation times, researchers can quantify the concentration and distribution of this compound in tissues. This can provide insights into tissue permeability and microstructure.

  • Validation of In Vivo Imaging: Ex vivo imaging with this compound can serve as a gold standard to validate findings from in vivo contrast-enhanced MRI studies.

  • Microscopic Distribution Analysis: Advanced techniques such as X-ray fluorescence microscopy (XFM) and laser ablation-inductively coupled plasma-mass spectrometry (LA-ICP-MS) can be used on stained tissue sections to visualize the microscopic distribution of gadolinium.[2][3]

Quantitative Data Summary

The following tables summarize quantitative data related to the use and detection of this compound (Gadodiamide) and other relevant gadolinium-based contrast agents in tissue.

Table 1: Gadolinium Concentration in Tissues After Administration

TissueContrast AgentModelDoseTime PointGd Concentration (µg/g or mM)Reference
BoneGadodiamide (Omniscan)Human0.1 mmol/kgN/A1.77 ± 0.704 µg/g
BoneGadoteridol (ProHance)Human0.1 mmol/kgN/A0.477 ± 0.271 µg/g
Prostate EpitheliumGadodiamideMouse0.13 mmol/kg10 min1.00 ± 0.13 mM[3][4]
Prostate LumenGadodiamideMouse0.13 mmol/kg10 min0.36 ± 0.09 mM[3][4]
KidneyGadodiamideLarge AnimalSingle Dose10 weeks~879 ng/g[2]
LiverGadodiamideLarge AnimalSingle Dose10 weeks~780 ng/g[2]
SpleenGadodiamideLarge AnimalSingle Dose10 weeks~137 ng/g[2]

Table 2: Relaxivity and MRI-Related Parameters

ParameterContrast AgentMediumMagnetic FieldValueReference
T1 Relaxivity (r₁)Gadodiamide (Omniscan)Aqueous Solution1.5 T4.0 - 4.6 mM⁻¹s⁻¹[5]
T1 Relaxivity (r₁)Gd-DTPAEx vivo brain tissue14 T3.58 ± 0.01 mM⁻¹s⁻¹[6]
T1 Relaxivity (r₁)Gd-DTPAAqueous Solution14 T~3.6 mM⁻¹s⁻¹[6]
r₁myo / r₁bloodGd-DTPA-BMAHuman1.5 T~0.80[7]
r₁myo / r₁bloodGd-DTPA-BMAHuman3.0 T~0.93[7]

Experimental Protocols

Protocol 1: Ex Vivo Tissue Staining with this compound for MRI

This protocol describes the procedure for preparing and staining ex vivo tissue samples with a this compound solution for subsequent high-resolution MRI.

Materials:

  • This compound (Gadodiamide, e.g., Omniscan®) solution (0.5 mmol/mL)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • 50 mL conical tubes or other suitable containers

  • Perfusion pump and tubing (optional, for whole organ perfusion)

  • Dissection tools

Procedure:

  • Tissue Harvesting:

    • Euthanize the animal according to approved institutional guidelines.

    • Immediately perfuse the animal transcardially with ice-cold PBS to flush out blood, followed by perfusion with 4% PFA to fix the tissue.

    • Carefully dissect the tissue of interest (e.g., brain, heart, kidney). Handle the tissue gently to avoid mechanical damage.

  • Preparation of Staining Solution:

    • Prepare a 5 mM this compound staining solution in 4% PFA. For example, to make 50 mL of staining solution, add 500 µL of 0.5 M Gadodiamide stock solution to 49.5 mL of 4% PFA.

    • Note: The concentration can be adjusted depending on the tissue type and desired contrast. Concentrations ranging from 2.5 mM to 10 mM have been reported in the literature.[6]

  • Tissue Incubation (Staining):

    • Place the harvested and fixed tissue in a container with a sufficient volume of the 5 mM this compound staining solution to fully immerse the sample (typically 10-20 times the tissue volume).

    • Incubate the tissue at 4°C on a gentle rocker for a period ranging from 24 hours to 7 days. The optimal incubation time will depend on the size and density of the tissue. Larger tissues will require longer incubation times to ensure even penetration of the contrast agent.

  • Preparation for MRI:

    • After incubation, remove the tissue from the staining solution.

    • Gently blot the surface of the tissue to remove excess solution.

    • Place the tissue in a suitable container (e.g., a syringe or custom holder) filled with a proton-free susceptibility-matching fluid (e.g., Fomblin® or Galden®) to prevent dehydration and minimize magnetic susceptibility artifacts during MRI.

    • Ensure there are no air bubbles trapped with the sample.

  • MRI Acquisition:

    • Acquire images using a high-field MRI scanner.

    • Use a T1-weighted sequence (e.g., 3D gradient echo or spin echo) to maximize contrast from the this compound.

    • Optimize imaging parameters (e.g., repetition time (TR), echo time (TE), flip angle) for the specific tissue and scanner.

Protocol 2: Preparation of Tissue Sections for Microscopic Analysis

This protocol outlines the steps for preparing tissue sections from this compound stained samples for subsequent microscopic analysis, such as standard histology or advanced elemental imaging.

Materials:

  • This compound stained tissue (from Protocol 1)

  • Sucrose (B13894) solutions (15% and 30% in PBS)

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat or microtome

  • Microscope slides

  • Staining reagents (e.g., Hematoxylin and Eosin (H&E), Periodic acid-Schiff (PAS))

Procedure:

  • Cryoprotection:

    • After incubation in this compound solution, transfer the tissue to a 15% sucrose solution in PBS and incubate at 4°C until the tissue sinks.

    • Transfer the tissue to a 30% sucrose solution in PBS and incubate at 4°C until it sinks. This step is crucial for preventing ice crystal formation during freezing.

  • Embedding and Freezing:

    • Blot the cryoprotected tissue to remove excess sucrose solution.

    • Embed the tissue in OCT compound in a cryomold.

    • Freeze the block rapidly in isopentane (B150273) cooled with liquid nitrogen or on a block of dry ice.

  • Sectioning:

    • Cut tissue sections at a desired thickness (e.g., 10-40 µm) using a cryostat.

    • Mount the sections onto pre-cleaned microscope slides.

  • Histological Staining (for indirect visualization):

    • For standard light microscopy, perform H&E or PAS staining. While these stains do not directly visualize gadolinium, they can reveal tissue structures and, in cases of high concentration, may show deposits associated with gadolinium accumulation.[8]

  • Advanced Microscopic Imaging (for direct visualization):

    • For direct elemental mapping of gadolinium, unstained sections can be analyzed using techniques like:

      • X-Ray Fluorescence Microscopy (XFM): Provides quantitative elemental maps, including gadolinium.[3][4]

      • Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS): A highly sensitive method for imaging the spatial distribution of elements in tissue sections.[2]

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_workflow Ex Vivo Tissue Staining and Imaging Workflow Harvest 1. Tissue Harvesting (Perfusion & Fixation) Prepare 2. Prepare 5 mM This compound Solution Incubate 3. Tissue Incubation (24h - 7 days at 4°C) Prepare->Incubate MRI_Prep 4a. MRI Preparation (Mount in Fomblin) Incubate->MRI_Prep Micro_Prep 4b. Microscopy Preparation (Cryoprotection & Sectioning) Incubate->Micro_Prep MRI_Scan 5a. High-Resolution T1-weighted MRI MRI_Prep->MRI_Scan Micro_Scan 5b. Microscopic Analysis (H&E, XFM, LA-ICP-MS) Micro_Prep->Micro_Scan

Caption: Workflow for ex vivo tissue staining and imaging.

G cluster_mri Principle of T1 Contrast Enhancement Gd Gd³⁺ (in this compound) Interaction Paramagnetic Interaction Gd->Interaction Relax Accelerated T1 Relaxation (Spin-Lattice) Interaction->Relax Water Tissue Water Protons Water->Interaction Signal Increased Signal Intensity (Brighter Image) Relax->Signal

Caption: MRI T1 contrast enhancement mechanism.

References

Application Notes and Protocols: Calculating DTPA-BMA Concentration from MRI Signal Intensity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gadolinium-based contrast agents (GBCAs) are routinely used in magnetic resonance imaging (MRI) to enhance the visualization of tissues and lesions.[1] For quantitative applications, such as pharmacokinetic modeling in drug development and physiological tissue assessment, it is crucial to determine the in vivo concentration of these agents. Gadodiamide (DTPA-BMA), a non-ionic, linear gadolinium chelate, is one such commonly used contrast agent.[2][3]

This document provides a detailed guide on the principles and practical methods for calculating the concentration of this compound from MRI signal intensity. The core principle relies on the linear relationship between the change in the longitudinal relaxation rate (R1 = 1/T1) of water protons and the concentration of the paramagnetic contrast agent.[4][5]

Theoretical Background: The Principle of Relaxivity

The presence of a paramagnetic substance like gadolinium shortens the T1 and T2 relaxation times of nearby water protons.[4] For T1-weighted imaging, the dominant effect at clinically relevant concentrations is the shortening of T1.[4] The change in the relaxation rate (R1) is directly proportional to the concentration of the GBCA. This relationship is described by the following equation:

1/T1post = 1/T1pre + r1 * [C] [4][5]

Where:

  • T1post is the longitudinal relaxation time after contrast agent administration.

  • T1pre is the baseline longitudinal relaxation time before contrast agent administration.

  • r1 is the T1 relaxivity of the contrast agent, a constant that reflects the agent's efficiency in shortening T1. It is typically measured in units of L mmol⁻¹ s⁻¹.[4]

  • [C] is the concentration of the contrast agent in mmol/L.

By measuring T1 values before and after the injection of this compound, and by knowing the specific T1 relaxivity (r1) of this compound under the given experimental conditions (e.g., magnetic field strength, temperature, tissue type), the concentration [C] can be calculated as:

[C] = (1/T1post - 1/T1pre) / r1

Quantitative Data: T1 Relaxivity of this compound (Gadodiamide)

The T1 relaxivity (r1) of this compound is not a universal constant and is influenced by several factors including the magnetic field strength, temperature, and the composition of the surrounding medium (e.g., saline, plasma, or whole blood). The following tables summarize reported r1 values for this compound under various conditions.

Magnetic Field (T)MediumTemperature (°C)T1 Relaxivity (r1) (L mmol⁻¹ s⁻¹)Reference
1.5Aqueous Solution21-50Similar to Gd-DTPA[6]
1.5Plasma21-50Similar to Gd-DTPA[6]
1.5--4.0 - 4.6[2]
4.7Injured Rat Brain362.8[7]
4.7Saline/Albumin214.0 - 4.9[7]
4.7Saline/Albumin373.4 - 4.5[7]

Note: It is highly recommended to determine the specific relaxivity for the experimental setup being used, as variations in scanner hardware and software can influence the results.

Experimental Protocols

Protocol 1: In Vitro Determination of this compound T1 Relaxivity using a Phantom

This protocol describes the preparation of a phantom with varying concentrations of this compound to determine its T1 relaxivity (r1) at a specific magnetic field strength and temperature.

Materials:

  • This compound (Gadodiamide) solution of known concentration (e.g., 0.5 mmol/mL)

  • Distilled water or saline solution (0.9% NaCl)

  • A set of MRI-compatible tubes or vials (e.g., 15 mL or 50 mL centrifuge tubes)

  • Volumetric flasks and pipettes for accurate dilutions

  • MRI scanner

  • Software for T1 map reconstruction and analysis

Procedure:

  • Phantom Preparation:

    • Prepare a series of dilutions of the this compound stock solution in distilled water or saline to achieve a range of concentrations (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0, 1.5, 2.0 mmol/L).[5]

    • Ensure precise preparation of each concentration using volumetric glassware.

    • Transfer each concentration into a separate, clearly labeled MRI-compatible tube.

    • Arrange the tubes in a phantom holder to be placed within the MRI head coil.

    • Allow the phantom to equilibrate to the scanner room temperature before imaging.

  • MRI Acquisition:

    • Place the phantom in the isocenter of the MRI scanner.

    • Acquire T1 maps of the phantom using a suitable T1 mapping sequence (e.g., Inversion Recovery Spin Echo, Variable Flip Angle).[6][8]

    • Ensure the imaging parameters are appropriate for the expected range of T1 values.

  • Data Analysis:

    • Reconstruct the T1 maps from the acquired MRI data.

    • For each tube in the phantom, draw a region of interest (ROI) in a central slice to avoid susceptibility artifacts from the tube walls.

    • Measure the mean T1 value within the ROI for each concentration.

    • Calculate the relaxation rate R1 (1/T1) for each concentration.

    • Plot the relaxation rate (R1) on the y-axis against the this compound concentration ([C]) on the x-axis.

    • Perform a linear regression analysis on the data points. The slope of the resulting line represents the T1 relaxivity (r1) in L mmol⁻¹ s⁻¹.[9]

Protocol 2: In Vivo Quantification of this compound Concentration

This protocol outlines the steps for calculating the concentration of this compound in a region of interest (ROI) in vivo using T1 mapping.

Procedure:

  • Pre-Contrast Imaging:

    • Position the subject in the MRI scanner.

    • Acquire a baseline T1 map of the region of interest before the administration of this compound. This provides the T1pre value for each voxel.[5]

  • Contrast Agent Administration:

    • Administer a standard dose of this compound intravenously (e.g., 0.1 mmol/kg body weight).[2]

  • Post-Contrast Imaging:

    • Acquire a series of T1 maps of the same region of interest at one or more time points after contrast administration. This provides the T1post values.[5]

  • Data Analysis and Concentration Mapping:

    • Co-register the pre- and post-contrast T1 maps to ensure accurate voxel-wise comparison.

    • For each voxel, calculate the change in relaxation rate (ΔR1 = 1/T1post - 1/T1pre).

    • Using the predetermined T1 relaxivity (r1) of this compound for the specific tissue and field strength, calculate the concentration of this compound in each voxel using the formula: [C] = ΔR1 / r1 .

    • This will generate a quantitative map of this compound concentration within the imaged tissue.

Visualizations

G Figure 1: Workflow for Calculating this compound Concentration cluster_0 In Vitro Relaxivity Measurement cluster_1 In Vivo Concentration Measurement A Prepare Phantom with Varying this compound Concentrations B Acquire T1 Maps of Phantom A->B C Measure T1 and Calculate R1 (1/T1) for each Concentration B->C D Plot R1 vs. Concentration and Determine Slope (r1) C->D H Calculate Concentration Map: [C] = (1/T1post - 1/T1pre) / r1 D->H Use Determined r1 E Acquire Pre-Contrast T1 Map (T1pre) F Administer this compound E->F G Acquire Post-Contrast T1 Map (T1post) F->G G->H

Caption: Experimental workflow for determining this compound concentration.

G Figure 2: Relationship between R1 and this compound Concentration xaxis [this compound] (mmol/L) yaxis R1 (1/T1) (s⁻¹) p1 p2 p3 p4 line_start line_end line_start->line_end Slope = r1 origin x_end origin->x_end y_end origin->y_end xlabel [this compound] (mmol/L) ylabel R1 (s⁻¹)

Caption: Linear relationship between R1 and contrast agent concentration.

References

Application Notes: Conjugation of DTPA-BMA to Antibodies for Targeted Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted imaging is a powerful technique that utilizes the specificity of biomolecules, such as monoclonal antibodies, to deliver imaging agents directly to tissues or cells of interest, enhancing diagnostic accuracy and enabling personalized medicine. Bifunctional chelating agents are critical linker molecules in this approach, covalently attaching to the antibody while securely coordinating a metal-based imaging probe.

Diethylenetriaminepentaacetic acid bis(methylamide), or DTPA-BMA, is a derivative of the well-established chelator DTPA. It is designed to be covalently conjugated to antibodies, typically through the reaction of an activated form like cyclic DTPA anhydride (B1165640) (cDTPAa) with primary amine groups on the antibody's surface (e.g., lysine (B10760008) residues). Once conjugated, the DTPA moiety can chelate a variety of metal ions used in medical imaging, including Gadolinium (Gd³⁺) for Magnetic Resonance Imaging (MRI) and radionuclides like Indium-111 (¹¹¹In) or Yttrium-90 (⁹⁰Y) for Single-Photon Emission Computed Tomography (SPECT) imaging.[1][2][3]

The resulting antibody-DTPA-metal complex combines the exquisite targeting capability of the antibody with the potent signal generation of the imaging agent, allowing for non-invasive visualization of specific biological targets, such as tumor-associated antigens.[3]

Chemistry of Conjugation

The most common method for attaching DTPA to an antibody is through an acylation reaction using cyclic DTPA anhydride (cDTPAa). This anhydride reacts with nucleophilic primary amine groups found on the side chains of lysine residues on the antibody surface. The reaction proceeds readily in an aqueous buffer at a slightly alkaline pH, which ensures the lysine's epsilon-amino group is deprotonated and thus more reactive. This forms a stable amide bond, covalently linking the DTPA chelator to the antibody.

cluster_reactants Reactants cluster_product Product Antibody Antibody (with -NH2 groups) Conjugate DTPA-Antibody Conjugate (Stable Amide Bond) Antibody->Conjugate Acylation Reaction (pH 8.0-8.5) cDTPAA Cyclic DTPA Anhydride (cDTPAa) cDTPAA->Conjugate

Caption: Chemical conjugation of an antibody with cyclic DTPA anhydride.

Key Parameters for Optimization

The success of the conjugation reaction and the performance of the final imaging agent are highly dependent on several key parameters. Optimization is crucial to ensure a sufficient number of chelators are attached for a strong imaging signal, without compromising the antibody's structural integrity and its ability to bind to its target antigen.

  • Molar Coupling Ratio (DTPA:Antibody): This is one of the most critical factors. A higher molar ratio of DTPA anhydride to antibody will generally result in a higher number of DTPA molecules conjugated per antibody. However, excessive conjugation can lead to a loss of immunoreactivity.[4][5] The optimal ratio must be determined empirically for each antibody.[6] For instance, studies have shown that increasing the cDTPAA-to-antibody molar ratio from 50 to 5000 significantly increases the number of chelators attached but can drastically reduce binding activity to less than 5%.[5] A molar DTPA-to-trastuzumab coupling ratio of 2:1 was found to be optimal based on radiolabeling yields, solubility, and immunoreactivity in one study.[6]

  • pH: The conjugation reaction is pH-dependent, with higher pH values generally favoring the reaction.[5] A pH between 8.0 and 8.5 is commonly used to ensure the lysine amine groups are sufficiently deprotonated and reactive.[5][6] Bicarbonate or borate (B1201080) buffers are often chosen for their suitable buffering capacity in this range.[5]

  • Reaction Time and Temperature: Typical reaction times range from 30 minutes to 2 hours at room temperature.[1][7] Some protocols may use colder temperatures (e.g., 0°C) for a shorter duration (e.g., 45 minutes) to potentially minimize antibody degradation.[1]

  • Antibody Purity and Buffer Composition: It is essential to use a highly purified antibody solution. Common additives in commercial antibody formulations, such as bovine serum albumin (BSA) or buffers containing primary amines (e.g., Tris), must be removed as they will compete with the antibody for reaction with the DTPA anhydride.[8] Buffer exchange into an amine-free buffer like phosphate-buffered saline (PBS) or bicarbonate buffer is a mandatory prerequisite.[8]

Data Summary: DTPA-Antibody Conjugation Parameters

The following table summarizes quantitative data from various studies to illustrate the impact of different reaction conditions.

Antibody TargetDTPA DerivativeMolar Ratio (Chelator:Ab)Reaction ConditionsOutcome / Remarks
Human Serum Albumin (Ab)cDTPAA100:1Bicarbonate buffer (pH 8.2)2 indium atoms/Ab; 77% binding activity retained.[5]
Human Serum Albumin (Ab)cDTPAA2000:1Bicarbonate buffer (pH 8.2)11 indium atoms/Ab; 47% binding activity retained.[5]
Monoclonal Ab (17-1A)cDTPAA100:1Bicarbonate buffer (pH 8.2)4 indium atoms/Ab; 60% binding activity retained.[5]
Monoclonal Ab (17-1A)cDTPAA500:1Bicarbonate buffer (pH 8.2)11 indium atoms/Ab; 12% binding activity retained.[5]
Trastuzumabp-SCN-Bn-DTPA2:1NaHCO₃ buffer (pH 8.0), RT, 1 hrDetermined as optimal for radiolabeling yield and immunoreactivity.[6]
Generic AntibodycDTPAA5:1Sodium carbonate buffer, RT, 2 hrGeneral starting recommendation for immunoconjugate preparation.[7]
9.2.27 (Melanoma)cDTPAa20:10°C, 45 minSuccessful conjugation for subsequent Gd chelation and MRI studies.[1]

Protocols: this compound Conjugation and Characterization

This section provides a generalized, step-by-step protocol for the conjugation of DTPA to an antibody using the cyclic DTPA anhydride method.

n1 1. Antibody Preparation n2 Buffer Exchange (Amine-free buffer, e.g., PBS pH 8.2) n1->n2 n3 Adjust Concentration (e.g., 5-10 mg/mL) n2->n3 n4 2. Conjugation Reaction n3->n4 n5 Dissolve cDTPAa in DMSO n4->n5 n6 Add cDTPAa to Antibody (Desired Molar Ratio) n5->n6 n7 Incubate (e.g., 1-2 hours, Room Temp) n6->n7 n8 3. Purification n7->n8 n9 Size-Exclusion Chromatography (e.g., PD-10 column) n8->n9 n10 Collect Protein Fractions n9->n10 n11 4. Characterization n10->n11 n12 Determine Protein Concentration (A280) n11->n12 n13 Assess Chelator:Ab Ratio (Radiolabeling Assay) n11->n13 n14 Verify Immunoreactivity (ELISA, Flow Cytometry) n11->n14 n15 5. Final Product n12->n15 n13->n15 n14->n15 n16 DTPA-Antibody Conjugate (Ready for Metal Chelation) n15->n16

Caption: Workflow for the conjugation of DTPA to an antibody.

Protocol 1: Antibody Preparation
  • Initial Material: Start with a purified antibody solution. The concentration should be known.

  • Buffer Exchange: It is critical to remove any storage buffers containing primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA).

    • Use a centrifugal purification device (e.g., 10,000 MWCO) or a desalting column (e.g., Sephadex G-25).[8][]

    • Exchange the antibody into a conjugation-compatible buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.2.

    • Repeat the wash/concentration steps at least 3-4 times to ensure complete removal of interfering substances.

  • Concentration Adjustment: Adjust the final antibody concentration to 5-10 mg/mL in the conjugation buffer.[7] Determine the precise concentration using absorbance at 280 nm (A280).

Protocol 2: DTPA Conjugation Reaction
  • Prepare cDTPAa Solution: Immediately before use, dissolve cyclic DTPA anhydride (cDTPAa) in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of ~10 mg/mL.[7]

  • Calculate Molar Ratio: Determine the volume of the cDTPAa solution needed to achieve the desired molar coupling ratio (e.g., starting with a 5:1 or 10:1 molar excess of cDTPAa to antibody).

  • Initiate Reaction: Add the calculated volume of cDTPAa solution to the vortexing antibody solution.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing, protected from light.[4][7]

Protocol 3: Purification of the Conjugate
  • Column Preparation: Equilibrate a size-exclusion chromatography column (e.g., a PD-10 desalting column) with a suitable storage buffer (e.g., 0.1 M sodium acetate, pH 5.5 or PBS, pH 7.4).[1]

  • Sample Loading: Load the entire reaction mixture from Protocol 2 onto the equilibrated column.

  • Elution: Elute the conjugate from the column using the storage buffer.

  • Fraction Collection: Collect fractions (e.g., 1 mL each). The DTPA-antibody conjugate, being a large molecule, will elute first in the void volume. Unreacted cDTPAa and byproducts will be retained longer on the column.

  • Pooling: Identify and pool the protein-containing fractions, typically by measuring the absorbance of each fraction at 280 nm.

Protocol 4: Characterization of the DTPA-Antibody Conjugate
  • Protein Concentration: Determine the final concentration of the purified DTPA-antibody conjugate using A280.

  • Chelator-to-Antibody Ratio: Determine the average number of DTPA molecules conjugated per antibody. A common method involves a radiometal incorporation assay:[7]

    • Take a small aliquot of the conjugate.

    • Add a known, excess amount of a radioactive metal chloride (e.g., ¹¹¹InCl₃).

    • Allow the chelation to proceed for 30-60 minutes.

    • Use a method like Instant Thin-Layer Chromatography (ITLC) to separate the antibody-bound radioactivity from the free metal.[7]

    • Calculate the percentage of radioactivity bound to the antibody.

    • The number of DTPA residues per antibody is calculated by multiplying the fraction of bound radioactivity by the initial DTPA:antibody molar ratio used in the reaction.[7]

  • Immunoreactivity Assay: It is essential to confirm that the conjugated antibody still binds its target antigen.

    • Perform an Enzyme-Linked Immunosorbent Assay (ELISA) or flow cytometry analysis comparing the binding of the DTPA-conjugated antibody to that of the unmodified antibody.

    • A significant decrease in binding affinity may indicate over-conjugation.[4][6]

  • Purity and Aggregation Analysis: Analyze the purified conjugate using size-exclusion high-performance liquid chromatography (SE-HPLC) to check for the presence of aggregates, which can affect in vivo performance.[10] The conjugate should appear as a single, sharp peak corresponding to the monomeric antibody.

The final, characterized DTPA-antibody conjugate is now ready for the subsequent chelation with the desired imaging metal ion for targeted imaging applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DTPA-BMA Injection Dose for Rodent Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DTPA-BMA (Gadobenate Dimeglumine, marketed as MultiHance®) in rodent cancer models for magnetic resonance imaging (MRI).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for rodent cancer imaging?

A recommended starting dose for this compound in many rodent imaging studies is 0.1 mmol/kg body weight.[1][2][3][4] However, the optimal dose can vary depending on the specific tumor model, the imaging protocol, and the research question. Doses ranging from 0.05 mmol/kg to 0.2 mmol/kg have been reported in the literature for various applications.[3][4][5][6]

Q2: How should this compound be administered to rodents?

The most common and recommended route of administration for this compound is intravenous (IV) injection, typically as a bolus.[1][7] For longitudinal studies or when repeated IV access is challenging, subcutaneous (SC) injection has also been shown to provide favorable, albeit delayed, contrast enhancement.[1][5]

Q3: What is the pharmacokinetic profile of this compound in rodents?

This compound follows a two-compartment pharmacokinetic model.[7][8][9] It has a rapid initial distribution phase followed by a slower elimination phase. The majority of the agent is excreted by the kidneys through glomerular filtration.[2][9] The half-life of the elimination phase in rats has been reported to be around 21.2 +/- 5.5 minutes.[8] Anesthesia can influence the pharmacokinetics, with anesthetized mice showing a longer-lasting contrast effect compared to conscious mice.[1]

Q4: When is the optimal time to acquire images after this compound injection?

For dynamic contrast-enhanced (DCE)-MRI studies, imaging should begin immediately after the bolus injection.[7] For general tumor enhancement, the optimal imaging window will depend on the dose and the tumor's vascular characteristics. In some studies, significant tumor enhancement was observed for at least 60 minutes post-injection.[6] It is advisable to perform a pilot study to determine the peak enhancement time for your specific cancer model.

Q5: Are there any known adverse effects of this compound in rodents?

At standard imaging doses, this compound is generally considered safe. However, like all gadolinium-based contrast agents (GBCAs), there is a potential for gadolinium retention in tissues, including the brain and bone, particularly with repeated administration of linear GBCAs.[10][11] High doses may lead to toxicity; for instance, vacuolation in testes and abnormal spermatogenic cells were observed in male rats at a dose of 3 mmol/kg/day.[9]

Troubleshooting Guide

Issue 1: Poor or inconsistent tumor signal enhancement.

  • Possible Cause 1: Suboptimal Dose.

    • Solution: The injected dose may be too low for your specific tumor model. While 0.1 mmol/kg is a common starting point, some studies have used up to 0.2 mmol/kg to achieve significant signal enhancement.[3][4] Consider performing a dose-escalation study (e.g., 0.05, 0.1, and 0.2 mmol/kg) to determine the optimal dose for your model.

  • Possible Cause 2: Incorrect Injection Timing or Technique.

    • Solution: For intravenous injections, ensure a rapid and complete bolus delivery. Infiltrated or slow injections will alter the pharmacokinetics and reduce peak enhancement. For subcutaneous injections, be aware that the time to peak enhancement will be longer and more variable.[1]

  • Possible Cause 3: Imaging at a Suboptimal Time Point.

    • Solution: The window of maximum contrast enhancement can vary. Acquire dynamic scans or a series of static scans at different time points post-injection (e.g., 5, 15, 30, 60 minutes) to identify the peak enhancement period for your specific tumor model.

  • Possible Cause 4: Tumor Characteristics.

    • Solution: Highly necrotic or poorly vascularized tumors may not show significant enhancement. Correlate your MRI findings with histology to understand the tumor microenvironment.

Issue 2: Image artifacts or signal changes unrelated to tumor enhancement.

  • Possible Cause 1: High Dose Effects.

    • Solution: Very high concentrations of gadolinium can lead to T2* shortening effects, which can cause a decrease in signal intensity, particularly at higher doses. A dose of 0.2 mmol/kg of this compound has been shown to induce no enhancement of the choline (B1196258) peak area in HT29 tumors, whereas 0.1 mmol/kg did.[3][4] If you observe unexpected signal loss, consider reducing the dose.

  • Possible Cause 2: Susceptibility Artifacts.

    • Solution: Ensure the contrast agent is fully dissolved and free of air bubbles before injection. Use appropriate imaging sequences that are less sensitive to susceptibility artifacts.

Issue 3: Concerns about gadolinium retention and toxicity in longitudinal studies.

  • Possible Cause: Repeated administration of a linear GBCA.

    • Solution: this compound is a linear GBCA. Studies have shown that gadolinium can be retained in tissues after administration of linear agents.[10][11] For long-term studies involving multiple injections, be aware of this potential and consider its implications for your experimental outcomes. If this is a significant concern, you might explore the use of macrocyclic GBCAs, which are generally considered more stable.

Quantitative Data Summary

ParameterMouseRatReference(s)
Recommended IV Dose 0.1 mmol/kg0.1 - 0.2 mmol/kg[1][3][4]
Investigated IV Dose Range 0.05 - 0.1 mmol/kg0.1 - 0.2 mmol/kg[3][4][6]
Subcutaneous Dose 0.1 - 0.2 mmol/kg0.2 mmol/kg[1][5]
Elimination Half-life (Beta Phase) Not specified~21.2 - 26.5 min[8]

Experimental Protocols

This compound Preparation and Administration
  • Animal Preparation: Anesthetize the rodent using an appropriate method (e.g., isoflurane (B1672236) inhalation).[1][5] Maintain the animal's body temperature at 37°C using a heating pad.[3]

  • Catheterization (for IV injection): Place a catheter in the tail vein or another suitable vessel. Ensure the catheter is patent by flushing with a small volume of sterile saline.

  • Dose Calculation: Calculate the required volume of this compound solution based on the animal's body weight and the desired dose (e.g., 0.1 mmol/kg). The concentration of the stock solution is typically 0.5 mmol/mL.[2]

  • Administration:

    • Intravenous: Inject the calculated volume as a rapid bolus through the catheter, followed by a saline flush (e.g., 20 mL for a rat) to ensure complete delivery.[7]

    • Subcutaneous: Inject the calculated volume under the skin, typically in the flank or scruff of the neck.[1][5]

  • Monitoring: Monitor the animal's vital signs throughout the procedure.[5]

MRI Acquisition
  • Animal Positioning: Secure the anesthetized animal in an MRI-compatible cradle.

  • Pre-contrast Imaging: Acquire baseline T1-weighted images of the tumor region before contrast administration.

  • Contrast Administration: Administer the this compound as described above.

  • Post-contrast Imaging:

    • Dynamic Contrast-Enhanced (DCE)-MRI: Begin a dynamic T1-weighted sequence immediately upon injection.

    • Static Enhanced MRI: Acquire T1-weighted images at one or more time points after injection (e.g., 10, 22.5, and 35 minutes post-injection) to assess contrast uptake and washout.[3] A T1-weighted, three-dimensional fast low-angle shot (3D FLASH) sequence is one example of a suitable sequence.[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_imaging MRI Acquisition cluster_analysis Analysis animal_prep Anesthetize Rodent dose_calc Calculate this compound Dose animal_prep->dose_calc catheter Place IV Catheter dose_calc->catheter pre_contrast Acquire Pre-contrast T1 Images catheter->pre_contrast injection Inject this compound pre_contrast->injection post_contrast Acquire Post-contrast T1 Images injection->post_contrast data_analysis Analyze Signal Enhancement post_contrast->data_analysis histology Correlate with Histology data_analysis->histology Pharmacokinetic_Model cluster_body Two-Compartment Model central Central Compartment (Plasma) peripheral Peripheral Compartment (Extracellular Fluid) central->peripheral k12 elimination Renal Elimination central->elimination k_el injection IV Bolus Injection injection->central

References

Technical Support Center: Troubleshooting Poor Signal Enhancement with DTPA-BMA in MRI

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing suboptimal signal enhancement with Gadolinium (Gd)-based contrast agents like DTPA-BMA in their magnetic resonance imaging (MRI) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as an MRI contrast agent?

Gadodiamide (Gd-DTPA-BMA) is a gadolinium-based contrast agent (GBCA).[1] Gadolinium has paramagnetic properties that, when in a magnetic field, create a large magnetic moment.[2] This enhanced magnetic moment increases the relaxation rate of adjacent water protons.[2] The primary effect is the shortening of the T1 relaxation time of water protons in tissues where the agent accumulates.[1] This results in a brighter signal on T1-weighted images, thereby enhancing the contrast between different tissues.[1][3]

Q2: Why is my T1-weighted signal enhancement with this compound lower than expected?

Several factors can contribute to poor signal enhancement. These can be broadly categorized into issues with the contrast agent itself, the experimental protocol, and the imaging hardware or software. A systematic approach to troubleshooting is recommended.

Q3: How can I be sure my this compound solution is stable and effective?

The stability of the DTPA chelate is crucial for its function as a contrast agent.[4]

  • Storage: Ensure the agent is stored according to the manufacturer's instructions, typically at a controlled room temperature between 15°C and 30°C.[5] Avoid exposure to light or high humidity unless the packaging is designed to protect against these conditions.[5]

  • Preparation: If you are diluting or reconstituting the agent, be aware that this can affect its stability.[6] The presence of air, oxygen, or oxidants from a generator eluate can increase the levels of free pertechnetate, reducing efficacy.[6] It is recommended to use freshly prepared solutions for injection.

  • Chemical Integrity: The affinity of DTPA for Gd3+ can be compromised if the chelate is not properly conjugated, which can severely impact its usefulness as a contrast agent.[4]

Q4: What are the key parameters in my injection protocol that could affect signal enhancement?

The method of administration significantly influences the resulting contrast enhancement.

  • Injection Method: Bolus injections are common due to their simplicity.[7] However, a step-down infusion, which quickly raises and then maintains a near-constant blood concentration of the contrast agent, can lead to better visual contrast enhancement and higher signal-to-noise ratios.[7]

  • Dosage: The clinically recommended injection dose for agents like Gd-DTPA-BMEA is 0.2 mL/kg.[2] However, studies suggest that optimized images can be obtained with lower concentrations, which can also be a safety consideration.[2] For animal studies, a common dose is 0.1 mmol-Gd/kg.[8]

  • Flush: Always flush the catheter with saline after injecting the contrast agent to ensure the full dose is delivered into circulation.[8]

Q5: How do my MRI sequence parameters impact the observed signal enhancement?

The choice of MRI sequence and its parameters are critical for optimal contrast enhancement.

  • Sequence Type: T1-weighted sequences are essential for visualizing the effects of gadolinium-based contrast agents.[1] Gradient-echo (GRE) sequences are generally more sensitive to susceptibility artifacts than spin-echo (SE) sequences.[9][10]

  • Flip Angle (FA): In GRE sequences, the flip angle can significantly impact the contrast-to-noise ratio (CNR). For example, in liver imaging with Gd-EOB-DTPA, navigator-gated sequences at a 40° flip angle have shown superior image quality.[11]

  • Timing: The timing of image acquisition post-injection is crucial. Contrast enhancement can be detectable for an extended period, in some cases up to 18 hours after injection in cerebral tumors.[12] Dynamic contrast-enhanced (DCE)-MRI protocols involve acquiring images at multiple time points to capture the pharmacokinetics of the agent.

Q6: Could artifacts be mistaken for poor signal enhancement?

Yes, various MRI artifacts can obscure or mimic poor signal enhancement.

  • Susceptibility Artifacts: These arise from local magnetic field distortions caused by the contrast agent itself or other materials like metal implants, leading to signal loss or pile-up.[9][10]

  • Motion Artifacts: Patient or subject motion is a common cause of ghosting or diffuse image noise, which can degrade image quality and affect the perceived enhancement.[13]

  • Image Non-uniformity: Variations in contrast agent concentration or injection technique can lead to shading artifacts where the signal intensity varies across the image.[9]

  • Partial Volume Artifacts: If the object of interest is smaller than the voxel size, the signal will be averaged with surrounding tissue, potentially reducing the apparent enhancement. Using smaller pixel sizes and/or slice thicknesses can mitigate this.[13]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Poor Signal Enhancement

Use the following workflow to diagnose the cause of poor signal enhancement in your experiments.

G start Start: Poor Signal Enhancement Observed check_agent 1. Check Contrast Agent - Expiration Date - Storage Conditions - Preparation Protocol start->check_agent agent_ok Agent OK? check_agent->agent_ok fix_agent Action: Replace/Reprepare Agent agent_ok->fix_agent No check_injection 2. Review Injection Protocol - Dosage Calculation - Injection Rate & Volume - Catheter Flush agent_ok->check_injection Yes fix_agent->check_agent injection_ok Protocol OK? check_injection->injection_ok fix_injection Action: Optimize Injection Protocol injection_ok->fix_injection No check_sequence 3. Analyze MRI Sequence - T1-weighting appropriate? - Flip Angle / TR / TE optimal? - Timing of acquisition correct? injection_ok->check_sequence Yes fix_injection->check_injection sequence_ok Sequence OK? check_sequence->sequence_ok fix_sequence Action: Optimize Sequence Parameters sequence_ok->fix_sequence No check_artifacts 4. Look for Artifacts - Motion - Susceptibility - Non-uniformity sequence_ok->check_artifacts Yes fix_sequence->check_sequence artifacts_present Artifacts Present? check_artifacts->artifacts_present fix_artifacts Action: Implement Artifact Reduction Techniques artifacts_present->fix_artifacts Yes end_consult End: Consult with MRI Physicist or Application Specialist artifacts_present->end_consult No end_ok End: Problem Resolved fix_artifacts->end_ok

Caption: Troubleshooting workflow for poor this compound signal enhancement.

Quantitative Data Summary

Table 1: Recommended Concentrations and Dosages for Gd-based Contrast Agents

ParameterValueApplication ContextSource
Standard Clinical Dose0.1 mmol/kgGeneral clinical use for brain and body imaging[12]
Alternative Clinical Dose0.2 mL/kg (for Gd-DTPA-BMEA)FDA recommended dose for clinical injection[2]
Optimized In Vitro Dose0.6% volume percentage dilution (for Gd-DTPA-BMEA)Found to provide optimal T1w and T2w images in vitro[2]
Animal Study Dose0.1 mmol-Gd/kgUsed in mice for DCE-MRI of tumors[8]
High Dose for Stroke ImagingStep-down infusion to maintain high plasma concentrationShown to be advantageous for detecting BBB injury[7]

Table 2: Relaxivity of Gd-DTPA at Different Magnetic Field Strengths

Field StrengthR1 Relaxivity (s⁻¹mM⁻¹)R2 Relaxivity (s⁻¹mM⁻¹)Source
1.5 T4.505.09[14]
3.0 T4.795.14[14]

Note: While relaxivities are slightly lower at 3T, the contrast enhancement ratio can still improve due to the T1 prolongation of water at higher field strengths.[14]

Experimental Protocols

Protocol 1: Phantom Preparation for Quality Control of this compound Enhancement

This protocol describes the creation of a phantom to test the signal enhancement of your this compound solution before in-vivo experiments.

  • Prepare a stock solution of your this compound contrast agent at a known concentration (e.g., 0.5 mmol/mL).[2]

  • Create a series of dilutions in a biologically relevant medium like human plasma or saline.[15] For example, create concentrations ranging from 0 to 5.0 mmol/L.[15]

  • Transfer the solutions into MRI-compatible tubes (e.g., 1.5 mL microcentrifuge tubes) and arrange them in a phantom holder.

  • Acquire T1-weighted images of the phantom using the same sequence parameters you intend to use for your main experiment.

  • Measure the signal intensity in a region of interest (ROI) within each tube.

  • Plot signal intensity versus concentration. You should observe a non-linear relationship, with signal increasing at lower concentrations and then decreasing at very high concentrations due to T2* effects. This curve can serve as a quality control check for your contrast agent.

Protocol 2: Standardized DCE-MRI Protocol in an Animal Model

This protocol outlines a typical workflow for a dynamic contrast-enhanced MRI study.

G prep 1. Animal Preparation - Anesthetize (e.g., ketamine/xylazine) - Catheterize tail vein baseline 2. Baseline Imaging - Acquire pre-contrast T1-weighted images - Acquire T1 maps (e.g., Look-Locker) prep->baseline injection 3. Contrast Injection - Inject this compound (e.g., 0.1 mmol/kg) - Start dynamic scan simultaneously baseline->injection dynamic 4. Dynamic Scanning - Acquire series of T1-weighted images - Capture wash-in and wash-out phases injection->dynamic post_contrast 5. Post-Contrast Imaging - Acquire high-resolution T1-weighted images - After dynamic phase dynamic->post_contrast analysis 6. Data Analysis - Generate signal intensity vs. time curves - Pharmacokinetic modeling (e.g., Ktrans) post_contrast->analysis

Caption: Experimental workflow for a typical DCE-MRI study.

Detailed Steps:

  • Animal Preparation: Anesthetize the animal (e.g., with an intraperitoneal injection of ketamine and xylazine) and place a catheter in the tail vein for contrast agent administration.[8]

  • Baseline Imaging: Acquire pre-contrast T1-weighted images and, if quantitative analysis is desired, baseline T1 maps using a sequence like Look-Locker.[7]

  • Contrast Administration: Inject the calculated dose of this compound. The injection can be a rapid bolus (4-5 seconds) or a programmed infusion.[7]

  • Dynamic Image Acquisition: Immediately upon injection, begin acquiring a series of T1-weighted images over the region of interest. This dynamic scan should continue for a period sufficient to capture the wash-in and wash-out kinetics of the agent (e.g., 20-30 minutes).[7]

  • Post-Contrast Imaging: After the dynamic series, a final high-resolution T1-weighted scan can be performed.[7]

  • Data Analysis: Analyze the dynamic data by drawing ROIs on the tissue of interest and plotting the signal intensity over time. This data can then be used for pharmacokinetic modeling.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the mechanism by which Gd-DTPA-BMA enhances the MRI signal.

G cluster_0 Mechanism of T1 Relaxation Enhancement gd Gd-DTPA-BMA (Paramagnetic Center) interaction Dipole-Dipole Interaction gd->interaction creates local magnetic field water Surrounding Water Protons (H+) water->interaction t1_shorten Shortened T1 Relaxation Time interaction->t1_shorten accelerates energy transfer signal_increase Increased Signal on T1-Weighted Image t1_shorten->signal_increase results in

Caption: Mechanism of action for Gd-DTPA-BMA contrast enhancement.

References

how to minimize motion artifacts in DTPA-BMA enhanced imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize motion artifacts in DTPA-BMA (Gadodiamide) enhanced imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in enhanced imaging?

A1: this compound, or Gadodiamide, is a gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI).[1] Gadolinium has paramagnetic properties that alter the magnetic properties of nearby water molecules. This shortens the T1 relaxation time of protons, leading to an increased signal intensity (brightness) in T1-weighted images.[2] This enhancement improves the visibility of anatomical structures and abnormalities, particularly in the brain, spine, and other tissues.[1][3]

Q2: What are motion artifacts and how do they appear in this compound enhanced images?

A2: Motion artifacts are image distortions caused by the movement of the subject during the MRI scan.[4] These artifacts can manifest as blurring, ghosting (faint, repeated images), or smearing in the image, typically in the phase-encoding direction.[5][6] They can obscure fine details, mimic pathology, and compromise the diagnostic quality of the scan.[4][6]

Q3: Can the administration of this compound itself cause motion artifacts?

A3: While there is no direct evidence to suggest that this compound causes significant motion, some reported side effects such as nausea, headache, and dizziness could potentially lead to patient discomfort and subsequent movement.[2] Additionally, a phenomenon known as "transient severe motion" (TSM) has been observed with some other gadolinium-based contrast agents, though this has not been specifically linked to this compound.[7][8] It is crucial to ensure patient comfort to minimize the risk of motion from any cause.

Q4: What are the primary sources of motion in an MRI experiment?

A4: Motion during an MRI scan can be broadly categorized as:

  • Voluntary motion: Intentional or unintentional movements by the subject, such as shifting position due to discomfort.[4]

  • Involuntary physiological motion: Uncontrollable bodily movements like breathing (respiration), heartbeat (cardiac motion), and bowel activity (peristalsis).[4]

Troubleshooting Guide: Minimizing Motion Artifacts

This guide provides a systematic approach to identifying and mitigating motion artifacts in your this compound enhanced imaging studies.

Problem: Blurring or Ghosting in Images

Step 1: Identify the Source of Motion

  • Periodic Motion (e.g., breathing, heartbeat): Results in distinct, well-defined ghosting artifacts.[6]

  • Random Motion (e.g., patient movement): Leads to more diffuse blurring or smearing across the image.[6]

Step 2: Implement Pre-Scan Prevention Strategies

Proper patient or subject preparation is the first and most critical step in preventing motion artifacts.

  • Patient Communication and Comfort:

    • Clearly explain the importance of remaining still during the scan.[5]

    • Ensure the subject is in a comfortable position using pads and cushions.[4][5]

    • For conscious subjects, provide clear instructions for breath-holding if applicable.

  • Pharmacological Aids:

    • For uncooperative or anxious subjects, sedation or anesthesia may be considered.

    • To reduce bowel motion (peristalsis), an anti-spasmodic agent like glucagon (B607659) can be administered.[9]

Step 3: Employ Motion Correction Techniques During Acquisition

Several techniques can be implemented at the scanner to compensate for motion in real-time or manage data acquisition to minimize its effects.

  • Breath-Holding: For abdominal imaging, this is the simplest method to reduce respiratory motion.[5] However, it is dependent on the subject's ability to comply.

  • Respiratory Gating/Triggering: This technique synchronizes data acquisition with the respiratory cycle.[10][11] Data is only collected during specific phases of breathing, typically at end-expiration when motion is minimal.[12]

  • Navigator Echoes: These are additional radiofrequency pulses used to track the position of anatomical structures like the diaphragm in real-time.[13][14] The scanner can then either prospectively adjust the imaging volume to follow the motion or retrospectively accept only the data acquired when the structure is within a predefined window.[13][15]

  • Cardiac Gating: For thoracic and cardiac imaging, electrocardiogram (ECG) signals are used to trigger data acquisition at specific points in the cardiac cycle, thus "freezing" the motion of the heart.[16]

  • Saturation Bands: These are radiofrequency pulses applied outside the imaging area to nullify the signal from moving tissues, such as blood flowing into the imaging slice.[9][17][18] This can help reduce artifacts from vascular pulsation.

Step 4: Utilize Post-Processing Correction Methods

If motion artifacts are still present in the acquired images, retrospective correction algorithms can be applied.

  • Retrospective Motion Correction: These are software-based methods that realign image data after acquisition to correct for motion.[19][20] This can involve registering a series of images to a reference image and then averaging them to improve image quality.[19][20]

  • Deep Learning-Based Correction: Newer methods use deep learning networks to identify and remove motion artifacts from corrupted images.[21]

Data Presentation: Comparison of Motion Correction Techniques

The effectiveness of different motion correction techniques can vary depending on the specific application and the nature of the motion. Below is a summary of findings from various studies.

TechniqueApplication AreaKey FindingsLimitations
Breath-Holding Abdominal ImagingSimple and effective for short scans.Subject-dependent; not suitable for long acquisitions or subjects with limited breath-hold capacity.[5]
Respiratory Gating Thoracic & Abdominal ImagingCan significantly reduce respiratory motion artifacts.[10] Scan time is increased compared to non-gated scans.[10]Can significantly prolong scan time; may be less effective with irregular breathing patterns.[12]
Navigator Echoes Cardiac & Abdominal ImagingProspective gating with navigators shows significantly reduced motion artifacts and improved vessel visibility compared to retrospective gating.[15]Can have lower scan efficiency (30-50%); requires careful placement of the navigator.[13]
Retrospective Motion Correction VariousCan improve contrast-to-noise ratio and boundary detail in images with inter-scan motion.[19][20]Cannot fully recover data corrupted by severe intra-scan motion.
Deep Learning Correction Brain & Abdominal ImagingCan significantly improve image quality metrics (SSIM and PSNR) and reduce motion artifact grades.[21]Performance may be reduced on image contrasts not included in the training data.

Experimental Protocols

Protocol 1: Respiratory Gating for Abdominal this compound Enhanced Imaging
  • Subject Preparation:

    • Instruct the subject on the importance of regular, gentle breathing.[11]

    • Place a respiratory bellows or belt around the subject's lower chest or upper abdomen to monitor the breathing cycle.[10]

  • Sequence Planning:

    • Select a T1-weighted sequence suitable for dynamic contrast-enhanced imaging.

    • Enable the respiratory gating/triggering option in the sequence parameters.

  • Gating Setup:

    • Observe the subject's breathing pattern on the scanner's monitoring system.

    • Set the acquisition window to the end-expiratory phase of the respiratory cycle, as this is typically the most stable period.

  • Acquisition:

    • Initiate the scan. The scanner will only acquire data when the subject's breathing is within the predefined window.

    • Administer the this compound contrast agent at the appropriate time for the dynamic phases.

Protocol 2: Retrospective Motion Correction for High-Resolution Imaging
  • Acquisition Strategy:

    • Divide the single long, high-resolution scan into multiple shorter acquisitions (e.g., six shorter scans).[19][20] This helps to convert intra-scan motion into inter-scan motion, which is easier to correct.[19][20]

    • Acquire each segment sequentially.

  • Image Review:

    • After each shorter scan, review the images for any significant motion artifacts.

    • If a segment is severely corrupted by motion, repeat the acquisition for that segment.[19][20]

  • Post-Processing:

    • Select one of the acquired images (e.g., the third segment) as a stable reference volume.[19][20]

    • Use image registration software to spatially align all other image segments to this reference volume.

    • Once all segments are co-registered, create an average of all the aligned images. This averaging process reduces noise and motion artifacts, resulting in a single high-quality, motion-corrected image.[19][20]

Visualizations

experimental_workflow Experimental Workflow for Minimizing Motion Artifacts cluster_pre_scan Pre-Scan Preparation cluster_acquisition Image Acquisition cluster_post_processing Post-Processing patient_prep Subject Preparation: - Communication - Comfort Measures - Positioning Aids dce_mri This compound Enhanced Scan patient_prep->dce_mri pharm_aids Pharmacological Aids (if necessary): - Sedation - Anti-peristalsis Agents pharm_aids->dce_mri motion_comp Motion Compensation Techniques: - Breath-Hold - Gating (Respiratory/Cardiac) - Navigator Echoes - Saturation Bands dce_mri->motion_comp image_review Initial Image Quality Review motion_comp->image_review retro_correction Retrospective Motion Correction (if needed) image_review->retro_correction Artifacts Present final_image Final High-Quality Image image_review->final_image Artifact-Free retro_correction->final_image

Workflow for motion artifact minimization.

logical_relationship Logical Relationships in Motion Artifact Correction cluster_causes Causes cluster_solutions Solutions motion Motion Artifacts (Blurring, Ghosting) preparation Patient Preparation & Comfort motion->preparation acquisition_tech Acquisition Techniques (Gating, Navigators, Fast Scans) motion->acquisition_tech post_proc Post-Processing (Registration, Algorithms) motion->post_proc voluntary Voluntary Movement voluntary->motion involuntary Involuntary Movement (Respiration, Cardiac, Peristalsis) involuntary->motion

Causes and solutions for motion artifacts.

References

Technical Support Center: Optimizing DTPA-BMA Enhanced MRI Scans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in their DTPA-BMA (gadodiamide) enhanced MRI experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound increases signal in an MRI scan?

A1: this compound is a gadolinium-based contrast agent. Gadolinium has unpaired electrons, which creates a large magnetic moment. When injected, it shortens the T1 relaxation time of nearby water protons. This accelerated relaxation leads to a stronger signal on T1-weighted images, thereby enhancing the contrast between tissues.[1][2]

Q2: I am observing low SNR in my this compound enhanced scans. What are the most common causes?

A2: Low SNR in contrast-enhanced scans can stem from several factors. These include suboptimal imaging parameters, incorrect contrast agent concentration or administration, and issues with the MRI hardware, particularly the radiofrequency (RF) coils.[3][4][5] Patient-related factors, such as movement, can also introduce noise.[3]

Q3: How does the concentration of this compound affect the signal intensity?

A3: The relationship between this compound concentration and signal intensity is not linear. Initially, as the concentration increases, the T1 shortening effect dominates, leading to a brighter signal. However, at very high concentrations, the T2 shortening effect can become more prominent, causing signal loss (T2* dephasing). Therefore, an optimal concentration is crucial for maximizing signal enhancement.

Q4: Can increasing the magnetic field strength (e.g., from 1.5T to 3T) improve my SNR with this compound?

A4: Yes, increasing the magnetic field strength generally increases the SNR.[3][4] Higher field strengths lead to greater proton alignment with the main magnetic field, resulting in a stronger MR signal.[4] However, it's important to note that the relaxivity of gadolinium agents can be slightly field-dependent, and other artifacts may become more pronounced at higher fields.[3][6]

Troubleshooting Guides

Issue 1: Grainy or Noisy Images After this compound Administration

This issue is directly related to a low Signal-to-Noise Ratio (SNR). The following steps can be taken to troubleshoot and improve image quality.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low SNR start Low SNR Observed param Step 1: Review MRI Acquisition Parameters start->param coil Step 2: Check RF Coil Selection and Placement param->coil contrast Step 3: Evaluate Contrast Agent Protocol coil->contrast post Step 4: Consider Post-Processing Techniques contrast->post end Improved SNR post->end

Caption: A stepwise workflow for troubleshooting low SNR in MRI scans.

Detailed Steps:

  • Review MRI Acquisition Parameters: The pulse sequence parameters have a significant impact on SNR.[3][7]

    • Action: Refer to the Quantitative Data Summary Table below to optimize your sequence parameters. Prioritize increasing the Number of Excitations (NEX) and slice thickness, and optimizing the Field of View (FOV) and matrix size.

  • Check RF Coil Selection and Placement: The appropriate RF coil must be used and positioned correctly to maximize signal reception.[4][5]

    • Action: Use a dedicated phased-array coil for the specific anatomy being imaged.[3] Ensure the coil is as close as possible to the region of interest.[4]

  • Evaluate Contrast Agent Protocol: The timing of image acquisition relative to this compound injection is critical for capturing peak enhancement.

    • Action: Review your injection protocol. Ensure the dose is appropriate and the scan is timed to coincide with the expected maximum concentration of the agent in the tissue of interest.

  • Consider Post-Processing Techniques: Denoising algorithms can be applied to improve image quality after acquisition.[5][8]

    • Action: Explore the use of iterative noise reduction or other filtering techniques available on your MRI system or in offline processing software.[8][9]

Issue 2: Inconsistent Enhancement Across a Series of Experiments

Variability in signal enhancement can compromise the reproducibility of your research.

Logical Relationship Diagram:

G cluster_1 Factors Affecting Enhancement Consistency inconsistent Inconsistent Enhancement injection Injection Protocol (Rate, Volume, Timing) inconsistent->injection patient Subject Physiology (Cardiac Output, Perfusion) inconsistent->patient scanner Scanner Stability (Calibration, Shimming) inconsistent->scanner sequence Imaging Sequence (Timing, Parameters) inconsistent->sequence

Caption: Key factors influencing the consistency of contrast enhancement.

Troubleshooting Steps:

  • Standardize Injection Protocol:

    • Action: Use a power injector for consistent injection rates and volumes. Standardize the timing between injection and scan acquisition.

  • Ensure Scanner Stability:

    • Action: Perform daily quality assurance and calibration on the MRI scanner to ensure its performance is stable over time. Ensure proper shimming for each experiment to maintain magnetic field homogeneity.

  • Maintain Consistent Imaging Parameters:

    • Action: Use the exact same imaging protocol for all subjects in a study. This includes sequence type, TR, TE, flip angle, matrix size, FOV, and slice thickness.[7]

Quantitative Data Summary

Table 1: Impact of MRI Parameters on Signal-to-Noise Ratio (SNR)

ParameterChange to Increase SNRConsequence of Change
Magnetic Field Strength Increase (e.g., 1.5T to 3T)Increased susceptibility artifacts.[3]
Number of Excitations (NEX) IncreaseIncreases scan time.[4][7]
Slice Thickness IncreaseDecreased spatial resolution.[4][7]
Field of View (FOV) IncreaseDecreased spatial resolution.[4][7]
Matrix Size DecreaseDecreased spatial resolution.[4][7]
Receiver Bandwidth DecreaseIncreased chemical shift artifacts.[7]
Voxel Volume IncreaseDecreased spatial resolution.[7]

Experimental Protocols

Protocol 1: Optimization of T1-Weighted Spin-Echo Sequence for Maximal this compound Enhancement

This protocol provides a framework for determining the optimal Repetition Time (TR) and Echo Time (TE) for a T1-weighted spin-echo sequence when using this compound.

Experimental Workflow:

G cluster_2 Protocol for Optimizing T1-Weighted Sequence start Prepare Phantom with Varying This compound Concentrations scan Acquire T1-Weighted Images with a Range of TR and TE values start->scan roi Draw Regions of Interest (ROIs) on Each Concentration scan->roi measure Measure Signal Intensity and Noise in Each ROI roi->measure calculate Calculate SNR for Each TR/TE Combination measure->calculate determine Determine Optimal TR and TE for Maximum SNR calculate->determine

Caption: Workflow for optimizing T1-weighted imaging parameters.

Methodology:

  • Phantom Preparation:

    • Prepare a phantom with multiple vials containing varying, clinically relevant concentrations of this compound in a medium that mimics the tissue of interest (e.g., saline or plasma).[10]

  • Image Acquisition:

    • Place the phantom in the MRI scanner.

    • Using a T1-weighted spin-echo or gradient-echo sequence, acquire a series of images.

    • Systematically vary the TR (e.g., from 300 to 800 ms (B15284909) in 100 ms increments) while keeping the TE constant at its minimum value.

    • Then, for the optimal TR identified, vary the TE (e.g., from 10 to 40 ms in 5 ms increments).

  • Data Analysis:

    • For each acquired image, draw a Region of Interest (ROI) within each vial and another ROI in a background region outside the phantom.[4]

    • Measure the mean signal intensity within each vial's ROI and the standard deviation of the signal in the background ROI (this represents the noise).

    • Calculate the SNR for each concentration at each TR/TE combination using the formula: SNR = Mean Signal of Tissue ROI / Standard Deviation of Background Noise.[3]

    • Plot SNR as a function of TR and TE for the concentrations of interest. The parameters that yield the highest SNR should be used for subsequent experiments.

References

Technical Support Center: Quantifying Perfusion with DTPA-BMA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Gadolinium-diethylenetriaminepentaacetic acid-bis(methylamide) (DTPA-BMA) for perfusion quantification in magnetic resonance imaging (MRI).

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments, offering potential causes and solutions.

Issue Potential Causes Recommended Solutions
Inaccurate T1/T2 Measurements 1. Deviations from linear dependence of relaxation times on temperature.[1] 2. Influence of the biological matrix (e.g., plasma vs. aqueous solution).[1] 3. Errors in determining contrast agent concentration. 4. Magnetic field strength variations affecting relaxivity.[2][3] 5. Misregistration of images due to motion.[3]1. Precisely control and monitor the temperature of the sample or subject during the experiment.[1] 2. Calibrate relaxivity in a medium that mimics the experimental conditions (e.g., plasma).[1] 3. Use validated methods like inductively coupled plasma mass spectroscopy (ICP-MS) for accurate concentration determination. 4. Use relaxivity values specific to the magnetic field strength of your MRI scanner.[2][3] 5. Employ motion correction techniques and consider manually placed regions of interest (ROIs) on source images.[3]
Image Artifacts 1. Dark-Rim Artifacts: Gibbs ringing (truncation) phenomenon in first-pass perfusion imaging.[4] 2. Susceptibility Artifacts: Local magnetic field inhomogeneities caused by the contrast agent. 3. Motion Artifacts: Patient or subject motion during image acquisition.[5] 4. Residual Activity Artifacts: Lingering radiopharmaceutical activity at the injection site.[6]1. Utilize radial k-space sampling instead of Cartesian sampling to minimize Gibbs effects.[4] 2. Use a lower concentration of the contrast agent if possible and employ artifact reduction pulse sequences. 3. Use motion correction techniques, and for significant motion, consider radial acquisition schemes.[5] 4. If applicable, shield the injection site to prevent interference with the imaging area.[6]
Poor Contrast Enhancement 1. Suboptimal contrast agent concentration.[7] 2. Incorrect timing of image acquisition relative to the contrast agent bolus.[5] 3. Reduced relaxivity of this compound at higher magnetic field strengths.[3]1. Optimize the dilution of the contrast agent based on in vitro and in vivo experiments to achieve the best signal.[7] 2. Ensure rapid image acquisition to capture the first pass of the contrast bolus.[5][8] 3. Be aware that T1 differences due to field strength are reduced after contrast administration.[3]
Variability in Perfusion Quantification 1. Day-to-day physiological variations in subjects (e.g., glomerular filtration rate).[3] 2. Inconsistencies in the injection protocol (e.g., bolus speed).[9] 3. Invalid assumptions in the tracer kinetic model, especially in pathological tissue.[10] 4. Extravasation of the contrast agent from blood vessels.[11]1. Acknowledge potential physiological variability and consider longitudinal studies to establish a baseline.[3] 2. Standardize the injection protocol, including the rate of injection and the use of a saline flush.[9] 3. Use caution when interpreting absolute perfusion values, especially in ischemic tissue where model assumptions may be violated.[10] 4. Employ methods to correct for contrast agent extravasation, particularly in studies of tumors or blood-brain barrier disruption.[11]

Frequently Asked Questions (FAQs)

Q1: How does the relaxivity of this compound compare to Gd-DTPA?

The T1 and T2 relaxivities of the nonionic Gd-DTPA-BMA are generally similar to those of the ionic Gd-DTPA.[1] However, there can be slight differences in their temperature dependencies.[1]

Q2: What is the optimal concentration of this compound for perfusion studies?

The optimal concentration can vary. In one study, T1-weighted and T2-weighted images were optimal when Gd-DTPA-bisamide (a derivative of this compound) was diluted to a volume percentage of 0.6%.[7] It is recommended to perform in vitro experiments to determine the optimal dilution for your specific application.[7]

Q3: How does magnetic field strength affect perfusion quantification with this compound?

Higher magnetic field strengths (e.g., 3T vs. 1.5T) can lead to longer T1 values in tissue.[3] While the relaxivity of this compound may show some field dependence, the differences in T1 due to field strength are reduced after contrast administration.[3]

Q4: What are the key considerations for the experimental protocol in a this compound perfusion study?

A typical protocol involves pre-contrast sequences (T2-weighted or FLAIR and DWI), followed by a dynamic susceptibility contrast-enhanced (DSC) T2*/T2-weighted sequence during the rapid bolus injection of the contrast agent (e.g., 0.1 mmol/kg).[5][9] Rapid image acquisition is crucial to capture the first pass of the contrast agent.[5]

Q5: Can I use this compound for quantitative analysis of cerebral perfusion?

Yes, but with caution. Quantitative analysis often relies on assumptions within tracer kinetic models that may not hold true in pathological conditions like cerebral ischemia.[10] It is important to be aware of these limitations to avoid misinterpretation of absolute perfusion values.[10] Additionally, in cases of blood-brain barrier breakdown, methods to correct for contrast agent extravasation are necessary for accurate measurements.[11]

Quantitative Data

Table 1: T1 and T2 Relaxivity of Gd-DTPA and Gd-DTPA-BMA at 1.5T

Contrast AgentT1 Relaxivity (mM⁻¹s⁻¹)T2 Relaxivity (mM⁻¹s⁻¹)
Gd-DTPASimilar to Gd-DTPA-BMASimilar to Gd-DTPA-BMA
Gd-DTPA-BMASimilar to Gd-DTPASimilar to Gd-DTPA
Source: Reichenbach JR, et al. Eur Radiol. 1997.[1]

Table 2: Pre- and Post-Contrast T1 Values (in seconds) in Blood and Myocardium at 1.5T and 3T

Tissue Field Strength Pre-Contrast T1 (mean ± SD) Post-Contrast T1
Blood1.5T1.58 ± 0.13Significantly decreased
3T1.66 ± 0.06Significantly decreased
Myocardium1.5T1.07 ± 0.03Significantly decreased
3T1.22 ± 0.07Significantly decreased
Source: Kim RJ, et al. J Magn Reson Imaging. 2006.[3]

Experimental Protocols

1. In Vitro Relaxivity Measurement

  • Objective: To determine the T1 and T2 relaxivity of this compound in a specific medium (e.g., water, plasma).

  • Methodology:

    • Prepare a series of phantoms with varying concentrations of this compound in the desired solvent.

    • Place the phantoms in the MRI scanner at a controlled temperature.

    • For T1 measurement, use a standard inversion recovery (IR) sequence for higher concentrations or a turbo-FLASH sequence for concentrations below 1 mM.[1]

    • For T2 measurement, employ a multi-echo spin-echo MRI protocol.[1]

    • Calculate the relaxation rates (R1 = 1/T1, R2 = 1/T2) for each concentration.

    • Plot the relaxation rates against the concentration of this compound. The slope of the linear regression line represents the relaxivity (r1 or r2).[2]

2. In Vivo Dynamic Susceptibility Contrast (DSC) Perfusion MRI

  • Objective: To quantify tissue perfusion parameters (e.g., cerebral blood volume, cerebral blood flow).

  • Methodology:

    • Position the subject in the MRI scanner and perform pre-contrast imaging, including T2-weighted or FLAIR and diffusion-weighted imaging (DWI), to identify anatomical structures and pathology.[5]

    • Set up a dynamic susceptibility contrast-enhanced (DSC) T2*/T2-weighted sequence with rapid image acquisition (e.g., using echo-planar imaging).[5]

    • Inject a compact bolus of this compound (typically 0.1 mmol/kg) at a rapid rate (e.g., 5-10 ml/s), followed by a saline flush.[5][9]

    • Acquire images dynamically as the contrast agent passes through the vasculature.[5]

    • Post-process the data to generate concentration-time curves from the signal intensity changes.[9]

    • Apply tracer kinetic models to the concentration-time curves to calculate perfusion parameters such as cerebral blood volume (CBV), cerebral blood flow (CBF), and mean transit time (MTT).[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep_phantom Phantom/Subject Preparation pre_contrast Pre-Contrast Scans (T2, DWI) prep_phantom->pre_contrast prep_contrast This compound Dilution bolus_injection Bolus Injection of this compound prep_contrast->bolus_injection pre_contrast->bolus_injection dynamic_scan Dynamic T2*/T1 Weighted Imaging bolus_injection->dynamic_scan gen_curves Generate Signal Intensity vs. Time Curves dynamic_scan->gen_curves model_fitting Apply Tracer Kinetic Models gen_curves->model_fitting quant_maps Generate Quantitative Perfusion Maps (CBV, CBF) model_fitting->quant_maps

Caption: Experimental workflow for this compound perfusion quantification.

troubleshooting_flow start Inaccurate Perfusion Quantification check_t1_t2 Are T1/T2 measurements accurate? start->check_t1_t2 check_artifacts Are image artifacts present? check_t1_t2->check_artifacts Yes solve_t1_t2 Calibrate relaxivity, control temperature, verify concentration. check_t1_t2->solve_t1_t2 No check_contrast Is contrast enhancement optimal? check_artifacts->check_contrast No solve_artifacts Use radial k-space, motion correction, artifact reduction sequences. check_artifacts->solve_artifacts Yes check_model Are modeling assumptions valid? check_contrast->check_model Yes solve_contrast Optimize concentration and injection timing. check_contrast->solve_contrast No solve_model Use caution with absolute values, correct for extravasation. check_model->solve_model No end_node Accurate Quantification check_model->end_node Yes solve_t1_t2->check_artifacts solve_artifacts->check_contrast solve_contrast->check_model solve_model->end_node

Caption: Troubleshooting decision tree for perfusion quantification.

References

Technical Support Center: Reducing Gadolinium Retention from Gd-DTPA-BMA in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to reduce gadolinium (Gd) retention from the linear gadolinium-based contrast agent (GBCA) Gd-DTPA-BMA (gadodiamide, Omniscan®).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind gadolinium retention from Gd-DTPA-BMA?

A1: The primary mechanism for gadolinium retention from linear GBCAs like Gd-DTPA-BMA is in-vivo dechelation, where the gadolinium ion (Gd³⁺) dissociates from the DTPA-BMA ligand.[1][2] This dissociation is more likely to occur with linear agents compared to the more stable macrocyclic agents.[1][3] Once dissociated, the free Gd³⁺ can bind to various biological molecules and deposit in tissues such as the brain, bones, and skin.[1][3][4][5]

Q2: What factors can influence the dissociation of Gd³⁺ from Gd-DTPA-BMA?

A2: Several factors can influence the dissociation of Gd³⁺ from Gd-DTPA-BMA in vivo:

  • Transmetallation: Endogenous metal ions, particularly zinc (Zn²⁺), can displace Gd³⁺ from the this compound chelate.[6][7][8] This process, known as transmetallation, is a significant contributor to the release of free Gd³⁺.[6][7]

  • Acidosis: A lower physiological pH (acidosis) can also promote the dissociation of the gadolinium complex.[9]

  • Presence of other ions: Elevated levels of ions like phosphate (B84403) can increase the release of Gd³⁺.[3]

Q3: Are there chelating agents that can be used to remove retained gadolinium?

A3: Yes, research has explored the use of chelating agents to remove deposited gadolinium. Diethylenetriaminepentaacetic acid (DTPA) and the experimental agent 3,4,3-LI(1,2-HOPO) (HOPO) have shown efficacy in promoting the clearance of retained gadolinium.[3][10] Studies in animal models have demonstrated that administration of these agents can increase the urinary and fecal excretion of gadolinium.[3][10][11] However, the effectiveness of chelation therapy can depend on the timing of administration relative to Gd exposure.[3]

Troubleshooting Guides

Issue 1: High variability in gadolinium quantification in tissue samples.
  • Possible Cause 1: Incomplete tissue digestion.

    • Troubleshooting Step: Ensure complete digestion of the tissue matrix. A common and effective method is microwave digestion with concentrated nitric acid.[4][12] Incomplete digestion will lead to inaccurate and variable readings.

  • Possible Cause 2: Instrumental interference in ICP-MS.

    • Troubleshooting Step: Use an internal standard to correct for matrix effects and instrumental drift. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for gadolinium quantification.[12][13] However, it can be prone to interferences. Proper calibration and the use of internal standards are critical for accurate results.

  • Possible Cause 3: Contamination of samples.

    • Troubleshooting Step: Use metal-free labware and reagents to avoid external contamination. Ensure a clean working environment during sample preparation.

Issue 2: Inconsistent results in chelation therapy experiments.
  • Possible Cause 1: Timing of chelating agent administration.

    • Troubleshooting Step: The timing of chelator administration relative to the GBCA injection can significantly impact efficacy.[3] Standardize the administration protocol. For example, administering the chelator at different time points (e.g., 24 hours pre- or 24/48 hours post-Gd injection) can help determine the optimal window for intervention.[10]

  • Possible Cause 2: Route of administration.

    • Troubleshooting Step: The route of administration for the chelating agent (e.g., intraperitoneal vs. intravenous) can affect its biodistribution and effectiveness. Ensure the chosen route is consistent across all experimental groups.

  • Possible Cause 3: Inadequate dosage of the chelating agent.

    • Troubleshooting Step: Perform a dose-response study to determine the optimal dose of the chelating agent for gadolinium removal.

Experimental Protocols

Protocol 1: Quantification of Gadolinium in Tissue Samples using ICP-MS

This protocol is adapted from methodologies described in the literature.[4][12][13]

1. Sample Collection and Preparation:

  • Excise tissue samples (e.g., brain, bone, kidney) and weigh them.
  • Freeze-dry the samples to a constant weight to determine the dry weight.
  • Homogenize the dried tissue into a fine powder.

2. Microwave Tissue Digestion:

  • Accurately weigh a portion of the homogenized tissue (e.g., 50-100 mg) into a microwave digestion vessel.
  • Add a known volume of concentrated nitric acid (e.g., 2-5 mL).
  • Seal the vessels and place them in a microwave digestion system.
  • Follow a validated digestion program with controlled temperature and pressure ramps to ensure complete digestion.

3. Sample Dilution and Analysis:

  • After digestion and cooling, dilute the digestate with deionized water to a final volume.
  • Add an internal standard (e.g., rhodium or iridium) to all samples and calibration standards.
  • Analyze the samples using a calibrated Inductively Coupled Plasma Mass Spectrometer (ICP-MS).
  • Quantify the gadolinium concentration against a calibration curve prepared from certified gadolinium standards.

Protocol 2: Evaluating the Efficacy of a Chelating Agent for Gadolinium Removal in a Rodent Model

This protocol is a generalized representation based on published studies.[3][11]

1. Animal Model and GBCA Administration:

  • Use a suitable rodent model (e.g., rats).
  • Administer a single intravenous injection of Gd-DTPA-BMA at a clinically relevant dose.

2. Chelating Agent Administration:

  • Divide animals into treatment groups:
  • Control group (saline injection).
  • Chelating agent group(s) (e.g., DTPA or HOPO).
  • Administer the chelating agent at a predetermined dose and time point(s) relative to the Gd-DTPA-BMA injection (e.g., 24 hours post-injection).

3. Sample Collection:

  • Collect urine and feces daily for a set period (e.g., 3-4 days) to measure gadolinium excretion.[11]
  • At the end of the study period, euthanize the animals and harvest relevant tissues (e.g., brain, femur, kidney, liver, spleen).

4. Gadolinium Quantification:

  • Analyze the gadolinium content in the collected urine, feces, and tissue samples using the ICP-MS protocol described above.

5. Data Analysis:

  • Compare the amount of gadolinium retained in the tissues and excreted in the urine and feces between the control and treatment groups to determine the efficacy of the chelating agent.

Quantitative Data Summary

Table 1: Gadolinium Retention in Human Bone Tissue after Administration of Linear vs. Macrocyclic GBCAs

Gadolinium-Based Contrast AgentGd Retention (µg Gd/g bone)Reference
Gd-DTPA-BMA (Omniscan) - Linear1.18 ± 0.787[4]
Gd-HP-DO3A (ProHance) - Macrocyclic0.466 ± 0.387[4]
Gd-DTPA-BMA (Omniscan) - Linear1.77 ± 0.704[5]
Gd-HP-DO3A (ProHance) - Macrocyclic0.477 ± 0.271[5]

Table 2: Effect of Ca-DTPA on Urinary Gadolinium Excretion in Rats Previously Administered Gadodiamide (Linear GBCA)

Treatment GroupCumulative Urinary Gd Excretion (nmol)Reference
Gadodiamide + Saline Infusion10 ± 4[11]
Gadodiamide + Ca-DTPA Infusion114 ± 21[11]

Visualizations

GBCADissociation cluster_blood Bloodstream cluster_tissue Tissue Gd-DTPA-BMA Gd-DTPA-BMA (Intact Chelate) Free_Gd Free Gd³⁺ Gd-DTPA-BMA->Free_Gd Dissociation This compound This compound Ligand Tissue_Deposition Gadolinium Deposition Free_Gd->Tissue_Deposition Deposition Zn-DTPA-BMA Zn-DTPA-BMA This compound->Zn-DTPA-BMA Zn Endogenous Zn²⁺ Zn->Gd-DTPA-BMA Transmetallation Zn->Zn-DTPA-BMA

Caption: Dissociation pathway of Gd-DTPA-BMA leading to tissue deposition.

ChelationWorkflow cluster_experiment Experimental Workflow A Rodent Model (e.g., Rat) B Administer Gd-DTPA-BMA (Intravenous) A->B C Divide into Groups: - Control (Saline) - Treatment (Chelator) B->C D Administer Chelating Agent (e.g., DTPA, HOPO) C->D E Collect Samples: - Urine & Feces (daily) - Tissues (end of study) D->E F Quantify Gadolinium (ICP-MS) E->F G Analyze Data: Compare Gd levels between Control and Treatment Groups F->G

Caption: Workflow for evaluating chelation therapy efficacy.

References

Technical Support Center: Stability of DTPA-BMA (Gadodiamide) Solutions for Injection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Diethylenetriaminepentaacetic acid-bismethylamide (DTPA-BMA), the chelating agent in the gadolinium-based contrast agent (GBCA) gadodiamide (B1674392).

Troubleshooting Guide

This guide addresses specific stability issues that may be encountered during experimental use of this compound solutions.

Issue Potential Cause Recommended Action
Precipitate formation in the solution pH shift: The solution pH may have shifted outside the optimal range (5.5-7.0), reducing the solubility of gadodiamide.Verify the pH of the solution using a calibrated pH meter. Adjust the pH back to the recommended range using dilute HCl or NaOH if necessary.
Transmetallation: Presence of competing metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺) in the buffer or glassware can displace gadolinium from the this compound chelate, leading to the precipitation of less soluble metal complexes.Use high-purity water and reagents. Ensure all glassware is thoroughly cleaned and rinsed with deionized water to remove any trace metal contaminants.
Presence of excess phosphate (B84403) or carbonate: High concentrations of phosphate or carbonate ions can lead to the precipitation of insoluble gadolinium salts.[1][2]Avoid using buffers with high concentrations of phosphate or carbonate. If their use is unavoidable, consider the potential for precipitation and filter the solution before use.
Discoloration of the solution (yellowing) Degradation of the ligand: Prolonged exposure to light or elevated temperatures can cause degradation of the this compound ligand, potentially leading to a yellowish appearance.Store gadodiamide solutions protected from light and at the recommended temperature (typically controlled room temperature).[3] Prepare fresh solutions for critical experiments.
Reduced contrast enhancement in MRI experiments Gadolinium release: Instability of the complex may lead to the release of free Gd³⁺ ions, which are less effective as contrast agents and can be toxic. This can be caused by low pH or transmetallation.Confirm the integrity of the gadodiamide solution by analyzing the free gadolinium content (see Experimental Protocols). Ensure the experimental conditions (e.g., pH of the medium) are within the stable range for gadodiamide.
Inconsistent experimental results Variable solution stability: Inconsistent storage and handling of the gadodiamide solution can lead to batch-to-batch variability in its stability and performance.Adhere strictly to the recommended storage and handling procedures. Prepare fresh solutions from a reliable source for each set of experiments to ensure consistency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound (gadodiamide) is a linear, non-ionic chelating agent used to carry the paramagnetic gadolinium ion (Gd³⁺) in MRI contrast agents.[4] Its stability is crucial because the free Gd³⁺ ion is toxic. The this compound ligand is designed to tightly bind Gd³⁺ and allow for its safe excretion from the body. However, linear chelates like this compound are known to be less stable than macrocyclic chelates, making them more susceptible to releasing Gd³⁺ under certain conditions.[5][6]

Q2: What are the main factors that affect the stability of this compound solutions?

A2: The primary factors influencing the stability of this compound solutions are:

  • pH: The stability of the gadodiamide complex is pH-dependent. At lower pH values, protons compete with Gd³⁺ for the binding sites on the this compound ligand, leading to increased dissociation of the complex.[5]

  • Presence of other metal ions: Endogenous or exogenous metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe³⁺) can displace Gd³⁺ from the this compound chelate in a process called transmetallation.[2]

  • Presence of certain anions: High concentrations of anions like phosphate and carbonate can lead to the formation of insoluble gadolinium salts, effectively removing the complex from the solution.[1][2]

  • Temperature: While specific quantitative data is limited in the provided search results, generally, elevated temperatures can accelerate chemical degradation reactions.

  • Light: The product monograph for Omniscan™ (a commercial gadodiamide solution) recommends protection from light, suggesting potential for photostability issues.[3]

Q3: What are the known degradation products of this compound?

A3: The main degradation pathways for gadodiamide involve the dissociation of the complex. This can result in:

  • Free Gadolinium (Gd³⁺): The release of the toxic gadolinium ion.

  • Transmetallated Complexes: The this compound ligand complexed with other metal ions, such as Zn-DTPA-BMA or Cu-DTPA-BMA.

  • Gadolinium Precipitates: In the presence of certain anions, insoluble salts like gadolinium phosphate can form.[1][2]

  • Ligand Degradation Products: While specific degradation products of the this compound ligand itself from hydrolysis or oxidation are not detailed in the provided search results, forced degradation studies are designed to identify such products.

Q4: How should this compound solutions be stored to ensure stability?

A4: Based on product information for commercial gadodiamide solutions, it is recommended to:

  • Store at a controlled room temperature, typically between 20°C to 25°C (68°F to 77°F).[3]

  • Protect from light.[3]

  • Do not freeze, as this can compromise the container integrity.[3]

Q5: Is it safe to use a this compound solution that shows a slight precipitate or discoloration?

A5: No. The presence of a precipitate or discoloration is an indication of instability and potential degradation. Such solutions should not be used for in vivo experiments due to the risk of injecting free gadolinium or other contaminants. The solution should be discarded, and a fresh, stable solution should be prepared.

Quantitative Stability Data

The following tables summarize available quantitative data on the stability of gadodiamide.

Table 1: Dissociation of Gadodiamide in Human Serum at 37°C (pH 7.4)

Condition% Gd³⁺ Released after 15 daysInitial Rate of Gd³⁺ Release (%/day)
Native Human Serum20%0.16%
Human Serum + 10 mmol/L Phosphate>35% (release increased by >75%)~16% (rate increased ~100-fold)
Data from Frenzel et al., as cited in multiple sources.[1][2][7]

Table 2: Dissociation Half-Life of Gadodiamide at Low pH

pHTemperatureDissociation Half-Life (t₁/₂)
1Not Specified35 seconds
Data from an in vitro study mentioned by Idée et al.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Solution

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating capability of analytical methods.

1. Materials:

  • This compound (gadodiamide) solution of known concentration

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • pH meter, validated HPLC-ICP-MS system, photostability chamber

2. Procedure:

  • Acid Hydrolysis: Adjust the pH of the this compound solution to 1-2 with HCl. Heat at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Adjust the pH of the this compound solution to 12-13 with NaOH. Heat at a controlled temperature (e.g., 60°C) for a specified period. Neutralize the solution before analysis.

  • Oxidation: Add a solution of H₂O₂ (e.g., 3%) to the this compound solution. Keep at room temperature for a specified period.

  • Thermal Degradation: Store the this compound solution at an elevated temperature (e.g., 70°C) for a specified period.

  • Photostability: Expose the this compound solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

3. Analysis:

  • Analyze the stressed samples at various time points using a validated stability-indicating method, such as HPLC-ICP-MS (see Protocol 2), to separate and quantify the parent compound and any degradation products.

Protocol 2: Analysis of this compound and Free Gadolinium by HPLC-ICP-MS

This protocol provides a general framework for the separation and quantification of intact gadodiamide and released Gd³⁺.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

2. Chromatographic Conditions (Example):

  • Column: A suitable column for separating the chelated and free gadolinium. Size-exclusion chromatography (SEC) can be used to separate gadodiamide from macromolecules that Gd³⁺ might bind to.

  • Mobile Phase: An appropriate buffer system, such as ammonium (B1175870) acetate, at a controlled pH (e.g., 7.4).

  • Flow Rate: Optimized for the specific column (e.g., 0.5-1.0 mL/min).

  • Injection Volume: A fixed volume of the sample solution (e.g., 20 µL).

3. ICP-MS Detection:

  • The eluent from the HPLC is directly introduced into the ICP-MS.

  • Monitor the isotopes of gadolinium (e.g., ¹⁵⁷Gd, ¹⁵⁸Gd) to detect and quantify the different species as they elute from the column.

  • A peak corresponding to the retention time of a gadodiamide standard represents the intact complex.

  • Any other peaks indicate the presence of free Gd³⁺ or Gd³⁺ bound to other species.

4. Quantification:

  • Create a calibration curve using standards of known gadodiamide concentration.

  • Quantify the amount of intact gadodiamide in the sample by comparing its peak area to the calibration curve.

  • Free Gd³⁺ can be quantified using a Gd³⁺ standard, though it may require a different chromatographic method or pre-column chelation with a different ligand to ensure good peak shape.

Visualizations

This compound (Gadodiamide) Degradation Pathways Gadodiamide\n(Gd-DTPA-BMA) Gadodiamide (Gd-DTPA-BMA) Free Gd3+ Free Gd3+ Gadodiamide\n(Gd-DTPA-BMA)->Free Gd3+ Dissociation (Low pH) Free this compound Ligand Free this compound Ligand Gadodiamide\n(Gd-DTPA-BMA)->Free this compound Ligand Dissociation Gadolinium Precipitate\n(e.g., GdPO4) Gadolinium Precipitate (e.g., GdPO4) Free Gd3+->Gadolinium Precipitate\n(e.g., GdPO4) + PO4^3- Transmetallated Complex\n(e.g., Zn-DTPA-BMA) Transmetallated Complex (e.g., Zn-DTPA-BMA) Free this compound Ligand->Transmetallated Complex\n(e.g., Zn-DTPA-BMA) + Zn2+, Cu2+

Caption: Degradation pathways of this compound (gadodiamide).

Troubleshooting Workflow for this compound Solution Instability Start Instability Observed (Precipitate, Discoloration) Visual_Inspection Visual Inspection Start->Visual_Inspection pH_Check Check pH Visual_Inspection->pH_Check Precipitate Review_Storage Review Storage Conditions (Temp, Light) Visual_Inspection->Review_Storage Discoloration Analysis Analyze for Free Gd3+ and Transmetallation pH_Check->Analysis pH OK Discard Discard Solution pH_Check->Discard pH out of range Review_Reagents Review Reagent Purity and Glassware Cleaning Analysis->Review_Reagents High Free Gd3+ or Transmetallation Prepare_New Prepare Fresh Solution Analysis->Prepare_New Contamination Ruled Out Review_Storage->Prepare_New Review_Reagents->Prepare_New

Caption: Troubleshooting workflow for this compound instability.

References

correcting for T1 and T2 effects of DTPA-BMA in quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of DTPA-BMA (gadodiamide) in quantitative magnetic resonance imaging (MRI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on correcting for the T1 and T2 effects of this contrast agent, ensuring accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are T1 and T2 relaxation times in MRI?

A1: In MRI, T1 and T2 are tissue-specific time constants that characterize the relaxation of protons after being excited by a radiofrequency pulse.

  • T1 relaxation (Longitudinal or Spin-Lattice Relaxation): This is the time it takes for the longitudinal magnetization of protons to recover to about 63% of its initial value after being flipped into the transverse plane. T1-weighted images provide good anatomical detail.

  • T2 relaxation (Transverse or Spin-Spin Relaxation): This is the time it takes for the transverse magnetization to decay to about 37% of its initial value. T2-weighted images are particularly sensitive to changes in tissue water content, making them valuable for detecting pathology.

Q2: How does this compound affect T1 and T2 relaxation times?

A2: this compound is a gadolinium-based contrast agent. Gadolinium is a paramagnetic substance, meaning it has unpaired electrons that create a local magnetic field. This field interacts with the surrounding water protons in tissues, accelerating their relaxation rates. The result is a shortening of both T1 and T2 relaxation times. The efficiency of a contrast agent in shortening these times is quantified by its relaxivity (r1 for T1 and r2 for T2).

Q3: Why do I need to correct for these effects in quantification?

A3: In quantitative MRI, the signal intensity is often used to measure physiological parameters such as perfusion, permeability, or receptor density. The presence of this compound significantly alters the inherent T1 and T2 values of tissues, which directly impacts the measured signal intensity. Failure to correct for these effects will lead to inaccurate quantification of the biological parameter of interest. For example, an uncorrected increase in signal intensity on a T1-weighted image might be misinterpreted as a higher concentration of a biomarker when it is actually due to the T1-shortening effect of the contrast agent.

Q4: My T1-weighted images are much brighter than expected after this compound administration. Is this normal?

A4: Yes, this is the expected effect of a T1 contrast agent like this compound. The shortening of the T1 relaxation time leads to a more rapid recovery of longitudinal magnetization, resulting in a stronger signal and brighter appearance on T1-weighted images. The degree of brightening is proportional to the concentration of the contrast agent in the tissue.

Q5: I am seeing signal loss in my T2-weighted images after injecting this compound. Why is this happening?

A5: While this compound is primarily known as a T1 agent, it also shortens T2 relaxation time (T2 effect). This accelerated transverse relaxation leads to a faster decay of the MR signal, resulting in signal loss and a darker appearance on T2-weighted images. This effect is more pronounced at higher concentrations of the contrast agent and at higher magnetic field strengths.

Troubleshooting Guides

Issue 1: Inconsistent quantification results between subjects or scans.

  • Possible Cause: Variability in the injected dose of this compound, differences in the timing of image acquisition post-injection, or physiological variations in contrast agent uptake and clearance.

  • Troubleshooting Steps:

    • Standardize Injection Protocol: Ensure a consistent dose of this compound (typically 0.1 mmol/kg body weight) is administered for all subjects. Use a power injector for a standardized injection rate.

    • Precise Timing: Start image acquisition at a fixed time point after the contrast injection.

    • Physiological Monitoring: Monitor relevant physiological parameters (e.g., heart rate, renal function) that can influence contrast agent pharmacokinetics.

    • Phantom Calibration: Use a calibration phantom with known T1 and T2 values in each scanning session to check for scanner stability.

Issue 2: Difficulty in creating an accurate calibration curve for T1/T2 correction.

  • Possible Cause: Inaccurate preparation of phantom concentrations, temperature fluctuations, or inappropriate pulse sequence for T1/T2 mapping.

  • Troubleshooting Steps:

    • Accurate Phantom Preparation: Use precise serial dilutions of this compound in a medium that mimics the tissue of interest (e.g., saline, plasma, or an agar (B569324) gel).

    • Temperature Control: Maintain a constant temperature for the phantom during scanning, as relaxivity is temperature-dependent.

    • Appropriate Pulse Sequences: Use validated pulse sequences for T1 and T2 mapping. For T1, inversion recovery (IR) is the gold standard. For T2, a multi-echo spin-echo sequence is recommended.

    • Curve Fitting: Use appropriate mathematical models to fit the signal intensity data and extract the T1 and T2 values.

Issue 3: Unexpectedly low signal enhancement in T1-weighted images.

  • Possible Cause: Suboptimal imaging parameters (e.g., repetition time (TR) and echo time (TE)), partial volume effects, or lower than expected concentration of the contrast agent in the region of interest.

  • Troubleshooting Steps:

    • Optimize Pulse Sequence: For T1-weighted imaging, use a short TR and TE to maximize the contrast enhancement from T1 shortening.

    • Improve Spatial Resolution: Use a smaller voxel size to minimize partial volume effects, where a single voxel contains a mix of different tissue types.

    • Verify Injection: Confirm that the full dose of the contrast agent was delivered intravenously.

Data Presentation

Table 1: Longitudinal Relaxivity (r1) of this compound in Human Whole Blood at 37°C
Magnetic Field Strength (Tesla)r1 (s⁻¹mM⁻¹)
1.5 T4.5 ± 0.1[1]
3.0 T3.9 ± 0.2[1]
7.0 T3.7 ± 0.2[1]
Table 2: Transverse Relaxivity (r2) of this compound

Comprehensive data for the r2 relaxivity of this compound across a wide range of field strengths in a single study is limited in the current literature. The r2/r1 ratio for non-protein-binding, small-molecule gadolinium agents like this compound is typically close to 1 at lower field strengths and may increase at higher fields.

Magnetic Field Strength (Tesla)Solventr2 (s⁻¹mM⁻¹)
1.5 TAqueous SolutionSimilar to Gd-DTPA
1.5 TPlasmaSimilar to Gd-DTPA

Note: The relaxivity of this compound can be influenced by the solvent (e.g., water, plasma) and temperature.

Experimental Protocols

Protocol 1: Phantom Study for T1 and T2 Calibration Curve Generation

Objective: To create a calibration curve that relates the concentration of this compound to the measured T1 and T2 relaxation times.

Materials:

  • This compound (Gadodiamide) solution of known concentration

  • Distilled water, saline, or plasma

  • A set of non-magnetic vials or tubes

  • Phantom holder

  • MRI scanner

Methodology:

  • Prepare a series of dilutions: Create a range of this compound concentrations (e.g., 0, 0.1, 0.25, 0.5, 1.0, 2.0, 5.0 mM) by serially diluting the stock solution in the chosen solvent.

  • Fill the phantom vials: Fill each vial with a different concentration of the this compound solution, ensuring no air bubbles are present.

  • Phantom setup: Arrange the vials in the phantom holder and place it in the MRI scanner.

  • Temperature equilibration: Allow the phantom to equilibrate to the scanner's bore temperature (or use a temperature-controlled water bath).

  • T1 Mapping: Acquire T1 maps using an inversion-recovery spin-echo or other validated T1 mapping sequence. Use a range of inversion times (TI) to accurately sample the T1 recovery curve.

  • T2 Mapping: Acquire T2 maps using a multi-echo spin-echo sequence. Use a range of echo times (TE) to accurately sample the T2 decay curve.

  • Data Analysis:

    • Draw regions of interest (ROIs) within each vial on the acquired images.

    • Fit the signal intensity data from each ROI to the appropriate exponential model to calculate the T1 and T2 values for each concentration.

    • Plot 1/T1 (R1) and 1/T2 (R2) against the concentration of this compound.

    • Perform a linear regression on the data. The slope of the line will give the r1 and r2 relaxivities.

Mandatory Visualization

Correction_Workflow cluster_pre Pre-Contrast Imaging cluster_contrast Contrast Administration cluster_post Post-Contrast Imaging cluster_analysis Quantitative Analysis pre_t1 Acquire baseline T1 map (T1_pre) inject Inject this compound pre_t2 Acquire baseline T2 map (T2_pre) post_t1 Acquire post-contrast T1 map (T1_post) inject->post_t1 post_t2 Acquire post-contrast T2 map (T2_post) inject->post_t2 delta_r1 Calculate ΔR1 = (1/T1_post) - (1/T1_pre) post_t1->delta_r1 delta_r2 Calculate ΔR2 = (1/T2_post) - (1/T2_pre) post_t2->delta_r2 concentration [this compound] = ΔR1 / r1 delta_r1->concentration correction Correct quantitative parameter for T1 and T2 effects delta_r2->correction concentration->correction

Caption: Workflow for correcting T1 and T2 effects of this compound.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Receptor Receptor Kinase1 Kinase Cascade 1 Receptor->Kinase1 Kinase2 Kinase Cascade 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Gene Expression / Cell Function TF->Response DTPA_BMA This compound-Targeted Probe DTPA_BMA->Receptor Ligand Endogenous Ligand Ligand->Receptor

Caption: Example signaling pathway investigated with a targeted this compound probe.

References

Technical Support Center: Managing Susceptibility Artifacts with Gadodiamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing gadodiamide (B1674392) in their magnetic resonance imaging (MRI) experiments. The information is designed to help users identify, manage, and mitigate susceptibility artifacts that may arise during their studies.

Frequently Asked Questions (FAQs)

Q1: What are susceptibility artifacts and why do they occur with gadodiamide?

A1: Magnetic susceptibility artifacts in MRI are signal distortions that arise from local variations in the magnetic field.[1] These variations are caused by the presence of substances with different magnetic susceptibilities compared to the surrounding tissues. Gadodiamide, a gadolinium-based contrast agent (GBCA), is paramagnetic, meaning it alters the local magnetic field.[2] This alteration can lead to artifacts such as signal loss (dark areas), signal pile-up (bright areas), geometric distortion, and blooming artifacts, where the size of a signal void is exaggerated.[3][4] While all GBCAs are paramagnetic, the specific chemical structure of the agent can influence the magnitude of these effects.

Q2: Are susceptibility artifacts more pronounced with gadodiamide compared to other GBCAs?

Q3: I am observing significant signal loss near air-tissue interfaces (e.g., sinuses, mastoids) in my gadodiamide-enhanced scans. How can I reduce this?

A3: Signal loss at air-tissue interfaces is a classic susceptibility artifact, exacerbated by the large difference in magnetic susceptibility between air and tissue.[1] When using gadodiamide, this effect can be more noticeable on certain sequences. To mitigate this:

  • Use Spin Echo (SE) or Fast Spin Echo (FSE) sequences: These sequences are less sensitive to magnetic field inhomogeneities compared to Gradient Echo (GRE) sequences.[1]

  • Shorten the Echo Time (TE): A shorter TE provides less time for dephasing of the proton spins, which is the underlying cause of signal loss.[9]

  • Increase the Receiver Bandwidth: A wider bandwidth can help to reduce the spatial misregistration of signals caused by field distortions.[4]

  • Optimize Shimming: Ensure the magnetic field homogeneity is optimized for the specific region of interest.

Q4: My contrast-enhanced MRA with gadodiamide shows what appears to be a vessel stenosis, but I suspect it might be an artifact. How can I confirm this?

A4: A "blooming artifact" can create a false appearance of stenosis in magnetic resonance angiography (MRA).[4] This is a T2* effect where the high concentration of gadodiamide in a vessel causes a signal void that appears larger than the actual vessel lumen. To troubleshoot this:

  • Review the raw data and source images: Look for signs of signal blooming that extend beyond the vessel wall.

  • Use a lower concentration of gadodiamide or a slower injection rate: This can reduce the peak concentration of the contrast agent in the vessel, thereby lessening the T2* effect.

  • Employ a different imaging sequence: While GRE sequences are common for MRA, a contrast-enhanced SE or FSE sequence of the region may help to clarify the anatomy without the prominent susceptibility artifact.

  • Dilute the contrast agent: In some applications, diluting the gadodiamide bolus can mitigate these high-concentration T2* effects.

Q5: Can the concentration of gadodiamide affect the severity of susceptibility artifacts?

A5: Yes, the concentration of gadodiamide has a direct impact on susceptibility artifacts. As the concentration of gadolinium increases, the T2 and T2* relaxation times of surrounding protons decrease more significantly.[10][11] This pronounced T2* shortening leads to greater signal loss and more prominent blooming artifacts, especially on GRE sequences.[12] Therefore, using the lowest effective dose of gadodiamide can help to minimize these artifacts while still achieving the desired contrast enhancement.

Troubleshooting Guides

Issue 1: Unexpected Signal Voids or "Blooming" Artifacts in Gadodiamide-Enhanced Images

Symptoms:

  • Dark signal voids that appear larger than the anatomical structure of interest.

  • Loss of signal in or around vessels during contrast-enhanced MRA.

  • Exaggerated signal loss near small metal implants or at tissue interfaces.

Possible Causes:

  • High local concentration of gadodiamide leading to significant T2* shortening.

  • Use of a gradient-echo (GRE) sequence, which is highly sensitive to susceptibility effects.

  • Long echo time (TE).

Solutions:

  • Sequence Selection: Switch from a GRE sequence to a Spin Echo (SE) or Fast Spin Echo (FSE) sequence if feasible for your application.

  • Parameter Optimization:

    • Reduce TE: Use the shortest possible echo time that still provides adequate image contrast.

    • Increase Receiver Bandwidth: This can help to reduce the size of the artifact.

    • Decrease Voxel Size: Smaller voxels can reduce intra-voxel dephasing.

  • Contrast Administration:

    • Consider reducing the dose of gadodiamide if diagnostically acceptable.

    • Employ a slower injection rate to lower the peak concentration of the contrast agent.

Issue 2: Geometric Distortion in Gadodiamide-Enhanced Images

Symptoms:

  • Warping or misrepresentation of anatomical structures, particularly near regions with significant changes in magnetic susceptibility.

  • Images appear "stretched" or "compressed" in certain areas.

Possible Causes:

  • Strong local magnetic field gradients induced by the gadodiamide and the underlying tissue structure.

  • Use of imaging sequences with low bandwidth in the frequency-encoding direction.

Solutions:

  • Increase Receiver Bandwidth: This is a primary method to reduce geometric distortion.

  • Change Phase and Frequency Encoding Directions: Swapping these directions can sometimes move the artifact to a less critical area of the image.

  • Use 3D Distortion Correction Algorithms: Many modern MRI systems have software that can correct for known gradient nonlinearities and B0 inhomogeneities.[13]

  • Ensure Proper Shimming: Perform localized, higher-order shimming over the region of interest to improve magnetic field homogeneity.

Data Presentation

The following tables summarize key quantitative data related to gadolinium-based contrast agents and their properties relevant to susceptibility artifacts.

Table 1: Comparison of Relaxivity for Common Gadolinium-Based Contrast Agents

Contrast AgentTyper1 Relaxivity (L·mmol⁻¹s⁻¹) at 1.5T in Plasmar2 Relaxivity (L·mmol⁻¹s⁻¹) at 1.5T in Plasma
Gadodiamide Linear Non-ionic~4.0 - 4.6[5]~5.5
GadobutrolMacrocyclic Non-ionic~5.0~5.9
Gadoterate meglumineMacrocyclic Ionic~4.1~4.6
Gadopentetate dimeglumineLinear Ionic~4.1~5.2
Gadobenate dimeglumineLinear Ionic~6.3~8.4

Note: Relaxivity values can vary slightly depending on the measurement conditions (e.g., temperature, magnetic field strength). The r2/r1 ratio is an indicator of the agent's T2 shortening effect relative to its T1 enhancement.

Table 2: Effect of Gadolinium Concentration on T2 Relaxation Time

Gadolinium Concentration (mmol/L)Approximate T2 Relaxation Time (ms)
0> 2000
0.5~200
1.0~100
2.0~50
5.0~20

Data is illustrative and based on phantom studies.[5][10] The exact T2 relaxation time will depend on the specific gadolinium chelate, magnetic field strength, and the surrounding medium.

Experimental Protocols

Protocol 1: Minimizing Blooming Artifacts in Gadodiamide-Enhanced MRA

Objective: To reduce the overestimation of vessel stenosis due to susceptibility artifacts from a concentrated bolus of gadodiamide.

Methodology:

  • Patient/Subject Preparation:

    • Ensure adequate hydration of the subject to facilitate good venous access and contrast distribution.

    • Position the subject comfortably to minimize motion during the scan.

  • Imaging Sequence Selection:

    • Primary sequence: 3D Gradient Echo (GRE) MRA.

    • If significant artifacts are anticipated or observed, consider a contrast-enhanced 3D Fast Spin Echo (FSE) as a supplementary sequence.

  • Sequence Parameter Optimization (for 3D GRE):

    • Echo Time (TE): Select the shortest possible in-phase TE.

    • Repetition Time (TR): Use a short TR to minimize scan time.

    • Flip Angle: Optimize for maximum signal from blood while minimizing background signal.

    • Receiver Bandwidth: Increase to a high value (e.g., > 32 kHz).

    • Voxel Size: Use isotropic voxels as small as reasonably achievable to reduce partial volume effects.

  • Contrast Injection Protocol:

    • Agent: Gadodiamide (0.5 mmol/mL).

    • Dose: Standard dose of 0.1 mmol/kg body weight.

    • Injection Rate: Consider a reduced injection rate (e.g., 1-2 mL/s) followed by a saline flush at the same rate. This can help to reduce the peak concentration of the contrast agent.

    • Bolus Timing: Use a test bolus or automated bolus tracking to ensure accurate timing of the arterial phase acquisition.

  • Image Post-processing:

    • Reconstruct images with appropriate filters.

    • Use Maximum Intensity Projection (MIP) and multiplanar reformats to evaluate the vasculature.

    • Carefully inspect the source images for evidence of blooming artifacts.

Protocol 2: Reducing Susceptibility Artifacts in Gadodiamide-Enhanced Neuroimaging Near Air-Bone Interfaces

Objective: To improve image quality and reduce signal loss in brain regions adjacent to the paranasal sinuses, temporal bones, and skull base.

Methodology:

  • Patient/Subject Positioning:

    • Ensure the head is well-centered in the head coil and immobilized with padding to prevent motion.

  • Imaging Sequence Selection:

    • Prioritize Fast Spin Echo (FSE) or Turbo Spin Echo (TSE) T1-weighted sequences for post-contrast imaging.

    • If a GRE sequence is necessary (e.g., for dynamic susceptibility contrast perfusion), be aware of the potential for increased artifacts.

  • Sequence Parameter Optimization (for T1-weighted FSE/TSE):

    • Echo Time (TE): Use the shortest possible TE.

    • Echo Train Length (ETL) / Turbo Factor: Use a moderate ETL. Very long echo trains can sometimes introduce blurring.

    • Receiver Bandwidth: Increase the bandwidth.

    • Slice Thickness: Use thin slices (e.g., 2-3 mm) to minimize through-plane dephasing.

  • Shimming:

    • Perform automated shimming.

    • If available, use a higher-order or localized shim box over the region of interest (e.g., the temporal lobes or pituitary fossa).

  • Contrast Administration:

    • Administer the standard dose of gadodiamide (0.1 mmol/kg).

    • A standard injection rate (e.g., 2-3 mL/s) is typically acceptable for routine neuroimaging.

  • Image Review:

    • Compare pre- and post-contrast images to identify areas of enhancement versus artifactual signal loss.

    • Correlate with images from less susceptibility-prone sequences (e.g., T2-weighted FSE).

Visualizations

experimental_workflow_MRA cluster_prep Preparation cluster_scan Scanning Protocol cluster_post Post-Processing prep Subject Preparation (Hydration, Positioning) seq_select Sequence Selection (3D GRE MRA) prep->seq_select Proceed to Scan param_opt Parameter Optimization (Short TE, High BW) seq_select->param_opt contrast_inj Contrast Injection (Gadodiamide, Reduced Rate) param_opt->contrast_inj reconstruction Image Reconstruction contrast_inj->reconstruction Acquire Data analysis Artifact Analysis (MIP, Source Images) reconstruction->analysis

Caption: Workflow for minimizing blooming artifacts in gadodiamide-enhanced MRA.

logical_relationship_artifact_reduction cluster_causes Primary Causes cluster_solutions Mitigation Strategies artifact Susceptibility Artifact (Signal Loss, Distortion) cause1 High Gadodiamide Concentration artifact->cause1 cause2 GRE Sequence artifact->cause2 cause3 Long TE artifact->cause3 sol1 Use SE/FSE Sequence artifact->sol1 mitigated by sol2 Shorten TE artifact->sol2 mitigated by sol3 Increase Bandwidth artifact->sol3 mitigated by sol4 Reduce Dose / Injection Rate artifact->sol4 mitigated by cause1->sol4 address with cause2->sol1 address with cause3->sol2 address with

Caption: Relationship between causes and mitigation of gadodiamide susceptibility artifacts.

References

Technical Support Center: Best Practices for DTPA-BMA Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of Diethylenetriaminepentaacetic acid-bis(methylamide) (DTPA-BMA).

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a derivative of Diethylenetriaminepentaacetic acid (DTPA), a well-known chelating agent. In this compound, two of the carboxylic acid groups of DTPA are modified to methylamide groups. This modification alters the molecule's overall charge and chelation properties. It is commonly used in research and development for its ability to form stable complexes with various metal ions.

2. What are the primary applications of this compound in a research setting?

In a laboratory setting, this compound is primarily used as a chelating agent to:

  • Bind and sequester trace metal ions in solutions and buffers.

  • Serve as a ligand in the development of metal-based imaging or therapeutic agents.

  • Study the effects of metal ion depletion in biological systems.

  • Act as a component in drug delivery systems.

3. What are the key safety precautions for handling this compound powder?

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[1] Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times.[1][2] Avoid inhalation of dust and direct contact with skin and eyes.[3] In case of accidental contact, rinse the affected area thoroughly with water.[3]

4. How should I store this compound powder?

Store this compound powder in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[3] For long-term storage, a temperature of -20°C is recommended to ensure stability over a year. Avoid exposure to extreme heat, pressure, fire, and light, as this may lead to decomposition.[4]

5. How do I prepare a stock solution of this compound?

This compound is soluble in water.[4] To prepare a stock solution, gradually add the desired amount of this compound powder to high-purity water (e.g., deionized or distilled) while stirring. Gentle heating may aid dissolution. For biological experiments, consider using a buffered solution such as physiological saline to maintain a stable pH.[5] The pH of the final solution may need to be adjusted depending on the experimental requirements, as the chelating ability of DTPA and its derivatives is pH-dependent.[6]

6. What is the stability of this compound in aqueous solutions?

Aqueous solutions of DTPA derivatives are generally stable. However, long-term stability can be affected by pH, temperature, and the presence of other reactive species. For optimal stability, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, filter-sterilize the solution and store it at 2-8°C for short-term use or at -20°C for longer periods. One study on a related DTPA solution showed that a 20 wt% solution was the most stable concentration, holding the chelated ion in solution without precipitation after one hour.[7]

Troubleshooting Guides

This section addresses common issues that may arise during experiments involving this compound.

Issue 1: Poor Chelation Efficiency

Possible Cause Troubleshooting Step
Incorrect pH The chelating ability of this compound is highly dependent on the pH of the solution. Most chelating agents are less stable at low pH.[6] Ensure the pH of your experimental buffer is within the optimal range for the target metal ion. You may need to perform a pH titration experiment to determine the optimal binding pH.
Insufficient this compound Concentration The molar ratio of this compound to the metal ion is crucial. Ensure you are using a sufficient excess of the chelating agent to drive the complexation reaction to completion.
Competition from Other Ions The presence of other metal ions in your system can compete with your target metal for binding to this compound.[8] If possible, minimize the concentration of competing ions or use a pre-chelation step to remove them.
Slow Reaction Kinetics Chelation reactions can sometimes be slow. Increase the incubation time and/or temperature to facilitate complex formation.

Issue 2: Precipitation in the Solution

Possible Cause Troubleshooting Step
Low Solubility of this compound or the Metal Complex While this compound is water-soluble, high concentrations or the formation of an insoluble metal complex can lead to precipitation. Try reducing the concentration of your reactants. The solubility of DTPA itself is relatively low in acidic conditions and improves with the addition of a base.[9]
Incorrect pH At high pH values, some metal ions can form insoluble hydroxides, which will precipitate out of solution.[6] Carefully control the pH of your reaction mixture.
Temperature Effects Changes in temperature can affect the solubility of your compounds. Ensure your experiment is conducted at a constant and appropriate temperature.

Issue 3: Inconsistent or Non-Reproducible Results

Possible Cause Troubleshooting Step
Degradation of this compound Stock Solution Prepare fresh this compound solutions for each set of experiments to avoid issues with degradation. If using a stored solution, ensure it has been stored properly and test its efficacy with a known standard.
Variability in Reagent Quality Use high-purity reagents and water to minimize variability between experiments.
Inaccurate Pipetting or Measurements Calibrate your pipettes and balances regularly to ensure accurate measurements of all components.[1]
Contamination Ensure all glassware and equipment are thoroughly cleaned to avoid contamination with other metal ions or interfering substances.[1]

Data Presentation

Table 1: Physicochemical Properties of DTPA

PropertyValue
Appearance White crystalline powder
Molecular Weight 393.35 g/mol
Melting Point 219-222 °C (decomposes)
Solubility in Water 5 g/L (20 °C)
pH of 1% solution 2.5 - 3.5

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

  • Calculate the required mass: For 100 mL of a 10 mM solution, you will need:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.100 L x (Molecular Weight of this compound)

    • (Note: The exact molecular weight of your specific this compound product should be obtained from the supplier's certificate of analysis.)

  • Dissolution:

    • Weigh the calculated amount of this compound powder accurately.

    • In a clean beaker, add approximately 80 mL of high-purity water (e.g., Milli-Q or deionized).

    • While stirring with a magnetic stir bar, slowly add the this compound powder to the water.

    • Continue stirring until the powder is completely dissolved. Gentle heating (e.g., to 40-50°C) can be used to aid dissolution, but avoid boiling.

  • pH Adjustment (if necessary):

    • Check the pH of the solution using a calibrated pH meter.

    • If a specific pH is required for your experiment, adjust it by adding small volumes of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while monitoring the pH.

  • Final Volume Adjustment:

    • Once the this compound is fully dissolved and the pH is adjusted, transfer the solution to a 100 mL volumetric flask.

    • Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask.

    • Carefully add high-purity water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Storage:

    • For immediate use, the solution can be kept at room temperature.

    • For short-term storage (up to one week), store the solution in a tightly sealed container at 2-8°C.

    • For long-term storage, filter-sterilize the solution through a 0.22 µm filter and store it in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_reaction Chelation Reaction cluster_analysis Analysis prep_dtpa Prepare this compound Stock Solution mix Mix this compound and Metal Ion Solutions prep_dtpa->mix prep_metal Prepare Metal Ion Standard Solution prep_metal->mix incubate Incubate at Controlled Temperature and pH mix->incubate analyze Analyze Chelation (e.g., Spectrophotometry) incubate->analyze data Data Interpretation analyze->data

Caption: Experimental workflow for a typical metal chelation assay using this compound.

troubleshooting_logic start Poor Chelation Results check_ph Is the pH optimal for binding? start->check_ph check_ratio Is the chelator:metal ratio sufficient? check_ph->check_ratio Yes reoptimize Re-optimize experimental conditions check_ph->reoptimize No check_time_temp Are incubation time and temperature adequate? check_ratio->check_time_temp Yes check_ratio->reoptimize No check_competition Are competing ions present? check_time_temp->check_competition Yes check_time_temp->reoptimize No check_competition->reoptimize Yes/No

Caption: Logical workflow for troubleshooting poor chelation results in experiments.

References

Technical Support Center: Understanding the Impact of Gd-DTPA-BMA on In Vivo ¹H MR Spectroscopy Signals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of the gadolinium-based contrast agent Gd-DTPA-BMA (Gadodiamide) on in vivo ¹H Magnetic Resonance Spectroscopy (MRS) signals.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of Gd-DTPA-BMA on ¹H MRS signals?

Gd-DTPA-BMA, a paramagnetic contrast agent, primarily affects the relaxation times of water and metabolites, leading to changes in T1, T2, and T2* relaxation.[1][2] This can manifest as alterations in peak intensity, linewidth, and potentially the quantification of metabolite concentrations. The effects are largely attributed to changes in the magnetic susceptibility of the tissue following the introduction of the contrast agent into the extracellular space.[3]

Q2: How does Gd-DTPA-BMA affect the choline (B1196258) (Cho) signal specifically?

The impact on the choline signal is complex and can be contradictory, depending on experimental parameters.[1][2] Some studies report a decrease in the choline peak area and an increase in linewidth.[3] Conversely, other research has shown that a low dose (0.1 mmol/kg) of Gd-DTPA-BMA can induce a significant increase in the choline peak area, while a higher dose (0.2 mmol/kg) may show no enhancement.[1][2] These variations are influenced by the dose, echo time (TE), and the timing of the MRS acquisition post-contrast administration.[1][2]

Q3: Does Gd-DTPA-BMA affect other metabolites besides choline?

Yes, other metabolites can also be affected. For instance, a study on normal brain white matter showed a significant decrease in the N-acetyl aspartate (NAA) integral after the administration of a gadolinium-based contrast agent.[4] While less studied than choline, it is plausible that other metabolite signals could be similarly altered due to changes in relaxation times and magnetic susceptibility.

Q4: Is it recommended to perform ¹H MRS before or after the administration of Gd-DTPA-BMA?

To avoid the potential confounding effects of the contrast agent on metabolite quantification, it is generally recommended to perform ¹H MRS before the administration of Gd-DTPA-BMA.[4] If post-contrast MRS is necessary, it is crucial to be aware of the potential signal alterations and to standardize the timing of the acquisition relative to contrast injection.

Q5: How does the dose of Gd-DTPA-BMA influence the observed effects on the choline signal?

The dose of Gd-DTPA-BMA is a critical factor. Studies have shown that:

  • 0.1 mmol/kg: Can lead to a significant increase in the choline peak area.[1][2]

  • 0.2 mmol/kg: May result in no enhancement or even a decrease in the choline peak area.[1][2] This higher dose has been associated with a significant reduction in choline T2* and T2 values.[1]

Troubleshooting Guide

Problem: Unexpected changes in choline peak intensity after Gd-DTPA-BMA administration.

Possible Causes and Solutions:

  • Dose-Dependent Effects:

    • Observation: Increased choline signal.

    • Potential Cause: You may be using a lower dose of Gd-DTPA-BMA (e.g., 0.1 mmol/kg), which has been reported to increase the choline peak area.[1][2]

    • Recommendation: Be consistent with the dosage across all experiments in a study. Report the dose used when presenting your results.

  • Echo Time (TE) Dependence:

    • Observation: Variable changes in choline signal at different TEs.

    • Potential Cause: The effect of Gd-DTPA-BMA is TE-dependent. The contrast agent reduces both T1 and T2 relaxation times.[1][2] At shorter TEs, T1 enhancement effects may dominate, while at longer TEs, T2 shortening effects may become more prominent, leading to signal loss.

    • Recommendation: If possible, acquire data at multiple TEs to characterize the effect. Standardize the TE for all comparative studies.

  • Timing of MRS Acquisition:

    • Observation: Results vary depending on when the post-contrast scan is performed.

    • Potential Cause: The concentration of Gd-DTPA-BMA in the tissue changes over time as it is cleared from the body. The impact on MRS signals will therefore also be time-dependent.

    • Recommendation: Standardize the time delay between contrast agent injection and the start of the MRS acquisition for all subjects.

Problem: Increased linewidth of water and metabolite peaks.

Possible Causes and Solutions:

  • Susceptibility Effects:

    • Observation: Broader peaks for both water and metabolites.

    • Potential Cause: The paramagnetic Gd-DTPA-BMA induces local magnetic field inhomogeneities, leading to a decrease in T2* and T2, which manifests as linewidth broadening.[1][3] An overall 10% broadening of choline and water linewidths has been reported.[1]

    • Recommendation: This is an expected effect. Ensure your spectral fitting software can accommodate broader linewidths. Report the linewidths pre- and post-contrast.

Problem: Difficulty in quantifying metabolites accurately post-contrast.

Possible Causes and Solutions:

  • Changes in Water Reference Signal:

    • Observation: Inaccurate metabolite quantification when using water as an internal reference.

    • Potential Cause: Gd-DTPA-BMA also affects the water signal, causing changes in its intensity and relaxation times.[1][3] Using a changing reference will lead to inaccurate quantification.

    • Recommendation: If possible, use an external reference or a different internal reference that is less affected by the contrast agent. If using water, be aware of this limitation and consider it in your data interpretation.

Quantitative Data Summary

Table 1: Impact of Gd-DTPA-BMA on Choline and Water Signals in HT29 Tumors

ParameterGd-DTPA-BMA DoseObservationCitation
Choline Peak Area 0.1 mmol/kgSignificant increase[1][2]
0.2 mmol/kgNo significant enhancement[1][2]
Water Peak Area 0.1 mmol/kgSignificant enhancement[1][2]
0.2 mmol/kgSignificant increase at short TEs[1][2]
Linewidth (Choline & Water) 0.1 or 0.2 mmol/kg~10% broadening[1]
Choline T2 and T20.2 mmol/kgSignificant reduction[1]
Water T2 and T20.1 or 0.2 mmol/kgSignificant reduction[1]

Table 2: Impact of Gd-DTPA on Breast ¹H MRS Signals

ParameterObservationCitation
Choline Linewidth Trend of increase (~13.8%)[3]
Choline Peak Integral Trend of decrease (~13.5%)[3]
Choline Peak Intensity Significant decrease (~19.2%)[3]
Water Linewidth Significant increase (~10.9%)[3]
Water Peak Intensity Trend of decrease (~10.5%)[3]

Experimental Protocols

Key Experiment: In Vivo ¹H MRS of Tumors Pre- and Post-Gd-DTPA-BMA

This protocol is a generalized summary based on the methodology described in the cited literature.[1][2]

  • Animal/Human Preparation: Prepare the subject for the MRS experiment according to approved institutional guidelines.

  • Pre-contrast ¹H MRS Acquisition:

    • Localize the volume of interest (VOI) using anatomical MR images.

    • Perform shimming on the VOI to optimize magnetic field homogeneity.

    • Acquire ¹H MR spectra using a localized sequence such as PRESS (Point Resolved Spectroscopy).

    • Example Parameters: Repetition Time (TR) = 2 seconds, a range of Echo Times (TE) (e.g., 20-272 ms) to assess T2 effects.[1][2]

  • Contrast Agent Administration:

    • Administer Gd-DTPA-BMA intravenously at the desired dose (e.g., 0.1 or 0.2 mmol/kg).[1][2]

  • Post-contrast ¹H MRS Acquisition:

    • At a standardized time point after injection, repeat the ¹H MRS acquisition using the same parameters as the pre-contrast scan.

  • Data Analysis:

    • Process the raw MRS data (e.g., Fourier transform, phase correction, baseline correction).

    • Quantify the peak areas and linewidths of the metabolites of interest (e.g., choline, NAA) and water.

    • Normalize the post-contrast peak areas to the pre-contrast values to determine the relative change.[1][2]

    • Alternatively, estimate absolute concentrations relative to the tissue water signal, being mindful of the contrast agent's effect on water.[1][2]

Visualizations

G Potential Impact of Gd-DTPA-BMA on Brain Tissue and ¹H MRS Signals cluster_0 In Vivo Environment cluster_1 ¹H MRS Signal Changes Gd-DTPA-BMA Gd-DTPA-BMA Extracellular Space Extracellular Space Gd-DTPA-BMA->Extracellular Space Distribution T1 and T2 Shortening T1 and T2 Shortening Extracellular Space->T1 and T2 Shortening Susceptibility Effect Intracellular Space Intracellular Space Choline Choline Intracellular Space->Choline Water Water Intracellular Space->Water NAA NAA Intracellular Space->NAA Linewidth Broadening Linewidth Broadening T1 and T2 Shortening->Linewidth Broadening Peak Intensity Alteration Peak Intensity Alteration T1 and T2 Shortening->Peak Intensity Alteration Quantification Inaccuracy Quantification Inaccuracy Peak Intensity Alteration->Quantification Inaccuracy

Caption: Impact of Gd-DTPA-BMA on tissue and subsequent ¹H MRS signal changes.

G Troubleshooting Workflow for Unexpected ¹H MRS Signal Changes Post-Gd-DTPA-BMA Start Start Unexpected Signal Change Unexpected Signal Change Start->Unexpected Signal Change Check Dose Check Dose Unexpected Signal Change->Check Dose Intensity change? Consider Susceptibility Consider Susceptibility Unexpected Signal Change->Consider Susceptibility Linewidth broadening? Check TE Check TE Check Dose->Check TE Check Timing Check Timing Check TE->Check Timing Standardize Protocol Standardize Protocol Check Timing->Standardize Protocol End End Standardize Protocol->End Consider Susceptibility->End

Caption: A logical workflow for troubleshooting unexpected ¹H MRS signal alterations.

References

Technical Support Center: Dynamic Imaging with DTPA-BMA (Gadodiamide)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing DTPA-BMA (gadodiamide) for dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI). This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments for faster and more effective imaging.

Frequently Asked Questions (FAQs)

Q1: What is this compound (gadodiamide) and what are its key properties for dynamic imaging?

A1: Gadodiamide (B1674392), sold under the brand name Omniscan™, is an extracellular, non-ionic, linear gadolinium-based contrast agent (GBCA) used in MRI.[1][2] Its primary function is to shorten the T1 relaxation time of surrounding water protons, which increases the signal intensity on T1-weighted images.[3][4] This property allows for the visualization of vascular structures and assessment of tissue perfusion. Key properties include:

  • Classification : Linear, non-ionic GBCA[1]

  • Excretion : Primarily renal[1][5]

  • Protein Binding : Negligible[2]

  • Standard Concentration : 0.5 mmol/mL[1]

Q2: What is the standard recommended dosage for dynamic imaging with gadodiamide?

A2: The standard recommended dosage for most applications, including imaging of the central nervous system (CNS) and general body imaging, is 0.1 mmol/kg (equivalent to 0.2 mL/kg) administered as a bolus intravenous injection.[5][6][7] To ensure the full dose is administered, it should be followed by a 5 mL flush of 0.9% sodium chloride.[6][7] The imaging procedure should be completed within one hour of administration.[6][7]

Q3: How can I reduce the acquisition time for my dynamic imaging study with gadodiamide?

A3: Reducing acquisition time, often referred to as an "abbreviated protocol," is a key strategy for faster dynamic imaging.[8][9] This can be achieved through several methods, which can be used in combination:

  • Sequence Optimization : Utilize fast T1-weighted gradient-echo (GRE) sequences. Reducing the number of sequences in the protocol to only the essential pre-contrast and a single early post-contrast phase can significantly shorten scan time.[9]

  • Parallel Imaging : Techniques like SENSE or GRAPPA use the spatial information from multi-channel receiver coils to reduce the amount of k-space data that needs to be acquired, thereby shortening the scan time.

  • Compressed Sensing (CS) : This advanced technique allows for accurate image reconstruction from significantly undersampled k-space data, enabling even faster acquisitions.

  • Reduced Field of View (FOV) or Resolution : If clinically acceptable for the research question, reducing the image matrix size or the field of view can decrease scan time.

Q4: What injection parameters are optimal for rapid dynamic imaging?

A4: For dynamic studies, a compact bolus of the contrast agent is crucial. This is typically achieved with a power injector at a rate of 2-4 mL/s, immediately followed by a saline flush at the same rate. The saline flush helps to push the entire contrast bolus into central circulation, ensuring a sharp and well-defined arrival in the tissue of interest.

Q5: Are there safety considerations I should be aware of when using gadodiamide?

A5: Yes. Gadodiamide is a linear GBCA and has been associated with a risk of nephrogenic systemic fibrosis (NSF) in patients with impaired kidney function.[1] Therefore, it is contraindicated in patients with acute kidney injury or severe chronic kidney disease.[1] It is essential to screen subjects for renal dysfunction before administration. Additionally, trace amounts of gadolinium may be retained in the body, including the brain, after repeated administrations.[2][4]

Troubleshooting Guides

This section addresses common issues encountered during dynamic imaging experiments with gadodiamide and provides strategies for resolution.

Issue 1: Motion Artifacts Obscuring Data

Motion during the rapid acquisition phases of DCE-MRI is a primary source of image degradation, leading to blurring or ghosting artifacts.[10][11]

Potential Cause Recommended Solution
Patient Movement • Instruct the subject to remain as still as possible. Use aids like foam pads or straps for stabilization.[12]• For preclinical studies, ensure proper animal anesthesia and fixation.• Consider using faster imaging sequences to "freeze" motion.[12]
Physiological Motion (respiration, peristalsis) Breath-holding : Instruct the subject to hold their breath during critical acquisition phases. Pre-scan practice can improve compliance.[12]• Respiratory Gating/Triggering : Synchronize data acquisition with the respiratory cycle. This increases scan time but improves image quality.• Pharmacologic Agents : For abdominal imaging, agents like glucagon (B607659) can be used to reduce bowel motion (peristalsis).[12][13]• Advanced Techniques : Radial or spiral k-space acquisition schemes are less sensitive to motion than standard Cartesian methods.[12] Data binning techniques can also be used to sort data into different motion states for reconstruction.[10]
Issue 2: Poor Image Contrast or Weak Enhancement

Insufficient contrast enhancement can make it difficult to delineate structures or accurately assess perfusion.

Potential Cause Recommended Solution
Incorrect Scan Timing • Ensure the dynamic acquisition begins simultaneously with or just before the contrast bolus arrives in the region of interest. A test bolus or a fluoroscopic triggering technique can be used to determine the precise timing.[14]
Low Contrast Agent Dose • Verify that the correct dose (typically 0.1 mmol/kg for gadodiamide) was administered based on the subject's weight.[6]
Suboptimal Imaging Sequence • Use a T1-weighted sequence that is sensitive to the T1-shortening effects of gadolinium. Spoiled gradient-echo (SPGR) or similar sequences are standard.• Optimize sequence parameters (e.g., flip angle, TR, TE) to maximize the signal difference between pre- and post-contrast tissues.
Inefficient Injection • Use a power injector to ensure a rapid and compact bolus.[15]• Always follow the contrast injection with a saline flush to ensure the entire dose is delivered efficiently.[6][7]
Issue 3: Susceptibility Artifacts

These artifacts appear as signal loss or geometric distortion and are caused by local magnetic field variations, which can be exacerbated by the presence of a contrast agent.

Potential Cause Recommended Solution
High Concentration of Contrast Agent • While a compact bolus is desired, an extremely high local concentration can cause T2* effects, leading to signal loss, especially with gradient-echo sequences. This is less of a concern with the standard 0.1 mmol/kg dose but can be a factor in first-pass perfusion studies.
Presence of Metal or Air • These interfaces create large magnetic susceptibility differences. If possible, orient the phase-encoding direction to minimize the artifact's impact on the region of interest.
Sequence Choice • Spin-echo sequences are less sensitive to susceptibility artifacts than gradient-echo sequences, but are generally slower and not ideal for rapid dynamic imaging. If artifacts are severe, a switch to a faster spin-echo variant might be a necessary compromise.

Experimental Protocols & Data

Standard Gadodiamide Administration Protocol

This protocol is a general guideline for DCE-MRI studies. Specific timings and sequence parameters should be optimized for the tissue and pathology under investigation.

  • Subject Preparation :

    • Confirm eligibility and screen for contraindications (e.g., renal impairment).[1]

    • Place an intravenous catheter (18-22 gauge) in an antecubital vein.

    • Position the subject in the MRI scanner and perform localizer and baseline pre-contrast scans.

  • Contrast Injection :

    • Prepare a power injector with the calculated dose of gadodiamide (0.1 mmol/kg) and a subsequent saline flush (at least 5-20 mL).[6][7]

    • Set the injection rate to 2-4 mL/s.

  • Dynamic Image Acquisition :

    • Begin the rapid T1-weighted dynamic sequence.

    • Start the contrast injection approximately 15-20 seconds into the sequence to establish a stable pre-contrast baseline.

    • Continue acquiring dynamic scans for several minutes to capture the wash-in and wash-out phases of the contrast agent.

Quantitative Data: Injection & Acquisition Parameters

The following table summarizes typical parameters used in dynamic contrast-enhanced imaging studies. While specific to the cited studies, they provide a starting point for protocol design.

ParameterValue/RangeApplication ContextSource
Contrast Agent Gadodiamide (this compound)CNS, Body Imaging[6][16]
Standard Dose 0.1 mmol/kgCNS, Body, MRA[6][7]
Injection Rate 1 - 4 mL/sMRA[7]
2 mL/sCNS[17]
Temporal Resolution < 15 seconds per dynamic scanGeneral DCE-MRI[18]
Abbreviated Protocol Interpretation Time 37 - 54 secondsBreast MRI Screening[19][20]
Full Protocol Interpretation Time ~ 3.5 minutesBreast MRI Screening[19][20]

Visualizations

Workflow and Logic Diagrams

The following diagrams, generated using Graphviz, illustrate key workflows and decision-making processes in dynamic imaging.

G Figure 1. General Workflow for a Fast DCE-MRI Experiment subject_prep Subject Preparation (Screening, IV Access) protocol_setup MRI Protocol Setup (Fast T1-w Sequence) subject_prep->protocol_setup contrast_prep Contrast Preparation (Dose Calculation) protocol_setup->contrast_prep pre_contrast Acquire Pre-Contrast Baseline Images start_dynamic Start Dynamic Sequence pre_contrast->start_dynamic inject Inject Gadodiamide (0.1 mmol/kg @ 2-4 mL/s) start_dynamic->inject post_contrast Acquire Post-Contrast Dynamic Series inject->post_contrast recon Image Reconstruction post_contrast->recon analysis Data Analysis (e.g., Perfusion Maps) recon->analysis

Figure 1. General Workflow for a Fast DCE-MRI Experiment

G Figure 2. Troubleshooting Motion Artifacts start Motion Artifacts Detected? cause Identify Motion Source start->cause Yes end_node Acquire High-Quality Dynamic Data start->end_node No bulk Bulk Patient Motion cause->bulk Patient physio Physiological Motion (Respiration/Peristalsis) cause->physio Physiological sol_bulk1 Improve Patient Comfort & Immobilization bulk->sol_bulk1 sol_bulk2 Use Faster Acquisition (Abbreviated Protocol) bulk->sol_bulk2 sol_physio1 Implement Breath-Holding or Respiratory Gating physio->sol_physio1 sol_physio2 Use Motion-Insensitive k-space Trajectory (e.g., Radial) physio->sol_physio2 sol_physio3 Administer Anti-peristalsis Agent (if applicable) physio->sol_physio3 sol_bulk1->end_node sol_bulk2->end_node sol_physio1->end_node sol_physio2->end_node sol_physio3->end_node

Figure 2. Troubleshooting Motion Artifacts

G Figure 3. Strategies for Accelerating Dynamic Imaging goal Goal: Faster Dynamic Imaging strategy Primary Strategies goal->strategy seq Sequence-Level Optimization strategy->seq recon Acquisition & Reconstruction Techniques strategy->recon protocol Protocol-Level Simplification strategy->protocol detail_seq • Use Fast GRE Sequences • Optimize TR/TE/Flip Angle seq->detail_seq detail_recon • Parallel Imaging (SENSE/GRAPPA) • Compressed Sensing (CS) recon->detail_recon detail_protocol • Reduce Number of Sequences (e.g., Pre-contrast + one Post-contrast) • 'Abbreviated Protocols' protocol->detail_protocol

References

Validation & Comparative

A Comparative Guide to DTPA-BMA vs. Gd-DTPA for Tumor Enhancement in Magnetic Resonance Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely utilized gadolinium-based contrast agents (GBCAs), gadodiamide (B1674392) (DTPA-BMA) and gadopentetate dimeglumine (Gd-DTPA), for tumor enhancement in magnetic resonance imaging (MRI). This analysis is based on experimental data from preclinical and clinical studies, focusing on their physicochemical properties, relaxivity, and performance in enhancing tumor visibility.

Executive Summary

Both this compound and Gd-DTPA are effective extracellular, non-specific MRI contrast agents that enhance tumor tissue by shortening the T1 relaxation time of adjacent water protons. While both agents have similar mechanisms of action, studies have revealed differences in their enhancement characteristics. Notably, a triple dose of gadodiamide has been shown to provide a statistically significant improvement in visual assessment ratings and contrast-to-noise ratios compared to a standard dose of gadopentetate dimeglumine in head and neck tumors.[1] However, this increased dose did not lead to a higher tumor detection rate.[1] In studies on brain lesions, gadobenate dimeglumine, an agent with higher relaxivity, has demonstrated superiority over both gadodiamide and gadopentetate dimeglumine in providing greater diagnostic information and lesion enhancement at equivalent doses.[2]

Physicochemical Properties and Chemical Structures

This compound (Gadodiamide) and Gd-DTPA (Gadopentetate Dimeglumine) are both gadolinium chelates. Gd-DTPA is an ionic, linear chelate, while this compound is a non-ionic, linear chelate.[3] The chemical structure of the ligand plays a crucial role in the stability and relaxivity of the gadolinium complex.

Table 1: Physicochemical Properties of this compound and Gd-DTPA

PropertyThis compound (Gadodiamide)Gd-DTPA (Gadopentetate Dimeglumine)
Ionicity Non-ionicIonic
Molecular Weight ( g/mol ) 573.66938.0
Chelate Type LinearLinear
Chemical Formula C₁₆H₂₆GdN₅O₈C₁₄H₁₈GdN₃O₁₀²⁻

Source: PubChem

Below are the molecular structures of the ligands used to chelate the gadolinium ion.

molecular_structures cluster_dtpabma This compound Ligand cluster_gddtpa DTPA Ligand dtpabma gddtpa

Caption: Molecular structures of the this compound and DTPA ligands.

Relaxivity

Relaxivity (r1 and r2) is a measure of a contrast agent's efficiency in shortening the T1 and T2 relaxation times of water protons, respectively. Higher r1 relaxivity generally leads to greater positive contrast (brightening) on T1-weighted images.

Table 2: T1 and T2 Relaxivity of this compound and Gd-DTPA

Contrast Agentr1 Relaxivity (L/mmol·s)r2 Relaxivity (L/mmol·s)Magnetic FieldMediumTemperature (°C)
This compound (Gadodiamide)4.35.61.5TPlasma37
Gd-DTPA (Gadopentetate Dimeglumine)4.14.51.5TPlasma37

Source: Data compiled from various studies.

Performance in Tumor Enhancement: Quantitative Data

Quantitative analysis from comparative studies provides objective measures of the enhancement capabilities of each agent. Key metrics include the contrast-to-noise ratio (CNR), percentage enhancement, and pharmacokinetic parameters derived from dynamic contrast-enhanced MRI (DCE-MRI).

Table 3: Quantitative Comparison of Tumor Enhancement

Study Type / Tumor ModelMetricThis compound (Gadodiamide)Gd-DTPA (Gadopentetate Dimeglumine)Key Findings
Head and Neck Tumors (Human) [1]Contrast-to-Noise Ratio (CNR) vs. White MatterStatistically significantly higher (triple dose)Standard doseTriple dose of gadodiamide showed superior CNR.[1]
Percentage EnhancementStatistically significantly higher (triple dose)Standard doseTriple dose of gadodiamide resulted in greater percentage enhancement.[1]
Tumor Detection RateNo significant differenceNo significant differenceHigher dose did not improve tumor detection.[1]
C6 Glioma (Rat Model) [3]Ktrans (Volume transfer constant)Higher pixel counts in Ktrans mapsLower pixel counts in Ktrans mapsThis compound may be more sensitive for evaluating glioma, showing a trend towards higher Ktrans values.[3]
Vp (Plasma volume fraction)No significant differenceNo significant differenceNo significant difference in plasma volume fraction between the two agents.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for preclinical and clinical comparative studies.

Preclinical Study: C6 Glioma Model in Rats[3]
  • Animal Model: C6 glioma cells were implanted in Wistar rats. MRI scans were performed six days after implantation.[3]

  • MRI System: Imaging was conducted on a 3.0-T MR scanner using a 7-inch handmade circular coil.[3]

  • Imaging Protocol:

    • Pre-contrast T1 mapping was performed.

    • Dynamic contrast-enhanced T1-weighted imaging (DCE-T1WI) was acquired following a bolus injection of the contrast agent.[3]

  • Contrast Agent Administration:

    • Each rat received two DCE-MRI scans, 24 hours apart.

    • The first scan utilized this compound (0.4 mmol/kg) and the second used Gd-DTPA (0.4 mmol/kg), administered as a bolus injection at a rate of 0.2 mL/s.[3]

  • Data Analysis:

    • Image data were processed using the Patlak model to generate Ktrans and Vp maps.[3]

    • Tumors were manually segmented on the parametric maps, and pixel counts and mean values were recorded for statistical analysis.[3]

Clinical Study: Head and Neck Tumors in Humans[1]
  • Patient Population: 42 patients with benign and malignant head and neck tumors were included in the study.[1]

  • Study Design: Each patient underwent two separate MR imaging sessions with both contrast agents.[1]

  • Contrast Agent Administration:

    • Gadodiamide (this compound) was administered at a triple dose of 0.3 mmol/kg body weight.[1]

    • Gadopentetate dimeglumine (Gd-DTPA) was administered at a standard dose of 0.1 mmol/kg body weight.[1]

  • Image Acquisition: Contrast-enhanced MR imaging was performed.

  • Data Analysis:

    • Contrast-to-noise ratios (CNRs) and the percentage enhancement of normal and abnormal structures were calculated.[1]

    • Visual assessment of lesion delineation and the contrast between the tumor and surrounding tissue was performed.[1]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a comparative study of MRI contrast agents in a preclinical tumor model.

experimental_workflow cluster_setup Experimental Setup cluster_imaging MRI Acquisition cluster_analysis Data Analysis animal_model Establish Animal Tumor Model (e.g., C6 Glioma) randomization Randomize Animals into Two Groups (this compound vs. Gd-DTPA) animal_model->randomization pre_contrast Acquire Pre-contrast T1-weighted Images randomization->pre_contrast injection Administer Contrast Agent (this compound or Gd-DTPA) pre_contrast->injection post_contrast Acquire Post-contrast Dynamic T1-weighted Images injection->post_contrast roi Define Region of Interest (ROI) in Tumor Tissue post_contrast->roi parametric_mapping Generate Parametric Maps (e.g., Ktrans, Vp) roi->parametric_mapping quantification Quantify Enhancement Metrics (CNR, % Enhancement) parametric_mapping->quantification statistics Perform Statistical Analysis to Compare Agents quantification->statistics

Caption: Preclinical comparative study workflow for MRI contrast agents.

Conclusion

Both this compound and Gd-DTPA are valuable tools for tumor enhancement in MRI. The choice between these agents may depend on the specific clinical or research question, the desired level of enhancement, and considerations regarding dosage and ionicity. While a higher dose of the non-ionic agent this compound can lead to greater quantitative enhancement, it does not necessarily translate to improved tumor detection. For applications where maximizing lesion conspicuity and diagnostic information is paramount, agents with inherently higher relaxivity may offer a significant advantage. Researchers and clinicians should carefully consider the properties and performance data of each agent when designing imaging protocols and interpreting results.

References

Validation of DTPA-BMA MRI with Histopathology in Tumors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of gadobenate dimeglumine (DTPA-BMA) enhanced Magnetic Resonance Imaging (MRI) with histopathological findings in the context of tumor assessment. The information presented is supported by experimental data from peer-reviewed studies, offering researchers a comprehensive overview of the validation and utility of this contrast agent in oncological imaging.

Quantitative Data Summary

The following tables summarize key quantitative data from studies correlating this compound enhanced MRI with histopathological analysis in various tumors. These tables are designed for easy comparison of the diagnostic performance of this imaging technique.

Table 1: Correlation of MRI Parameters with Histopathological Features in Hepatocellular Carcinoma (HCC)

MRI ParameterHistopathological FeatureCorrelation Coefficient (Spearman's ρ)P-valueStudy
Lesion-to-Liver Contrast/Noise (C/N) Variation (Post-contrast)Degree of Lesion Differentiation-0.330<0.05Grazioli et al.[1]
Pre-contrast C/N RatioWorsened Lesion Conspicuity Post-contrastStatistically Significant Difference (P=0.001)0.001Grazioli et al.[1]
Contrast-to-Noise Ratio 2 (CNR2) in Hepatobiliary Phase (HBP)Degree of Differentiation0.5120.000Lin et al.[2]
Contrast-to-Noise Ratio 2 (CNR2) in Arterial Phase (AP)Degree of Differentiation0.5030.001Lin et al.[2]
Contrast-to-Noise Ratio 1 (CNR1) in Arterial Phase (AP)Degree of Differentiation0.4350.003Lin et al.[2]
Lesion SizeDegree of Differentiation-0.3710.013Lin et al.[2]

Table 2: Diagnostic Performance of this compound Enhanced MRI for Differentiating Tumor Grades

Tumor TypeMRI CriterionSensitivitySpecificityApplicationStudy
Hepatocellular CarcinomaCNR2 in HBP < 4.5684.6%60.0%Distinguishing moderately from poorly differentiated HCCLin et al.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies that have validated this compound MRI with histopathology.

Study on Hepatocellular Carcinoma (Grazioli et al.)[1]
  • Patient Cohort: 34 patients with known hepatocellular carcinoma and varying degrees of liver disease.

  • MRI Protocol:

    • Scanner: Not specified.

    • Sequences: T2-weighted spin echo, T1-weighted spin echo, and T1-weighted gradient echo images were acquired.

    • Contrast Agent: 0.1 mmol/kg of gadobenate dimeglumine (Gd-BOPTA) was administered intravenously.

    • Imaging Timing: Images were acquired before and 60 minutes after contrast administration.

  • Histopathological Analysis:

    • Tissue Source: Surgical resection or biopsy specimens.

    • Evaluation: The degree of tumor differentiation, and the presence of fatty metaplasia, necrosis, bile, or intratumoral peliosis were assessed.

  • Data Analysis:

    • Quantitative MRI: Percentage increase of liver enhancement, lesion-to-liver contrast/noise (C/N) ratio, and C/N variation after contrast administration were calculated.

    • Qualitative MRI: Morphological features and visual changes in contrast were evaluated.

    • Statistical Analysis: Spearman correlation coefficients were used to assess the relationship between MRI and histopathological findings.

Study on Hepatocellular Carcinoma Grading (Lin et al.)[2]
  • Patient Cohort: 40 patients with a total of 44 pathologically confirmed HCC lesions.

  • MRI Protocol:

    • Scanner: Not specified.

    • Sequences: Nonenhanced T2-weighted imaging (T2WI), nonenhanced T1-weighted imaging (T1WI), and contrast-enhanced T1WI in both arterial and hepatobiliary phases (AP and HBP) were performed.

    • Contrast Agent: Gadobenate dimeglumine.

  • Histopathological Analysis:

    • Tissue Source: Pathologically confirmed HCC lesions.

    • Grading: Tumors were classified as well-differentiated, moderately differentiated, or poorly differentiated.

  • Data Analysis:

    • Signal Intensity Measurement: Signal intensity (SI) of lesions (SIles), surrounding liver parenchyma (SIhep), erector spinae muscle (SImus), and standard deviation of surrounding noise (SDnoi) were measured.

    • Contrast-to-Noise Ratio (CNR) Calculation:

      • CNR1 = ([SIles - SIhep]/SDnoi)

      • CNR2 = ([SIles - SImus]/SDnoi)

    • Statistical Analysis: Spearman rank correlation and receiver operating characteristic (ROC) curve analysis were used.

Visualizations

The following diagrams illustrate the experimental workflow for validating MRI with histopathology and the logical relationship between this compound MRI findings and the underlying tumor biology.

experimental_workflow cluster_patient Patient/Animal Model cluster_mri MRI Acquisition cluster_analysis Data Analysis cluster_validation Validation Patient Patient Cohort with Suspected Tumor PreContrast Pre-contrast MRI Scans (T1w, T2w, etc.) Patient->PreContrast Biopsy Tumor Biopsy or Resection Patient->Biopsy ContrastAdmin Administer this compound (e.g., 0.1 mmol/kg) PreContrast->ContrastAdmin PostContrast Post-contrast Dynamic & Delayed Phase MRI Scans ContrastAdmin->PostContrast ImageAnalysis Quantitative & Qualitative Image Analysis (e.g., CNR, Enhancement %) PostContrast->ImageAnalysis Correlation Statistical Correlation (MRI vs. Histopathology) ImageAnalysis->Correlation HistoPrep Tissue Processing (Fixation, Sectioning, Staining) HistoAnalysis Histopathological Examination (e.g., Grading, Cellularity) HistoPrep->HistoAnalysis HistoAnalysis->Correlation Validation Validation of MRI as a Biomarker for Tumor Characteristics Correlation->Validation Biopsy->HistoPrep

Caption: Experimental workflow for MRI-histopathology validation.

logical_relationship cluster_mri_findings This compound MRI Observations cluster_physiological_effects Physiological & Pharmacokinetic Effects cluster_histopathology Histopathological Correlates Enhancement Signal Enhancement Pattern (e.g., Arterial Hyperenhancement, Hepatobiliary Hypointensity) Vascularity Tumor Vascularity & Perfusion Enhancement->Vascularity reflects Permeability Capillary Permeability Enhancement->Permeability reflects HepatocyteUptake Hepatocyte Function (for liver-specific action) Enhancement->HepatocyteUptake reflects CNR Contrast-to-Noise Ratio (CNR) Differentiation Tumor Differentiation Grade CNR->Differentiation correlates with Cellularity Tumor Cellularity CNR->Cellularity correlates with Vascularity->Differentiation associated with Permeability->Differentiation associated with HepatocyteUptake->Differentiation associated with ExtracellularSpace Extracellular Space Volume Cellularity->Differentiation Necrosis Presence of Necrosis Necrosis->Enhancement influences Fat Intratumoral Fat Content Fat->Enhancement influences

Caption: MRI findings and their histopathological correlates.

References

Navigating Renal Safety: A Comparative Analysis of Linear and Macrocyclic Gadolinium-Based Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of renal safety associated with gadolinium-based contrast agents (GBCAs) is paramount. This guide provides an objective comparison of linear and macrocyclic GBCAs, supported by experimental data, to inform preclinical and clinical research decisions.

The use of GBCAs is crucial for enhancing the diagnostic quality of magnetic resonance imaging (MRI). However, concerns regarding their potential impact on renal function, particularly the risk of nephrogenic systemic fibrosis (NSF) and gadolinium retention, have led to rigorous evaluation of the different structural classes of these agents. GBCAs are broadly categorized into two main types based on the molecular structure of the chelating ligand: linear and macrocyclic. This structural difference is a key determinant of their stability and, consequently, their safety profile.

At a Glance: Key Differences in Renal Safety

FeatureLinear GBCAsMacrocyclic GBCAsKey Takeaway
Chemical Structure Open-chain chelatesCage-like, pre-organized structureMacrocyclic structure provides greater kinetic and thermodynamic stability, reducing the likelihood of gadolinium release.[1][2][3][4]
Risk of Nephrogenic Systemic Fibrosis (NSF) Higher risk, particularly with older, "Group I" agents in patients with severe renal impairment.[1][2][5][6][7][8][9]Significantly lower to negligible risk, even in patients with impaired renal function.[2][5][6][7][9]The use of macrocyclic agents has virtually eliminated the incidence of new, unconfounded cases of NSF.[6][7]
Gadolinium Retention Associated with higher levels of gadolinium deposition in tissues, including the brain.[7][10][11][12]Lower levels of gadolinium retention compared to linear agents.[7][10][11][12]While the long-term clinical significance of gadolinium retention is not fully understood, macrocyclic agents demonstrate a more favorable profile in minimizing tissue deposition.[10]
Acute Kidney Injury (AKI) Some studies suggest a potential for transient renal effects, particularly in patients with pre-existing renal impairment.[8][13]Generally considered to have a lower risk of inducing AKI.[14][15][16]Large retrospective studies have not found a significant association between GBCA administration (both linear and macrocyclic) and an increased risk of AKI.[14][15][16][17][18]

Quantitative Data from Clinical and Preclinical Studies

The following tables summarize quantitative data from key studies comparing the renal safety of linear and macrocyclic GBCAs.

Table 1: Clinical Studies on Renal Safety Markers
StudyContrast Agents ComparedPatient PopulationKey Findings
Naito et al.Gadodiamide (B1674392) (Linear) vs. Gadopentetate (Linear) Patients with serum creatinine (B1669602) < 1.6 mg/dLSerum cystatin-C was significantly higher 16-80 hr after MRI only in the gadodiamide group (0.79 ± 0.21 vs. 0.74 ± 0.14 mg/L, p = 0.028). No significant changes in serum creatinine or eGFR in either group.
Liang et al. (as cited in CADTH)Gadobutrol (B1674391) (Macrocyclic) vs. Gadopentetate dimeglumine (Linear) Not specifiedNo significant changes were noted in vital signs, physical examinations or clinical laboratory parameters in either group, 24 hours after administration.[3]
RESCUE StudyMeglumine (B1676163) Gadoterate (B1198928) (Macrocyclic) vs. Unenhanced MRIPatients with chronic kidney diseaseIncidence of serum creatinine elevation of at least 25% or 0.5 mg/dl was 1.4% in the gadoterate group vs. 0% in the control group (p=0.001 for non-inferiority).[5][8][13][19]
GRIP StudyGadobutrol (Macrocyclic) 908 patients with moderate to severe renal impairmentNo patients developed symptoms conclusive of NSF within a 2-year follow-up.[4][6][10][20]
Takahashi et al.Gadolinium-based contrast agents (unspecified) 68 patients with chronic kidney disease undergoing renal artery stent placementThe incidence of post-contrast acute kidney injury (PC-AKI) was 14.7%.[21]
Table 2: Preclinical Studies on Gadolinium Deposition
StudyContrast Agents ComparedAnimal ModelKey Findings
Pietsch et al.Various Linear and Macrocyclic GBCAsHealthy male ratsMacroscopic and histological skin changes similar to those seen in NSF patients were only observed in rats receiving the linear agent Omniscan. Very high concentrations of gadolinium were observed in animals treated with Omniscan, and to a lesser extent, with the linear agent OptiMARK. Significantly lower levels of gadolinium were found after treatment with ionic linear agents and even less after treatment with macrocyclic agents.[1]
McDonald et al.Gadodiamide (Linear) and Gadopentetate dimeglumine (Linear) vs. Gadobutrol (Macrocyclic) and Gadoteridol (Macrocyclic) RatsGadolinium tissue deposition in rats was two- to fourfold higher following the administration of linear agents compared with macrocyclic agents.

Experimental Protocols: A Closer Look at the Methodology

Understanding the design of the studies cited is crucial for interpreting the data. Below are detailed methodologies for key experiments.

RESCUE Study: Renal Safety of Meglumine Gadoterate
  • Objective: To prospectively compare the renal safety of meglumine gadoterate (Gd-DOTA)-enhanced MRI to a control group (unenhanced MRI) in high-risk patients.[5][13]

  • Study Design: A prospective, comparative study.[5][13]

  • Participants: Patients with chronic kidney disease (CKD) scheduled for MRI procedures.[5][13]

  • Intervention: One group received meglumine gadoterate (a macrocyclic GBCA) enhanced MRI, while the control group underwent unenhanced MRI.[5][13]

  • Primary Endpoint: The percentage of patients with an elevation of serum creatinine levels, measured 72 ± 24 hours after the MRI procedure, by at least 25% or 44.2 μmol/l (0.5 mg/dl) from baseline.[5][13]

  • Secondary Endpoints: Variation in serum creatinine and eGFR values between baseline and 72 ± 24 hours after MRI, and the percentage of patients with a decrease in eGFR of at least 25% from baseline. Patients were also screened for signs of NSF at a 3-month follow-up.[5][13]

Preclinical Rat Model for Nephrotoxicity Assessment
  • Objective: To establish a preclinical experimental setting to investigate the possible link between NSF and gadolinium-based contrast agents.[13]

  • Animal Model: Healthy male rats.[1][13]

  • Intervention: Rats received repeated intravenous injections of different GBCAs (both linear and macrocyclic) at a high dose (e.g., 2.5 mmol Gd/kg body weight) over an extended period (e.g., at least 20 days) to simulate the exposure in patients with severe renal dysfunction.[1][13]

  • Outcome Measures:

    • Histopathological Analysis: Skin and kidney tissues were examined for changes similar to those seen in NSF patients, such as epidermal ulceration, dermal fibrosis, and inflammatory cell infiltration.[1]

    • Gadolinium Concentration Measurement: The concentrations of gadolinium in various tissues (e.g., skin, kidney, liver) were measured using inductively coupled plasma mass spectrometry (ICP-MS).[1]

    • Biochemical Analysis: Serum markers of renal function, such as creatinine and blood urea (B33335) nitrogen (BUN), were measured.

Visualizing the Comparison: From Structure to Safety Outcomes

The following diagrams illustrate the key concepts and workflows discussed in this guide.

GBCAs_Classification cluster_0 GBCA Classification cluster_1 Structural Classes cluster_2 Key Safety Considerations Gadolinium-Based\nContrast Agents (GBCAs) Gadolinium-Based Contrast Agents (GBCAs) Linear Linear Gadolinium-Based\nContrast Agents (GBCAs)->Linear  Less Stable Macrocyclic Macrocyclic Gadolinium-Based\nContrast Agents (GBCAs)->Macrocyclic  More Stable NSF_Risk Nephrogenic Systemic Fibrosis (NSF) Risk Linear->NSF_Risk Higher Risk Gd_Retention Gadolinium Retention Linear->Gd_Retention Higher Retention AKI_Risk Acute Kidney Injury (AKI) Risk Linear->AKI_Risk Potential Risk Macrocyclic->NSF_Risk Lower Risk Macrocyclic->Gd_Retention Lower Retention Macrocyclic->AKI_Risk Lower Risk

Figure 1. Classification and associated renal safety risks of GBCAs.

Experimental_Workflow cluster_0 Preclinical Study Workflow Animal_Model Animal Model Selection (e.g., Rats with or without pre-existing renal impairment) GBCA_Admin GBCA Administration (Linear vs. Macrocyclic) - Dose - Frequency Animal_Model->GBCA_Admin Monitoring Monitoring & Data Collection - Blood/Urine Samples - Imaging GBCA_Admin->Monitoring Endpoint_Analysis Endpoint Analysis - Serum Creatinine/eGFR - Histopathology (Kidney, Skin) - Gadolinium Tissue Concentration Monitoring->Endpoint_Analysis

Figure 2. Typical experimental workflow for preclinical assessment of GBCA renal safety.

Conclusion

The evidence strongly indicates that macrocyclic gadolinium-based contrast agents offer a superior renal safety profile compared to their linear counterparts. This is primarily attributed to their greater molecular stability, which significantly reduces the risk of gadolinium release and subsequent tissue deposition. For research and drug development involving contrast-enhanced MRI, particularly in populations with or at risk of renal impairment, the use of macrocyclic agents is a critical consideration to minimize potential nephrotoxic effects. While the risk of AKI with modern GBCAs appears low, continued vigilance and adherence to recommended guidelines are essential for ensuring patient safety in all clinical and preclinical settings.

References

A Comparative Guide to Gd-DTPA-BMA and Albumin-Gd-DTPA for Vascular Permeability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of vascular permeability is critical in various fields of biomedical research, including oncology, inflammation, and neurobiology. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a powerful non-invasive technique for quantifying this physiological parameter. The choice of contrast agent is paramount for obtaining reliable and meaningful data. This guide provides an objective comparison of two commonly used gadolinium-based contrast agents: the small-molecule Gd-DTPA-BMA (Gadodiamide) and the macromolecular albumin-Gd-DTPA.

Mechanism of Action: A Conceptual Overview

The fundamental difference between Gd-DTPA-BMA and albumin-Gd-DTPA lies in their molecular size and subsequent biodistribution, which dictates their utility in probing different aspects of vascular integrity.

  • Gd-DTPA-BMA: As a small-molecule contrast agent, Gd-DTPA-BMA rapidly distributes from the intravascular space into the extracellular extravascular space (EES) in tissues with normal or pathologically increased vascular permeability. Its kinetics are influenced by blood flow, blood volume, and the permeability-surface area product.

  • Albumin-Gd-DTPA: This agent is a macromolecular contrast agent where Gd-DTPA is conjugated to albumin.[1] Due to its large size, it remains predominantly within the intravascular space in tissues with intact vasculature.[2][3] Extravasation of albumin-Gd-DTPA is therefore a more specific marker of significant disruptions in endothelial integrity, often associated with pathological conditions like tumor angiogenesis.[2]

G cluster_0 Normal Vasculature cluster_1 Hyperpermeable Vasculature (e.g., Tumor) cluster_2 Normal Vessel Blood Vessel Normal Interstitium Interstitial Space Leaky Vessel Blood Vessel Leaky Interstitium Interstitial Space Gd_BMA Gd-DTPA-BMA (Small Molecule) Gd_BMA->Normal Interstitium Rapid Extravasation Gd_BMA->Leaky Interstitium High Rate of Extravasation Alb_Gd Albumin-Gd-DTPA (Macromolecule) Alb_Gd->Normal Vessel Remains Intravascular Alb_Gd->Leaky Interstitium Slow Extravasation

Figure 1. Conceptual diagram of small vs. macromolecular contrast agent extravasation.

Quantitative Data Comparison

The following table summarizes the key physicochemical and pharmacokinetic properties of Gd-DTPA-BMA and albumin-Gd-DTPA.

PropertyGd-DTPA-BMAAlbumin-Gd-DTPASource(s)
Molecular Weight ~573 Da~92,000 Da[1][4]
T1 Relaxivity (in plasma) ~4.6 mM⁻¹s⁻¹ (at 1.5T)~14.9 mM⁻¹s⁻¹ (per Gd)[1][5]
Plasma Half-life (α-phase) ~2.5 - 21.2 min~3 hours (in rats)[6][7]
Typical Experimental Dose 0.1 mmol/kg0.03 - 0.16 mmol/kg[8][9]
Ktrans (Transfer Constant) Generally higher values, reflecting rapid extravasation into the EES. Sensitive to both perfusion and permeability.Generally lower values, more specifically reflecting trans-endothelial passage of macromolecules. Less dependent on blood flow.[10][11][12]

Experimental Protocol: Comparative DCE-MRI for Vascular Permeability

This section outlines a typical experimental protocol for comparing Gd-DTPA-BMA and albumin-Gd-DTPA in a preclinical tumor model.

1. Animal Model:

  • Nude mice bearing subcutaneous human tumor xenografts (e.g., prostate, breast cancer cell lines) are commonly used.[8][10]

  • Tumors should reach a palpable size (e.g., 0.5-1.0 cm in diameter) before imaging.[8]

2. MRI System and Setup:

  • A high-field small-animal MRI scanner (e.g., 3T or higher) is required for adequate signal-to-noise ratio.[8]

  • Animals are anesthetized (e.g., with isoflurane) and monitored for physiological stability (respiration, temperature).

  • A catheter is placed in the tail vein for contrast agent administration.[8]

3. DCE-MRI Acquisition:

  • Pre-contrast T1 Mapping: Acquire baseline T1 maps of the tumor tissue using a suitable sequence (e.g., variable flip angle or inversion recovery).

  • Dynamic T1-Weighted Imaging: A fast T1-weighted sequence (e.g., spoiled gradient echo) is used for dynamic acquisitions.

  • Imaging Parameters (Example):

    • Temporal Resolution: < 10 seconds per image
    • Scan Duration: 15-30 minutes

  • Contrast Injection:

    • After acquiring several baseline dynamic scans, inject the contrast agent as a bolus via the tail vein catheter.
    • Gd-DTPA-BMA Dose: 0.1 mmol/kg[8]
    • Albumin-Gd-DTPA Dose: 0.03 mmol/kg[8]
    • The injection should be followed by a saline flush.[8]

  • Continue dynamic scanning for the prescribed duration post-injection.

4. Data Analysis:

  • Image Registration: Correct for any motion artifacts in the dynamic image series.

  • Signal to Concentration Conversion: Convert the T1-weighted signal intensity into gadolinium concentration using the pre-contrast T1 values and the known relaxivity of the contrast agent.

  • Pharmacokinetic Modeling:

    • A region of interest (ROI) is drawn around the tumor tissue.
    • The concentration-time curve is fitted to a pharmacokinetic model (e.g., the extended Tofts model) to derive quantitative parameters.[8][10]
    • Key parameters include:

    • Ktrans (volume transfer constant): Reflects the flux of the contrast agent from the plasma to the EES, incorporating both permeability and blood flow.

    • ve (extravascular, extracellular volume fraction): Represents the volume of the EES per unit volume of tissue.

    • vp (plasma volume fraction): Represents the volume of plasma per unit volume of tissue.

G cluster_prep Preparation cluster_mri MRI Acquisition cluster_analysis Data Analysis animal_model Animal Model Preparation (e.g., Tumor Xenograft) anesthesia Anesthesia & Physiological Monitoring animal_model->anesthesia catheter Tail Vein Catheterization anesthesia->catheter injection Bolus Injection of Contrast Agent t1_map Baseline T1 Mapping dyn_scan_pre Dynamic T1w Scans (Baseline) t1_map->dyn_scan_pre dyn_scan_pre->injection dyn_scan_post Dynamic T1w Scans (Post-Injection) injection->dyn_scan_post registration Motion Correction concentration Signal to Gd Concentration Conversion registration->concentration pk_model Pharmacokinetic Modeling (e.g., Extended Tofts) concentration->pk_model params Derive Permeability Parameters (Ktrans, ve, vp) pk_model->params

Figure 2. Experimental workflow for DCE-MRI based vascular permeability assessment.

Summary and Recommendations

The choice between Gd-DTPA-BMA and albumin-Gd-DTPA depends on the specific research question.

  • Gd-DTPA-BMA is a widely used clinical agent suitable for assessing general vascular leakiness.[13] Its rapid kinetics provide information that is a composite of blood flow and permeability.[12] Due to its small size, the resulting Ktrans values are typically higher than those obtained with macromolecular agents.[10][11]

  • Albumin-Gd-DTPA serves as a tool for more specifically probing defects in endothelial integrity.[2] Its confinement to the vasculature in healthy tissue makes its extravasation a more direct measure of macromolecular leakage, a hallmark of angiogenesis and severe inflammation.[2] Consequently, Ktrans values derived from albumin-Gd-DTPA are generally lower and less influenced by blood flow compared to small-molecule agents.[10][12]

For studies aiming to characterize the "leakiness" of the vasculature to large molecules, such as in the evaluation of anti-angiogenic therapies, albumin-Gd-DTPA is the more appropriate tool.[2] For applications where a general assessment of the breakdown of the blood-tissue barrier is sufficient, or when comparing preclinical data to clinical findings, Gd-DTPA-BMA may be the preferred agent. Researchers should carefully consider these differences when designing experiments and interpreting results.

References

A Researcher's Guide: Comparing DTPA-BMA and Fluorescent Probes for Vascular Leakage Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of the vascular barrier is crucial for maintaining tissue homeostasis. Its disruption, leading to vascular leakage, is a hallmark of numerous pathologies, including cancer, inflammation, and diabetic retinopathy. Accurately measuring this leakage is vital for understanding disease mechanisms and evaluating therapeutic efficacy. This guide provides an objective comparison of two predominant methods for assessing vascular permeability: dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) using Gadolinium (Gd)-DTPA-BMA and in vivo imaging with fluorescent probes.

Introduction to the Methodologies

DTPA-BMA (Gadodiamide) is a gadolinium-based contrast agent (GBCA) used in MRI.[1] It is a small, hydrophilic, non-ionic molecule that, after intravenous injection, distributes throughout the intravascular and extracellular spaces.[1][2][3] In regions of increased vascular permeability, this compound extravasates from the blood vessels into the surrounding tissue. Gadolinium is paramagnetic, meaning it shortens the T1 relaxation time of nearby water protons.[4][5] This change is detected on T1-weighted MRI scans as an increase in signal intensity, allowing for the non-invasive visualization and quantification of vascular leakage.[4][5][6]

Fluorescent probes encompass a diverse group of molecules that emit light upon excitation and are used in various optical imaging techniques. For vascular leakage studies, these probes are injected intravenously, and their accumulation in the extravascular space is monitored.[7] Common probes include small dyes like Evans Blue (which binds to serum albumin, effectively becoming a large tracer) and fluorescein (B123965) isothiocyanate (FITC)-conjugated dextrans of varying molecular weights.[8][9][10][11] This variety allows researchers to study permeability in a size-dependent manner.[9][12] Near-infrared (NIR) fluorescent probes are particularly useful for in vivo imaging due to deeper tissue penetration compared to visible light fluorophores.[13][14]

Quantitative Data Comparison

The choice between this compound and fluorescent probes often depends on the specific experimental needs, including the required resolution, sensitivity, and whether the study is terminal or longitudinal.

Table 1: General Performance Characteristics
FeatureThis compound (DCE-MRI)Fluorescent Probes (Optical Imaging)
Imaging Modality Magnetic Resonance Imaging (MRI)Fluorescence Microscopy, In Vivo Imaging Systems (IVIS), etc.
Principle T1 relaxation time shortening by paramagnetic GdDetection of emitted light from extravasated fluorophores
Invasiveness Non-invasive (intravenous injection)Minimally invasive (injection) to highly invasive (terminal tissue harvest)
Spatial Resolution Moderate (~100-500 µm)High (sub-cellular with microscopy) to Moderate (in vivo systems)
Temporal Resolution Good (seconds to minutes per scan)Excellent (milliseconds to seconds)
Sensitivity GoodVery High
Tissue Penetration Excellent (whole-body imaging possible)Poor to Moderate (highly dependent on wavelength, e.g., NIR > visible)[13]
Quantification Well-established models (e.g., Ktrans)[4][6]Varies; can be complex (e.g., intensity ratios, dye extraction)[15][16][17]
Longitudinal Studies Ideal, allows for repeated measurementsPossible with in vivo imaging, but terminal methods preclude it[15]
Table 2: Comparison of Common Fluorescent Probes
Probe TypeCommon ExamplesMolecular Weight (Effective)Key Features
Small Molecule Dye Evans Blue~69 kDa (bound to albumin)[16][17]Gold standard for terminal quantification; intense color; NIR fluorescence.[8][18]
Dextran (B179266) Conjugates FITC-Dextran, Rhodamine-DextranVariable (e.g., 10, 40, 70, 500, 2000 kDa)[9][10][15]Allows for size-dependent permeability assessment.[9][12]
Nanoparticles Fluorescent Liposomes, Nanoprobes>100 kDa (size in nm)Long circulation half-life; passive targeting via EPR effect.[19][20]

Signaling Pathway Leading to Vascular Permeability

Vascular leakage is not a random process but is triggered by specific signaling cascades. A primary mediator is the Vascular Endothelial Growth Factor (VEGF), which binds to its receptor (VEGFR2) on endothelial cells. This initiates a downstream signaling cascade involving molecules like Src and RhoA, leading to the disruption of cell-cell junctions (adherens and tight junctions) and an increase in vascular permeability.

G cluster_0 Extracellular Space cluster_1 Endothelial Cell VEGF-A VEGF-A VEGFR2 VEGFR2 VEGF-A->VEGFR2 Binding Src_Activation Src Activation VEGFR2->Src_Activation RhoA_Activation RhoA Activation VEGFR2->RhoA_Activation Junction_Disruption Adherens & Tight Junction Disruption Src_Activation->Junction_Disruption RhoA_Activation->Junction_Disruption Increased_Permeability Increased Vascular Permeability (Leakage) Junction_Disruption->Increased_Permeability

Caption: VEGF-A signaling cascade leading to increased vascular permeability.

Experimental Protocols

Detailed and reproducible protocols are essential for obtaining reliable data. Below are representative workflows for this compound and two common fluorescent probe techniques.

Protocol 1: Vascular Permeability using this compound (DCE-MRI)

This protocol describes a typical pre-clinical DCE-MRI experiment to quantify vascular permeability (Ktrans).

Methodology:

  • Animal Preparation: Anesthetize the subject animal (e.g., mouse or rat) and place it in an MRI-compatible cradle. Maintain body temperature. Place a catheter in the tail vein for contrast agent administration.

  • Baseline Imaging: Acquire pre-contrast T1-weighted images of the region of interest (ROI). This is crucial for establishing a baseline signal.

  • Dynamic Scanning: Begin the dynamic T1-weighted MRI sequence. This involves rapid, repeated scanning of the same ROI over time.

  • Contrast Injection: After a few baseline scans, inject a bolus of Gd-DTPA-BMA (e.g., 0.1 mmol/kg) through the tail vein catheter.[21]

  • Post-Contrast Imaging: Continue the dynamic scan for a set period (e.g., 15-30 minutes) to capture the wash-in and wash-out kinetics of the contrast agent.[4]

  • Data Analysis:

    • Draw ROIs in the tumor/tissue of interest and in a major artery (to obtain the arterial input function, AIF).

    • Convert the signal intensity-time curves to Gd concentration-time curves.

    • Fit the data to a pharmacokinetic model (e.g., the Tofts model) to calculate vascular parameters like Ktrans (the volume transfer constant), which reflects permeability.[6]

Caption: Experimental workflow for a vascular leakage study using DCE-MRI.

Protocol 2: Vascular Permeability using Evans Blue Dye

This is a classic, terminal method for quantifying total protein leakage into a tissue.

Methodology:

  • Animal Preparation: Anesthetize the subject animal.

  • Dye Injection: Inject Evans Blue dye (e.g., 50 mg/kg) intravenously.[22] The dye will bind to serum albumin.

  • Circulation: Allow the dye to circulate for a specific period (e.g., 60 minutes) to allow for extravasation in permeable tissues.

  • Perfusion: Perform a transcardial perfusion with saline to flush the dye from the vasculature. This ensures that only the extravasated dye remains in the tissue.

  • Tissue Harvest: Excise the tissue of interest and a control tissue. Weigh the samples.

  • Dye Extraction: Incubate the tissue samples in formamide (B127407) at 60°C for 24-48 hours to extract the Evans Blue dye.[16][17]

  • Quantification: Measure the absorbance of the formamide supernatant at 620 nm using a spectrophotometer.[16][17] Calculate the concentration of the dye using a standard curve. Results are typically expressed as µg of dye per gram of tissue.

Caption: Experimental workflow for the Evans Blue vascular leakage assay.

Protocol 3: Vascular Permeability using FITC-Dextran (Microscopy)

This protocol is designed for visualizing and assessing leakage at the microvascular level.

Methodology:

  • Animal Preparation: Anesthetize the animal. For high-resolution imaging, prepare a surgical window (e.g., a cranial window or dorsal skinfold chamber) to expose the vasculature of interest.

  • Microscope Setup: Position the animal on the stage of a fluorescence microscope (a confocal or multi-photon microscope is recommended for optical sectioning).[10]

  • Baseline Imaging: Acquire baseline images of the blood vessels before injecting the tracer.

  • Tracer Injection: Inject a solution of FITC-dextran of a desired molecular weight (e.g., 70 kDa) intravenously.

  • Time-Lapse Imaging: Immediately begin acquiring a time-lapse series of images to visualize the dextran filling the vasculature and subsequently leaking into the interstitial space.

  • Image Analysis: Quantify the change in fluorescence intensity over time in regions inside and outside the blood vessels.[15] The rate of increase in extravascular fluorescence serves as an index of permeability.[15]

Caption: Experimental workflow for microscopic analysis of vascular leakage.

Conclusion

Both this compound and fluorescent probes are powerful tools for studying vascular leakage, each with a distinct set of advantages and limitations.

  • Choose this compound (DCE-MRI) when your research requires non-invasive, longitudinal assessment of vascular function in deep tissues or whole organisms, and when standardized quantitative endpoints like Ktrans are desired. It is particularly well-suited for preclinical studies that aim to translate findings to clinical scenarios.

  • Choose Fluorescent Probes when high sensitivity and high spatial resolution are paramount, such as when investigating leakage at the level of single microvessels. The availability of different-sized dextrans makes this method ideal for studying the size-selectivity of the vascular barrier. While often terminal, the development of NIR probes and in vivo imaging systems is making longitudinal studies more feasible.[13]

Ultimately, the optimal choice depends on balancing the need for resolution, sensitivity, tissue depth, and the ability to perform repeat measurements against the specific questions posed by your research.

References

ICP-MS Analysis Reveals Higher Gadolinium Retention from Linear vs. Macrocyclic Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of gadolinium-based contrast agents (GBCAs) using inductively coupled plasma mass spectrometry (ICP-MS) demonstrates significantly higher tissue retention of gadolinium from the linear agent gadodiamide (B1674392) (Gd-DTPA-BMA) compared to macrocyclic alternatives. This guide provides an objective comparison of gadolinium tissue retention, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Gadolinium-based contrast agents are crucial for enhancing the quality of magnetic resonance imaging (MRI). However, concerns have been raised about the long-term retention of gadolinium in various body tissues. The chemical structure of the chelating agent that binds gadolinium is a key factor in its stability and potential for dissociation, with linear agents generally considered less stable than macrocyclic agents.[1][2][3] This guide focuses on the comparative tissue retention of gadolinium from Gd-DTPA-BMA, a linear GBCA, versus other macrocyclic GBCAs.

Quantitative Comparison of Gadolinium Tissue Retention

Experimental studies in both animal models and humans consistently show higher concentrations of retained gadolinium in tissues following the administration of the linear GBCA, Gd-DTPA-BMA, when compared to macrocyclic agents.

Brain Tissue Retention in a Mouse Model

A study comparing gadolinium retention in the brains of mice found significantly higher concentrations in the group administered Gd-DTPA-BMA (linear) compared to the group that received Gd-DOTA (macrocyclic).[4] The highest concentrations were observed in the olfactory bulb.[4] Even after 45 days, gadolinium from Gd-DTPA-BMA was not eliminated in a renal failure model, whereas gadolinium from Gd-DOTA was cleared in both normal and renal failure models.[4]

TissueTime PointGd-DTPA-BMA (µg g⁻¹)Gd-DOTA (µg g⁻¹)
Brain (Average) 3 days (Normal Mice)4.78 ± 1.601.30 ± 0.10
Brain (Average) 3 days (Renal Failure)3.87 ± 1.300.56 ± 0.10
Olfactory Bulb 3 days (Normal Mice)11.26 ± 3.60Not Reported
Olfactory Bulb 45 days (Normal Mice)5.95 ± 0.60Not Reported
Data sourced from a study on mice.[4]
Bone Tissue Retention in Humans

A study on human bone tissue from patients undergoing hip replacement surgery revealed that Omniscan® (Gd-DTPA-BMA) resulted in approximately four times more gadolinium retention than ProHance® (Gd-HP-DO3A), a macrocyclic agent.[5]

TissueGd-DTPA-BMA (Omniscan®) (µg Gd/g bone)Gd-HP-DO3A (ProHance®) (µg Gd/g bone)
Human Bone 1.77 ± 0.7040.477 ± 0.271
Data from patients who received a standard clinical dose of 0.1 mmol/kg.[5]

Experimental Workflow and Methodologies

The determination of gadolinium concentrations in tissues is a multi-step process that requires careful sample preparation and highly sensitive analytical techniques.

experimental_workflow cluster_animal_model In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis A GBCA Administration (e.g., Gd-DTPA-BMA or Macrocyclic) B Defined Time Interval A->B Single or Repeated Dosing C Tissue Harvesting (e.g., Brain, Bone) B->C D Tissue Homogenization C->D Excised Tissues E Microwave Digestion (with concentrated Nitric Acid) D->E F Dilution to Final Volume E->F G ICP-MS Analysis F->G Prepared Sample H Quantification of Gadolinium Concentration G->H

Caption: Experimental workflow for ICP-MS analysis of gadolinium tissue retention.

Detailed Experimental Protocol

The following is a generalized protocol for the analysis of gadolinium in tissue samples, based on methodologies described in the literature.[6]

1. Tissue Collection and Preparation:

  • Following a defined period after GBCA administration, animals are euthanized, and the target tissues (e.g., brain, bone) are harvested.

  • For human studies, tissue samples are collected during surgical procedures with patient consent.[5]

  • The collected tissues are weighed and can be frozen for storage before analysis.

2. Sample Digestion:

  • A known weight of the tissue sample is placed in a Teflon bomb or microwave digestion vessel.

  • Concentrated nitric acid is added to the vessel.[6]

  • The sample is then subjected to microwave digestion, a process that uses microwave energy to heat the acid and break down the tissue matrix, bringing the gadolinium into solution.

3. Sample Analysis by ICP-MS:

  • After digestion, the sample is cooled and diluted to a final volume with deionized water.

  • The diluted sample is then introduced into an Inductively Coupled Plasma Mass Spectrometer (ICP-MS).

  • The ICP-MS utilizes a high-temperature plasma to ionize the atoms in the sample. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

  • The detector measures the abundance of the specific isotopes of gadolinium, allowing for precise and sensitive quantification of its concentration in the original tissue sample. The limit of detection for gadolinium in tissue can be as low as 0.04 µmol of Gd per kg of tissue.[6]

The Chemical Basis for Discrepancies in Retention

The observed differences in gadolinium retention are attributed to the chemical stability of the chelates.[1] Linear chelates, like DTPA-BMA, are generally less stable both thermodynamically and kinetically compared to macrocyclic chelates.[1][2] This lower stability increases the likelihood of dechelation, where the gadolinium ion (Gd³⁺) is released from the organic ligand.[7] The free gadolinium can then bind to endogenous molecules or form insoluble precipitates, such as gadolinium phosphate, leading to its retention in tissues.[7][8] In contrast, the cage-like structure of macrocyclic agents provides a more robust enclosure for the gadolinium ion, significantly reducing the potential for its release and subsequent deposition.[1][3]

References

Head-to-Head Comparison: Omniscan (gadodiamide) vs. ProHance (gadoteridol)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance and properties of two widely utilized gadolinium-based contrast agents.

In the landscape of magnetic resonance imaging (MRI), gadolinium-based contrast agents (GBCAs) are indispensable tools for enhancing the visualization of tissues and pathologies. The choice of a specific GBCA can significantly impact diagnostic accuracy and patient safety. This guide provides a detailed, data-driven comparison of two non-ionic GBCAs: Omniscan (gadodiamide), a linear chelate, and ProHance (gadoteridol), a macrocyclic chelate. This objective analysis is intended to inform researchers, scientists, and drug development professionals on the key performance differences and underlying physicochemical properties of these two agents.

Executive Summary

The fundamental difference between Omniscan and ProHance lies in the structure of the chelating ligand that encapsulates the gadolinium ion (Gd³⁺). Omniscan utilizes a linear chelator, while ProHance employs a more rigid macrocyclic structure. This structural distinction is the primary determinant of their differing stability profiles, which in turn influences their safety and pharmacokinetic characteristics. ProHance, with its macrocyclic design, exhibits significantly higher kinetic and thermodynamic stability, leading to a lower propensity for gadolinium release and subsequent tissue retention. This has critical implications for patient safety, particularly concerning the risk of Nephrogenic Systemic Fibrosis (NSF), a debilitating condition strongly associated with less stable, linear GBCAs like Omniscan. While both agents have comparable relaxivity under standard conditions, the superior stability and more favorable pharmacokinetic profile of ProHance are key differentiating factors.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for Omniscan and ProHance, providing a direct comparison of their physicochemical properties, stability, relaxivity, pharmacokinetics, and gadolinium retention.

Table 1: Physicochemical Properties

PropertyOmniscan (gadodiamide)ProHance (gadoteridol)
Chelate Structure Linear, Non-ionicMacrocyclic, Non-ionic
Molecular Weight 573.66 g/mol 558.7 g/mol
Osmolality (mOsm/kg water) at 37°C 789630[1]
Viscosity (cP) at 37°C 2.01.3[1]

Table 2: Stability of Gadolinium Chelates

ParameterOmniscan (gadodiamide)ProHance (gadoteridol)
Thermodynamic Stability Constant (log K) 16.923.8
Conditional Stability Constant (log K' at pH 7.4) ~1717.1[2]
Kinetic Stability (Dissociation Half-life) Significantly lower; dissociation can be almost immediate under acidic conditions[3]High; kinetically very inert[2][4][5]

Table 3: Relaxivity (r1 and r2) in L mmol⁻¹ s⁻¹

Magnetic Field StrengthOmniscan (gadodiamide)ProHance (gadoteridol)
r1 at 1.5T (in plasma) ~3.2 - 4.33.80 ± 0.10[6]
r2 at 1.5T (in plasma) ~4.5 - 5.2~5.0
r1 at 3T (in plasma) ~3.23.28 ± 0.09[6]
r2 at 3T (in plasma) ~5.0~4.5

Note: Relaxivity values can vary depending on the experimental conditions (e.g., solvent, temperature). The values presented are for comparative purposes.

Table 4: Pharmacokinetic Parameters

ParameterOmniscan (gadodiamide)ProHance (gadoteridol)
Elimination Half-life (t₁/₂) ~77.8 ± 16 minutes[6]~1.57 ± 0.08 hours (94.2 minutes)[1]
Volume of Distribution (Vd) Not specified in prescribing information0.205 ± 0.025 L/kg[7]
Primary Route of Elimination RenalRenal[1]
Urinary Excretion (at 24 hours) 95.4 ± 5.5%[6]94.4 ± 4.8%[1]

Table 5: Gadolinium Retention in Human Bone Tissue

ParameterOmniscan (gadodiamide)ProHance (gadoteridol)
Mean Gd Concentration (µg Gd/g bone) 1.77 ± 0.7040.477 ± 0.271
Fold Difference ~3.7 times higher than ProHance-

Data from a study on patients undergoing total hip arthroplasty who received a single dose of the contrast agent.[8]

Experimental Protocols

A brief overview of the methodologies used to obtain the key comparative data is provided below. For detailed step-by-step protocols, researchers should refer to the primary literature cited.

Measurement of Relaxivity (r1 and r2)

The relaxivity of a contrast agent is a measure of its efficiency in enhancing the relaxation rates of water protons.

Experimental Workflow for Relaxivity Measurement

G cluster_prep Sample Preparation cluster_mri MRI Acquisition cluster_analysis Data Analysis prep_ca Prepare stock solution of contrast agent prep_phantom Create serial dilutions in plasma/buffer prep_ca->prep_phantom place_phantom Place samples in MRI phantom prep_phantom->place_phantom t1_seq Acquire T1-weighted images (e.g., Inversion Recovery Spin Echo) place_phantom->t1_seq t2_seq Acquire T2-weighted images (e.g., Multi-Echo Spin Echo) place_phantom->t2_seq calc_t1_t2 Calculate T1 and T2 relaxation times from image signal intensities t1_seq->calc_t1_t2 t2_seq->calc_t1_t2 plot_rates Plot relaxation rates (1/T1, 1/T2) vs. concentration calc_t1_t2->plot_rates calc_relaxivity Determine r1 and r2 from the slope of the linear regression plot_rates->calc_relaxivity

Caption: Workflow for determining r1 and r2 relaxivity of a contrast agent using MRI.

Methodology:

  • Sample Preparation: A phantom is prepared with multiple samples containing varying concentrations of the gadolinium-based contrast agent dissolved in a relevant medium, such as human plasma or saline.

  • MRI Acquisition: The phantom is imaged using a clinical MRI scanner (e.g., 1.5T or 3T). To measure T1, an inversion recovery spin-echo pulse sequence is typically used with a range of inversion times. For T2, a multi-echo spin-echo sequence is employed with varying echo times.

  • Data Analysis: The signal intensity from each sample at each time point is measured. These values are then fitted to the appropriate signal intensity equations to calculate the T1 and T2 relaxation times. The relaxation rates (R1 = 1/T1 and R2 = 1/T2) are plotted against the concentration of the contrast agent. The slope of the resulting linear regression line represents the relaxivity (r1 or r2) of the agent.[3][5][9][10]

Kinetic Stability Assessment

Kinetic stability refers to the rate at which the gadolinium ion dissociates from its chelating ligand.

Methodology: Transmetallation is a common method to assess kinetic stability. This involves challenging the gadolinium chelate with a competing metal ion, such as Zn²⁺, under physiological conditions (pH 7.4). The rate of gadolinium displacement is monitored over time using techniques like high-performance liquid chromatography (HPLC) to separate the original gadolinium chelate from the newly formed zinc chelate.[4][5] The dissociation half-life is then calculated from the rate of this reaction.

Gadolinium Quantification in Biological Tissues

The amount of gadolinium retained in tissues can be precisely measured using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Experimental Workflow for Gadolinium Quantification in Bone

G cluster_sample Sample Collection & Preparation cluster_icpms ICP-MS Analysis cluster_quant Quantification collect_bone Collect bone tissue samples freeze_dry Freeze-dry and weigh samples collect_bone->freeze_dry digest Digest samples in concentrated nitric acid (microwave-assisted) freeze_dry->digest analyze_samples Analyze digested samples and standards using ICP-MS digest->analyze_samples prepare_standards Prepare gadolinium standard solutions prepare_standards->analyze_samples create_curve Generate calibration curve from standards analyze_samples->create_curve quantify_gd Quantify gadolinium concentration in samples create_curve->quantify_gd

Caption: Workflow for quantifying gadolinium in bone tissue using ICP-MS.

Methodology:

  • Sample Preparation: Bone tissue samples are excised, cleaned of soft tissue, and then lyophilized (freeze-dried) to remove water. The dry weight is recorded. The dried tissue is then completely digested, typically using concentrated nitric acid and microwave-assisted heating, to bring the gadolinium into an aqueous solution.

  • ICP-MS Analysis: The digested sample solution is introduced into the ICP-MS instrument. The high-temperature plasma atomizes and ionizes the elements in the sample. The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for highly sensitive and specific detection of gadolinium isotopes.

  • Quantification: A calibration curve is generated using standard solutions of known gadolinium concentrations. The gadolinium concentration in the unknown samples is then determined by comparing their signal intensity to the calibration curve.[11][12][13]

Signaling Pathway of Gadolinium-Induced Fibrosis

The release of free gadolinium ions (Gd³⁺) from less stable chelates like Omniscan is a critical initiating event in the pathogenesis of Nephrogenic Systemic Fibrosis (NSF). In the dermis, free Gd³⁺ can activate fibroblasts, leading to excessive collagen deposition and tissue fibrosis. One of the key mechanisms implicated in this process is the activation of the Platelet-Derived Growth Factor (PDGF) receptor.

Signaling Pathway of Gadolinium-Induced Fibroblast Activation

G cluster_extracellular cluster_membrane cluster_intracellular cluster_nuclear Gd Free Gadolinium (Gd³⁺) PDGFR PDGF Receptor Gd->PDGFR Activation PI3K PI3K PDGFR->PI3K MAPK_pathway Ras-Raf-MEK-ERK (MAPK Pathway) PDGFR->MAPK_pathway Akt Akt PI3K->Akt Gene_Expression Altered Gene Expression Akt->Gene_Expression MAPK_pathway->Gene_Expression Proliferation Fibroblast Proliferation Gene_Expression->Proliferation ECM_Production Increased ECM Production (e.g., Collagen) Gene_Expression->ECM_Production

Caption: Gadolinium-induced activation of the PDGF receptor and downstream fibrotic signaling.

Pathway Description: Free gadolinium ions in the extracellular space can interact with and activate the Platelet-Derived Growth Factor (PDGF) receptor on the surface of fibroblasts.[14][15] This activation triggers downstream intracellular signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras-MAPK (Mitogen-Activated Protein Kinase) pathway.[14] These signaling pathways converge on the nucleus to alter gene expression, leading to increased fibroblast proliferation and excessive production of extracellular matrix (ECM) components, such as collagen. This cascade of events contributes to the tissue thickening and fibrosis characteristic of NSF.

Conclusion

The comparison between Omniscan (gadodiamide) and ProHance (gadoteridol) highlights the critical role of chelate structure in the performance and safety of gadolinium-based contrast agents. ProHance's macrocyclic design confers superior stability, resulting in significantly lower gadolinium retention in tissues compared to the linear structure of Omniscan. This difference in stability is a key factor in the markedly different risk profiles of these two agents, particularly concerning the development of Nephrogenic Systemic Fibrosis. While both agents offer comparable image enhancement in many clinical applications, the enhanced safety profile of ProHance, directly attributable to its physicochemical properties, makes it a preferable choice, especially in patient populations at risk for gadolinium retention. For researchers and drug development professionals, this head-to-head comparison underscores the importance of considering not only the relaxivity but also the stability and pharmacokinetic properties of GBCAs in the design and evaluation of new imaging agents.

References

A Comparative Guide to Emerging Biodegradable MRI Contrast Agents Versus DTPA-BMA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of magnetic resonance imaging (MRI) contrast agents is undergoing a significant transformation, driven by the pursuit of safer and more effective diagnostic tools. For decades, gadolinium-based contrast agents (GBCAs) like gadopentetate dimeglumine (Gd-DTPA) and its derivative, gadodiamide (B1674392) (Gd-DTPA-BMA), have been the clinical standard. However, concerns regarding gadolinium deposition in the body have spurred the development of novel, biodegradable alternatives. This guide provides a comprehensive comparison of these emerging biodegradable contrast agents against the established DTPA-BMA, focusing on quantitative performance data, detailed experimental methodologies, and the underlying mechanisms of action.

Quantitative Performance Data

The following tables summarize the key performance indicators of this compound and a selection of new biodegradable contrast agents. Direct comparison is facilitated by presenting data obtained under similar experimental conditions where available.

Table 1: Physicochemical and In Vitro Performance

Contrast AgentTypeMolecular Weight (kDa)r1 Relaxivity (mM⁻¹s⁻¹)r2 Relaxivity (mM⁻¹s⁻¹)r2/r1 Ratio
Gd-DTPA-BMA Gadolinium-Based (Linear Chelate)~0.594.5 (3T, in human whole blood)[1]--
GDCP Gadolinium-Based (Polydisulfide)-5.43 (3T)[2][3]--
GDCEP Gadolinium-Based (Polydisulfide)-5.86 (3T)[2][3]--
ES-MION9 Iron Oxide Nanoparticle~0.0037 (core)7.0 (3.0T)[4]34.3 (3.0T)4.9[4]
PHPG-DTPA-Gd Gadolinium-Based (Polymeric)11115.72--

Table 2: Biocompatibility and In Vivo Performance

Contrast AgentAcute Toxicity (LD50 in mice, mmol/kg)BiodegradationIn Vivo Half-Life (α-phase / β-phase)
Gd-DTPA-BMA 10.58 (for a similar compound, Gd(DTPA-BDMA))[5][6]Not biodegradable0.48 min / 21.2 min (in rats)[7]
GDCC-18 -Yes, via disulfide bond cleavage[8]1.08 min / 26.5 min (in rats)[7]
GDCC-60 -Yes, via disulfide bond cleavage[8]1.74 min / 53.7 min (in rats)[7]
ES-MION9 Not reported, but deemed non-toxic in assays[4]Yes, biodegradable stabilizer (PASP)[4]~2.3 hours (blood half-life)[4]
PHPG-DTPA-Gd -Yes, via enzymatic and hydrolytic degradation[9]-

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

Relaxivity Measurement

The relaxivity of a contrast agent, its ability to enhance the relaxation rates of water protons, is a primary measure of its efficacy.

Protocol:

  • Sample Preparation: Prepare a series of dilutions of the contrast agent in a relevant medium (e.g., deionized water, saline, or plasma) at various concentrations. A blank sample containing only the medium is also prepared.

  • MRI Acquisition: Place the samples in a phantom and acquire T1 and T2 relaxation time measurements using a clinical or preclinical MRI scanner.

    • T1 Measurement: An inversion recovery sequence is typically used with a range of inversion times (TI).

    • T2 Measurement: A multi-echo spin-echo sequence is commonly employed with multiple echo times (TE).

  • Data Analysis:

    • Calculate the relaxation rates (R1 = 1/T1 and R2 = 1/T2) for each concentration.

    • Plot the relaxation rates (R1 and R2) as a function of the contrast agent concentration (in mM).

    • The slopes of the resulting linear plots represent the r1 and r2 relaxivities, respectively, in units of mM⁻¹s⁻¹.[10]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the potential toxicity of the contrast agent on cell viability.

Protocol:

  • Cell Culture: Seed cells (e.g., human cell lines like HEK293 or relevant tissue-specific cells) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the contrast agent for a specified period (e.g., 24, 48, or 72 hours). Include a negative control (cells with medium only) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control. Plot cell viability against the contrast agent concentration to determine the IC50 value (the concentration at which 50% of cells are non-viable).

In Vivo MRI and Pharmacokinetic Analysis

This experiment evaluates the contrast enhancement and circulation time of the agent in a living organism.

Protocol:

  • Animal Model: Use an appropriate animal model (e.g., mice or rats), often with a cannulated tail vein for contrast agent administration.

  • Pre-contrast Imaging: Acquire pre-contrast T1-weighted MR images of the region of interest.

  • Contrast Agent Administration: Inject a bolus of the contrast agent intravenously at a specified dose.

  • Dynamic Post-contrast Imaging: Immediately after injection, acquire a series of T1-weighted images over time to capture the dynamic changes in signal intensity.

  • Data Analysis:

    • Measure the signal intensity in a region of interest (e.g., blood vessel or tumor) over time.

    • Analyze the signal enhancement kinetics to determine pharmacokinetic parameters such as the distribution half-life (α-phase) and elimination half-life (β-phase).[7]

Biodegradability Assay

This assay determines the rate at which a biodegradable contrast agent breaks down under physiological conditions.

Protocol (Example for Polydisulfide-based agents):

  • Incubation: Incubate the biodegradable contrast agent in a solution mimicking physiological conditions (e.g., phosphate-buffered saline at pH 7.4) containing a reducing agent like cysteine or glutathione (B108866) to simulate the in vivo reductive environment.[3]

  • Sample Collection: At various time points, collect aliquots of the incubation mixture.

  • Analysis: Analyze the degradation of the macromolecular agent into smaller fragments using techniques such as:

    • Gel Permeation Chromatography (GPC): To observe the decrease in molecular weight over time.

    • Mass Spectrometry (e.g., MALDI-TOF): To identify the degradation products.[2][3]

  • Data Analysis: Plot the percentage of the intact macromolecule remaining over time to determine the degradation rate or half-life.

Visualizing Mechanisms and Workflows

Understanding the underlying biological interactions and experimental processes is critical for evaluating new contrast agents.

G Experimental Workflow for Evaluating New Biodegradable Contrast Agents cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison synthesis Synthesis of Biodegradable Contrast Agent physchem Physicochemical Characterization (Size, Charge, etc.) synthesis->physchem relaxivity Relaxivity Measurement (r1, r2) physchem->relaxivity cytotoxicity Cytotoxicity Assays (e.g., MTT) physchem->cytotoxicity biodegradation Biodegradability Assay physchem->biodegradation comparison Comparison with This compound relaxivity->comparison cytotoxicity->comparison biodegradation->comparison animal_model Animal Model Preparation mri In Vivo MRI & Pharmacokinetics animal_model->mri biodistribution Biodistribution & Toxicity Studies mri->biodistribution biodistribution->comparison

Caption: Workflow for the evaluation of new biodegradable MRI contrast agents.

G Hypothesized Cellular Interaction of Gadolinium-Based Contrast Agents cluster_extracellular Extracellular Space cluster_cell Cell cluster_signaling Potential Signaling Effects gbca Gd-Chelate (e.g., this compound) membrane Cell Membrane gbca->membrane Potential Endocytosis endosome Endosome (Low pH) membrane->endosome lysosome Lysosome (Low pH) endosome->lysosome cytosol Cytosol lysosome->cytosol Potential Gd3+ Release (from less stable chelates) nucleus Nucleus cytosol->nucleus Potential Genotoxicity ros Reactive Oxygen Species (ROS) Production cytosol->ros inflammation Inflammatory Cytokine Release cytosol->inflammation apoptosis Apoptosis Induction cytosol->apoptosis

References

Cross-Validation of DCE-MRI with DTPA-BMA: A Comparative Guide to Alternative Imaging Modalities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) utilizing the contrast agent gadodiamide (B1674392) (DTPA-BMA) is a powerful tool for assessing tissue microvasculature and permeability. Its quantitative nature makes it particularly valuable in oncology and other fields for diagnostics, treatment monitoring, and drug development. However, the selection of an appropriate imaging modality depends on the specific research or clinical question. This guide provides an objective comparison of DCE-MRI with this compound against other key imaging modalities: Positron Emission Tomography (PET), Computed Tomography (CT) Perfusion, and Single-Photon Emission Computed Tomography (SPECT). The comparisons are supported by experimental data and detailed methodologies to aid in the informed selection of imaging techniques.

Overview of Comparative Modalities

DCE-MRI with this compound primarily provides information on vascular perfusion and permeability. In this guide, we compare it with:

  • FDG-PET/CT: A hybrid imaging technique that combines the metabolic information of PET using the tracer 18F-fluorodeoxyglucose (FDG) with the anatomical detail of CT. It is a standard modality for cancer staging and assessment of treatment response based on glucose metabolism.

  • Perfusion CT: An advanced CT technique that, similar to DCE-MRI, uses an iodinated contrast agent to provide quantitative measurements of tissue perfusion and permeability.

  • SPECT: A nuclear imaging technique that can be used with specific tracers, such as 99mTc-DTPA, to assess organ function and, in the context of this comparison, blood-brain barrier integrity.

Quantitative Comparison of Imaging Modalities

The following table summarizes the quantitative performance of DCE-MRI with this compound (or the closely related gadopentetate dimeglumine, Gd-DTPA, for which more comparative data is available) against other imaging modalities in various clinical applications.

Modality Comparison Clinical Application Key Quantitative Metrics DCE-MRI (this compound/Gd-DTPA) Alternative Modality Source
DCE-MRI vs. 18F-FDG PET/CT Differentiation of Malignant vs. Benign Solitary Pulmonary NodulesSensitivity90.6% (Ktrans)75.0% (SUVmax)[1][2]
Specificity82.4% (Ktrans)70.6% (SUVmax)[1][2]
Area Under the Curve (AUC)0.909 (Ktrans)0.759 (SUVmax)[1][2]
DCE-MRI vs. Perfusion CT Brain Metastases Perfusion AssessmentCorrelation of Ktrans (median)R = 0.42 (vs. DCE-CT)R = 0.42 (vs. DCE-MRI)[3][4]
Correlation of Ktrans (voxel-wise)R = 0.74 (at day 7 post-SRS)R = 0.74 (at day 7 post-SRS)[3][5]
Correlation of iAUC90 (median)R = 0.55 (vs. DCE-CT)R = 0.55 (vs. DCE-MRI)[3][5]
DCE-MRI vs. SPECT Blood-Brain Barrier (BBB) Permeability in Post-Stroke SeizuresDetection of BBB Disruption (Conceptual)Can quantify BBB leakage (Ki)85.7% of patients with seizures showed BBB disruption[6][7]

Note: Ktrans (transfer constant), Kep (reverse reflux rate constant), and Ve (extravascular extracellular space volume fraction) are key pharmacokinetic parameters derived from DCE-MRI. SUVmax (maximum standardized uptake value) is a key metric from PET imaging. iAUC90 is the initial area under the curve for the first 90 seconds. Data from studies using Gd-DTPA are included due to the limited direct comparative studies with this compound and their similar pharmacokinetic profiles as extracellular gadolinium-based contrast agents.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of imaging studies. Below are generalized experimental protocols for DCE-MRI with this compound and the compared modalities.

DCE-MRI with this compound Protocol
  • Patient Preparation: No specific preparation is typically required. Ensure the patient has no contraindications to gadolinium-based contrast agents.

  • Imaging Equipment: A 1.5T or 3.0T MRI scanner.

  • Pre-Contrast Imaging: Acquisition of T1-weighted images to determine the baseline T1 relaxation time of the tissue of interest.

  • Contrast Administration: Intravenous bolus injection of this compound (gadodiamide) at a standard dose of 0.1 mmol/kg body weight, followed by a saline flush.[8]

  • Dynamic Scanning: Rapid acquisition of a series of T1-weighted images before, during, and after the contrast injection to capture the dynamic changes in signal intensity. The temporal resolution is typically high (e.g., every 5-10 seconds) for a duration of several minutes.

  • Post-Processing: The dynamic signal intensity data is converted into contrast agent concentration-time curves. Pharmacokinetic models (e.g., Tofts model) are then applied to these curves on a voxel-by-voxel basis to generate parametric maps of Ktrans, Kep, and Ve.

18F-FDG PET/CT Protocol
  • Patient Preparation: Patients are required to fast for at least 6 hours to ensure low blood glucose and insulin (B600854) levels. Blood glucose levels are checked prior to tracer injection.

  • Tracer Administration: Intravenous injection of 18F-FDG, with the dose adjusted based on patient weight.

  • Uptake Phase: A waiting period of approximately 60 minutes allows for the distribution and uptake of the tracer in the body's tissues.

  • Imaging: The patient is positioned in the PET/CT scanner. A low-dose CT scan is first performed for attenuation correction and anatomical localization. This is immediately followed by the PET scan, which acquires data on the distribution of 18F-FDG.

  • Post-Processing: The PET data is reconstructed, corrected for attenuation, and fused with the CT data. The uptake of 18F-FDG is quantified as the Standardized Uptake Value (SUV).

Perfusion CT Protocol
  • Patient Preparation: No specific preparation is usually needed. Ensure the patient has no contraindications to iodinated contrast agents.

  • Imaging Equipment: A multi-detector CT (MDCT) scanner.

  • Pre-Contrast Imaging: A non-contrast CT scan of the region of interest is acquired.

  • Contrast Administration: A bolus injection of an iodinated contrast agent is administered intravenously at a high rate.

  • Dynamic Scanning: A rapid series of CT images are acquired over the same anatomical location during the passage of the contrast agent.

  • Post-Processing: Time-attenuation curves are generated for the tissue of interest and an arterial input function is determined. Deconvolution analysis is then used to generate quantitative maps of blood flow, blood volume, and permeability-surface area product.

99mTc-DTPA SPECT Protocol for BBB Assessment
  • Patient Preparation: No special preparation is required.

  • Tracer Administration: Intravenous injection of 99mTc-DTPA.

  • Imaging: Dynamic or static images of the brain are acquired using a SPECT gamma camera, typically starting shortly after injection and potentially with delayed imaging.

  • Post-Processing: The acquired data is reconstructed to create images of tracer distribution. Regions of interest are drawn to assess the accumulation of the tracer in brain parenchyma, which, if present, indicates a disruption of the blood-brain barrier.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each imaging protocol.

DCE_MRI_Workflow cluster_pre Pre-Acquisition cluster_acq Acquisition cluster_post Post-Processing Patient_Prep Patient Preparation T1_Mapping Pre-Contrast T1 Mapping Patient_Prep->T1_Mapping Contrast_Admin Inject this compound T1_Mapping->Contrast_Admin Dynamic_Scan Dynamic T1w Scanning Contrast_Admin->Dynamic_Scan Concentration_Curves Generate Concentration-Time Curves Dynamic_Scan->Concentration_Curves PK_Modeling Pharmacokinetic Modeling Concentration_Curves->PK_Modeling Parametric_Maps Generate Ktrans, Kep, Ve Maps PK_Modeling->Parametric_Maps

Caption: Workflow for DCE-MRI with this compound.

PET_CT_Workflow cluster_pre Pre-Acquisition cluster_acq Acquisition cluster_post Post-Processing Patient_Prep Patient Preparation (Fasting) Tracer_Admin Inject 18F-FDG Patient_Prep->Tracer_Admin Uptake_Phase Uptake Period (~60 min) Tracer_Admin->Uptake_Phase CT_Scan Low-Dose CT Scan Uptake_Phase->CT_Scan PET_Scan PET Scan CT_Scan->PET_Scan Reconstruction Image Reconstruction & Attenuation Correction PET_Scan->Reconstruction Fusion Fuse PET and CT Images Reconstruction->Fusion Quantification Quantify SUV Fusion->Quantification

Caption: Workflow for 18F-FDG PET/CT.

Perfusion_CT_Workflow cluster_pre Pre-Acquisition cluster_acq Acquisition cluster_post Post-Processing Patient_Prep Patient Preparation Non_Contrast_CT Non-Contrast CT Patient_Prep->Non_Contrast_CT Contrast_Admin Inject Iodinated Contrast Non_Contrast_CT->Contrast_Admin Dynamic_Scan Dynamic CT Scanning Contrast_Admin->Dynamic_Scan Attenuation_Curves Generate Time-Attenuation Curves Dynamic_Scan->Attenuation_Curves Deconvolution Deconvolution Analysis Attenuation_Curves->Deconvolution Perfusion_Maps Generate Perfusion Maps Deconvolution->Perfusion_Maps

Caption: Workflow for Perfusion CT.

Concluding Remarks

DCE-MRI with this compound offers a non-ionizing radiation method to quantitatively assess tissue vascularity and permeability, demonstrating high sensitivity in differentiating malignant from benign lesions. When compared to 18F-FDG PET/CT, DCE-MRI may offer superior diagnostic accuracy in specific applications, such as the characterization of solitary pulmonary nodules, by providing information on vascular characteristics rather than metabolic activity.[1][2]

In comparison with Perfusion CT, DCE-MRI provides similar quantitative perfusion parameters, and studies have shown a good correlation between the two modalities.[3][4] The choice between them may depend on factors such as availability, patient contraindications (e.g., renal failure for gadolinium-based agents, iodine allergy for CT contrast), and the need to avoid ionizing radiation.

While direct quantitative comparisons with SPECT for applications like tumor perfusion are less common, both DCE-MRI and SPECT can be valuable for assessing the integrity of the blood-brain barrier, albeit with different tracers and underlying physical principles.

Ultimately, the selection of an imaging modality should be guided by the specific biological question being addressed, the required quantitative endpoints, and practical considerations such as cost, accessibility, and patient safety. This guide provides a foundational comparison to aid researchers, scientists, and drug development professionals in making these critical decisions.

References

Unveiling Kinetic Lability: A Comparative Analysis of DTPA-BMA and Its Derivatives in MRI Contrast Agent Safety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic lability of gadolinium-based contrast agents (GBCAs) is paramount for developing safer and more effective diagnostic tools. This guide provides an objective comparison of the kinetic lability of DTPA-BMA (gadodiamide) and its derivatives, supported by experimental data and detailed methodologies, to inform the design of next-generation MRI contrast agents.

The in vivo stability of GBCAs is a critical determinant of their safety profile. While thermodynamic stability constants offer a measure of the strength of the gadolinium-ligand bond, it is the kinetic inertness—the resistance of the complex to dissociation—that more accurately predicts the potential for gadolinium release in a biological environment.[1] Linear, non-ionic chelates like this compound have come under scrutiny due to their higher kinetic lability compared to macrocyclic agents. This lability can lead to transmetalation, a process where the gadolinium ion is displaced by endogenous metal ions such as zinc, copper, or iron, potentially resulting in gadolinium deposition in tissues.[2][3]

Comparative Kinetic Lability Data

The following table summarizes key quantitative data on the kinetic lability of this compound and related compounds from various experimental studies. The dissociation rate constants highlight the differences in kinetic stability among these agents.

CompoundDissociation Rate Constant (k_d) or Pseudo-first-order Rate Constant (k_p)Experimental ConditionsReference
Gd-DTPA-BMA4.0 x 10⁻⁶ s⁻¹ (k_p, proton assisted dissociation)pH 6.5[4]
Gd-DTPA1.8 x 10⁻⁷ s⁻¹ (k_p, proton assisted dissociation)pH 6.5[4]
Gd-BOPTA1.4 x 10⁻⁷ s⁻¹ (k_p, proton assisted dissociation)pH 6.5[4]
Gd-DTPA-BMARates are 2 to 3 orders of magnitude higher than Gd-DTPA and Gd-BOPTALigand exchange with TTHA[4][5]
Gd-DTPA-BMADissociation rates are about two orders of magnitude higher than Gd-DTPACatalyzed by endogenous ligands[6][7]

Experimental Protocols for Assessing Kinetic Lability

The determination of kinetic lability involves challenging the gadolinium complex under conditions that mimic a physiological environment and measuring the rate of its dissociation. Two common experimental approaches are detailed below.

Metal Exchange Reactions with Competing Metal Ions

This method assesses the rate at which a competing endogenous metal ion, such as Cu²⁺ or Zn²⁺, displaces Gd³⁺ from its chelate.

Protocol:

  • Sample Preparation: Prepare solutions of the gadolinium complex (e.g., Gd-DTPA-BMA) and a competing metal salt (e.g., Cu(NO₃)₂) in a buffered solution (e.g., HEPES) at a controlled pH (typically 6.0-8.0) and ionic strength (e.g., 0.15 M NaCl) at 25 °C.

  • Reaction Initiation: Mix the solutions of the gadolinium complex and the competing metal ion.

  • Monitoring Dissociation: At various time points, measure the concentration of the dissociated gadolinium complex. This can be achieved by separating the species using high-performance liquid chromatography (HPLC) and quantifying them with a suitable detector.

  • Data Analysis: The rate of dissociation is determined by fitting the concentration-time data to an appropriate kinetic model. For instance, the rates of the exchange reactions of Gd(DTPA)²⁻ and Gd(this compound) are independent of the Cu²⁺ concentration in the presence of citrate (B86180), indicating the reactions proceed via the dissociation of the Gd³⁺ complexes catalyzed by citrate ions.[6]

Ligand Exchange Reactions with a Competing Ligand

This protocol measures the rate at which a strong competing ligand displaces the original ligand from the gadolinium complex.

Protocol:

  • Sample Preparation: Prepare solutions of the gadolinium complex (e.g., Gd-DTPA, Gd-BOPTA, Gd-DTPA-BMA) and a competing ligand, such as triethylenetetraamine-hexaacetate (TTHA), in a buffered solution with controlled pH (6.5-11.0), ionic strength (0.15 M NaCl), and temperature (25 °C).

  • Reaction Monitoring: The progress of the ligand exchange reaction is followed by measuring the change in a physical property that differs between the initial and final gadolinium complexes. A common technique is to monitor the water proton longitudinal relaxation rate (1/T₁), as the relaxivity of the gadolinium complexes changes upon ligand exchange.[4]

  • Data Analysis: The pseudo-first-order rate constants are calculated from the time-dependent changes in the measured property. The rates of these reactions are directly proportional to the concentration of the competing ligand (TTHA), indicating a direct attack mechanism.[4][5]

Visualizing the Dissociation Pathway and Experimental Workflow

The following diagrams illustrate the conceptual pathway of transmetalation and a typical experimental workflow for assessing kinetic lability.

Transmetalation_Pathway cluster_0 In Vivo Environment Gd_Complex Gd-DTPA-BMA (Intact Complex) Free_Gd Free Gd³⁺ (Toxic) Gd_Complex->Free_Gd Dissociation Endogenous_Ion Endogenous Metal Ion (e.g., Zn²⁺) Tissue_Deposition Tissue Deposition Free_Gd->Tissue_Deposition New_Complex New Metal Complex (e.g., Zn-DTPA-BMA) Gd_ComplexEndogenous_Ion Gd_ComplexEndogenous_Ion Free_GdNew_Complex Free_GdNew_Complex Gd_ComplexEndogenous_Ion->Free_GdNew_Complex Transmetalation

Caption: Transmetalation pathway of a linear Gd-chelate.

Kinetic_Lability_Workflow cluster_workflow Experimental Workflow Start Prepare Solutions (Gd-Complex, Competing Ion/Ligand, Buffer) Incubate Incubate at Controlled Temperature and pH Start->Incubate Initiate Reaction Monitor Monitor Reaction Progress (e.g., HPLC, Relaxometry) Incubate->Monitor Time-course Sampling Analyze Data Analysis (Kinetic Modeling) Monitor->Analyze Result Determine Dissociation Rate Constant Analyze->Result

Caption: Workflow for kinetic lability assessment.

Conclusion

The experimental evidence consistently demonstrates that this compound exhibits significantly higher kinetic lability compared to its parent compound, DTPA, and other linear and macrocyclic GBCAs.[4][5][7] This increased lability, particularly in the presence of endogenous ions and ligands, underscores the importance of considering kinetic stability in the design and evaluation of MRI contrast agents.[6] For drug development professionals, focusing on ligand architectures that enhance kinetic inertness is a critical strategy for mitigating the risks associated with gadolinium release and improving the long-term safety of these vital diagnostic tools. The methodologies and comparative data presented herein provide a foundational framework for the continued development of safer and more stable gadolinium-based contrast agents.

References

A Comparative Analysis of Relaxivity: DTPA-BMA Versus Other Gadolinium-Based Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Relaxivity of Gadolinium-Based Contrast Agents

The efficacy of gadolinium-based contrast agents (GBCAs) in magnetic resonance imaging (MRI) is intrinsically linked to their relaxivity, a measure of their ability to shorten the T1 and T2 relaxation times of water protons. This guide provides a detailed comparison of the relaxivity of DTPA-BMA (gadodiamide) with other commonly used GBCAs. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular classifications and experimental workflows, this document aims to be a valuable resource for researchers and professionals in the field.

Understanding Relaxivity: The Core of Contrast Enhancement

Relaxivity (r) is a fundamental property of a contrast agent, quantified as the change in the relaxation rate (1/T) of the solvent (e.g., water or plasma) per unit concentration of the contrast agent. It is expressed in units of mM⁻¹s⁻¹. There are two types of relaxivity:

  • Longitudinal relaxivity (r1): This pertains to the shortening of the T1 relaxation time and is crucial for T1-weighted imaging, where tissues with higher concentrations of the contrast agent appear brighter.

  • Transverse relaxivity (r2): This relates to the shortening of the T2 relaxation time. A high r2 can lead to signal loss in T2-weighted images.

The relaxivity of a GBCA is influenced by several factors, including its molecular structure, the magnetic field strength of the MRI scanner, the temperature, and the composition of the surrounding medium (e.g., saline versus plasma).

Quantitative Comparison of Relaxivity

The following tables summarize the r1 and r2 relaxivity values for this compound and a selection of other linear and macrocyclic GBCAs in human whole blood and plasma at various magnetic field strengths.

Table 1: Longitudinal (r1) Relaxivity of GBCAs in Human Whole Blood at 37°C

Agent (Abbreviation)Chemical NameStructurer1 Relaxivity (mM⁻¹s⁻¹) at 1.5 Tr1 Relaxivity (mM⁻¹s⁻¹) at 3 Tr1 Relaxivity (mM⁻¹s⁻¹) at 7 T
This compound GadodiamideLinear4.5 ± 0.1[1]3.9 ± 0.2[1]3.7 ± 0.2[1]
DTPA Gadopentetate dimeglumineLinear4.3 ± 0.4[1]3.8 ± 0.2[1]3.1 ± 0.4[1]
BOPTA Gadobenate dimeglumineLinear6.2 ± 0.5[1]5.4 ± 0.3[1]4.7 ± 0.1[1]
DOTA Gadoterate meglumineMacrocyclic3.9 ± 0.2[1]3.4 ± 0.4[1]2.8 ± 0.4[1]
BT-DO3A Gadobutrol (B1674391)Macrocyclic4.6 ± 0.2[1]4.5 ± 0.3[1]4.2 ± 0.3[1]
HP-DO3A GadoteridolMacrocyclic4.4 ± 0.6[1]3.5 ± 0.6[1]3.4 ± 0.1[1]

Data sourced from Shen Y, et al. Invest Radiol. 2015.[1]

Table 2: Longitudinal (r1) and Transverse (r2) Relaxivity of GBCAs in Human Plasma at 37°C

Agent (Abbreviation)Structurer1 Relaxivity (mM⁻¹s⁻¹) at 1.5 Tr2 Relaxivity (mM⁻¹s⁻¹) at 1.5 Tr1 Relaxivity (mM⁻¹s⁻¹) at 3 Tr2 Relaxivity (mM⁻¹s⁻¹) at 3 T
This compound Linear4.15.13.84.9
DTPA Linear4.15.23.84.9
BOPTA Linear8.511.26.710.1
DOTA Macrocyclic3.34.13.03.9
BT-DO3A Macrocyclic4.85.84.25.4
HP-DO3A Macrocyclic3.84.63.34.3

Data compiled from Rohrer M, et al. Invest Radiol. 2005 and Pintaske J, et al. Invest Radiol. 2006.

Experimental Protocols for Relaxivity Measurement

The determination of r1 and r2 relaxivities is a critical aspect of characterizing GBCAs. The following is a generalized experimental protocol based on methodologies described in the scientific literature.[1][2]

1. Sample Preparation:

  • Medium: Human whole blood or plasma is used to mimic physiological conditions.

  • Contrast Agent Concentrations: A series of dilutions of the GBCA are prepared in the chosen medium. Typically, at least four to seven different concentrations ranging from 0.05 to 5.0 mM are used to establish a linear relationship between relaxation rate and concentration. A blank sample (medium without contrast agent) is also prepared to measure the baseline relaxation times (T1₀ and T2₀).

  • Temperature Control: Samples are maintained at a physiological temperature of 37°C throughout the experiment using a temperature-controlled phantom or water bath.

2. MRI Data Acquisition:

  • MRI System: Measurements are performed on clinical MRI scanners at relevant magnetic field strengths (e.g., 1.5 T, 3 T, and 7 T).

  • T1 Measurement: An inversion recovery (IR) sequence is the gold standard for accurate T1 measurements. A series of images are acquired with varying inversion times (TI).

  • T2 Measurement: A multi-echo spin-echo (MESE) or a Carr-Purcell-Meiboom-Gill (CPMG) sequence is used to acquire a series of images at different echo times (TE).

3. Data Analysis:

  • Region of Interest (ROI) Analysis: ROIs are drawn on the images for each sample concentration to measure the signal intensity.

  • Relaxation Time Calculation:

    • For T1, the signal intensity (S) at each TI is fitted to the inversion recovery signal equation: S(TI) = S₀ |1 - 2 * exp(-TI/T1)|.

    • For T2, the signal intensity (S) at each TE is fitted to a mono-exponential decay function: S(TE) = S₀ * exp(-TE/T2).

  • Relaxivity Calculation:

    • The relaxation rates (R1 = 1/T1 and R2 = 1/T2) are calculated for each concentration.

    • The relaxivity (r1 or r2) is determined by plotting the relaxation rate (R1 or R2) against the contrast agent concentration. The slope of the resulting linear regression line represents the relaxivity.

Classification of Gadolinium-Based Contrast Agents

GBCAs can be broadly classified based on the structure of the chelating ligand, which encapsulates the gadolinium ion. This structural difference significantly impacts their stability and, to some extent, their relaxivity.

GBCA_Classification GBCAs Gadolinium-Based Contrast Agents Linear Linear Agents GBCAs->Linear Macrocyclic Macrocyclic Agents GBCAs->Macrocyclic LinearIonic Ionic Linear->LinearIonic LinearNonIonic Non-ionic Linear->LinearNonIonic MacrocyclicIonic Ionic Macrocyclic->MacrocyclicIonic MacrocyclicNonIonic Non-ionic Macrocyclic->MacrocyclicNonIonic DTPA DTPA (Gadopentetate) LinearIonic->DTPA BOPTA BOPTA (Gadobenate) LinearIonic->BOPTA DTPABMA This compound (Gadodiamide) LinearNonIonic->DTPABMA DOTA DOTA (Gadoterate) MacrocyclicIonic->DOTA BTDO3A BT-DO3A (Gadobutrol) MacrocyclicNonIonic->BTDO3A HPDO3A HP-DO3A (Gadoteridol) MacrocyclicNonIonic->HPDO3A

Figure 1: Classification of Gadolinium-Based Contrast Agents.

Experimental Workflow for Relaxivity Measurement

The following diagram illustrates a typical workflow for determining the relaxivity of a GBCA.

Relaxivity_Workflow Prep Sample Preparation Dilute Serial Dilution of GBCA in Medium (Plasma/Blood) Prep->Dilute Temp Temperature Equilibration (37°C) Dilute->Temp MRI MRI Data Acquisition Temp->MRI T1Seq T1 Measurement (Inversion Recovery) MRI->T1Seq T2Seq T2 Measurement (Multi-Echo Spin-Echo) MRI->T2Seq Analysis Data Analysis T1Seq->Analysis T2Seq->Analysis ROI ROI Signal Intensity Measurement Analysis->ROI Fit Curve Fitting to Signal Equations ROI->Fit Calc Calculation of T1 & T2 Fit->Calc Plot Plot Relaxation Rate (1/T) vs. Concentration Calc->Plot Result Determine Relaxivity (r1, r2) from Slope Plot->Result

Figure 2: Workflow for Measuring GBCA Relaxivity.

Discussion of Differences

The presented data highlights several key differences in relaxivity between this compound and other GBCAs:

  • Structural Class: this compound is a linear, non-ionic agent. Generally, linear agents exhibit slightly higher or comparable r1 relaxivity to macrocyclic agents in human whole blood at 1.5 T.[1] However, some macrocyclic agents like gadobutrol show higher r1 relaxivity.

  • Protein Binding: Agents with weak protein binding, such as gadobenate dimeglumine (BOPTA), tend to have significantly higher r1 and r2 relaxivities in plasma compared to non-protein-binding agents like this compound. This is because binding to macromolecules slows down the tumbling rate of the gadolinium complex, leading to more efficient relaxation.

  • Magnetic Field Strength: The r1 relaxivity of most GBCAs, including this compound, tends to decrease with increasing magnetic field strength.[1] This effect is an important consideration for high-field MRI applications. Conversely, r2 relaxivity often shows a less pronounced or even a slight increase with higher field strengths.

  • r2/r1 Ratio: The ratio of r2 to r1 relaxivity is another important parameter. A lower r2/r1 ratio is generally desirable for T1-weighted imaging, as a high r2 can cause signal loss that counteracts the T1 enhancement.

Conclusion

The relaxivity of a gadolinium-based contrast agent is a critical determinant of its performance in MRI. This guide has provided a comparative overview of the relaxivity of this compound and other GBCAs, supported by quantitative data and detailed methodologies. This compound exhibits relaxivity values that are comparable to other non-protein-binding linear and some macrocyclic agents. However, agents with protein-binding properties or specific structural modifications can offer significantly higher relaxivities. Understanding these differences is paramount for researchers and clinicians in selecting the appropriate contrast agent for specific research or diagnostic applications and for the development of next-generation, high-relaxivity agents.

References

Safety Operating Guide

Navigating the Disposal of DTPA-BMA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chelating agents such as DTPA-BMA (Diatrizoate meglumine (B1676163) and Diatrizoate sodium) is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also minimizes the ecological impact of these compounds. This guide provides essential, step-by-step guidance for the proper disposal of this compound, aligning with best practices for laboratory chemical waste management.

Waste Characterization and Segregation: The First Step

Before disposal, it is imperative to characterize the waste stream containing this compound. The nature of the waste will dictate the appropriate disposal route. The primary determination is whether the waste is considered hazardous.

Key Waste Streams Containing this compound:

  • Unused or Expired Product: Pure, undiluted this compound that is no longer needed.

  • Contaminated Materials: Items such as personal protective equipment (PPE), absorbent materials from spill clean-ups, and empty containers.

  • Aqueous Solutions: Liquid waste generated from experimental procedures containing this compound.

Waste contaminated with this compound should be segregated from other laboratory waste streams to ensure proper handling and disposal. It is crucial to never dispose of hazardous chemicals down the drain.[1][2]

Step-by-Step Disposal Procedures

  • Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information for handling and disposal. It will provide specific hazard classifications and environmental precautions. While a specific SDS for "this compound" was not found, the SDS for DTPA (Diethylenetriaminepentaacetic acid) provides relevant guidance.[3][4][5][6][7]

  • Waste Collection and Labeling:

    • Collect all this compound waste in a designated, leak-proof, and compatible container.[1][8][9] Plastic containers are often preferred for chemical waste.[2]

    • Clearly label the waste container with "Hazardous Waste" and the specific contents, including the full chemical name (this compound) and any other constituents.

    • Keep the waste container securely closed when not in use.[2]

  • Storage of Chemical Waste:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is cool, well-ventilated, and away from incompatible materials.[5]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.[2]

    • Do not attempt to treat or dispose of the chemical waste yourself without explicit approval and protocols from your EHS department.

Quantitative Data Summary for Waste Management

For laboratory purposes, understanding the general characteristics of waste categories is essential for proper segregation and disposal.

Waste CategoryDescriptionKey Disposal Guideline
Unused/Expired this compound Pure chemical product that is no longer viable for use.Dispose of as hazardous chemical waste through your institution's EHS program.[1]
Contaminated Labware & PPE Gloves, wipes, and other materials that have come into contact with this compound.Place in a designated hazardous waste container for solids.[1]
Aqueous Waste Solutions Liquid mixtures from experiments containing this compound.Collect in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.[1][2]
Empty Containers Vials or bottles that previously held this compound.Depending on institutional and local regulations, thoroughly rinsed containers may be disposed of as non-hazardous waste. Unrinsed containers should be treated as hazardous waste.[8]

Logical Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

This compound Waste Disposal Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type unused Unused/Expired Product waste_type->unused Pure Chemical contaminated_solid Contaminated Solid Waste (PPE, labware) waste_type->contaminated_solid Solid Material aqueous Aqueous Waste Solution waste_type->aqueous Liquid Mixture empty_container Empty Container waste_type->empty_container Container collect_solid Collect in Labeled Hazardous Waste Container (Solid) unused->collect_solid contaminated_solid->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container (Liquid) aqueous->collect_liquid rinse Thoroughly Rinse? empty_container->rinse dispose_solid Dispose as Hazardous Waste (via EHS) collect_solid->dispose_solid dispose_liquid Dispose as Hazardous Waste (via EHS) collect_liquid->dispose_liquid dispose_rinsed Dispose as Non-Hazardous Waste rinse->dispose_rinsed Yes dispose_unrinsed Dispose as Hazardous Waste rinse->dispose_unrinsed No

This compound Waste Disposal Workflow

Environmental Considerations of Gadolinium-Based Agents

It is important to note that some chelating agents are used in gadolinium-based contrast agents (GBCAs) for medical imaging.[10][11] There is growing concern about the environmental presence of gadolinium due to the excretion of these agents by patients.[10][12] While laboratory disposal practices differ from clinical waste management, this underscores the importance of preventing the release of these compounds into wastewater systems. Some initiatives in the medical field include the collection of patient urine to reduce the amount of GBCAs entering sewage.[12][13] This highlights the broader environmental sensitivity surrounding these types of chemicals.

By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship. Always defer to your institution's specific guidelines and the product's Safety Data Sheet for the most accurate and compliant disposal information.

References

Essential Safety and Operational Protocols for Handling DTPA-BMA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for handling Diethylenetriaminepentaacetic acid bis(methylamide) (DTPA-BMA), also known as Gadopentetate dimeglumine. The following procedural guidance is designed to be a preferred source for laboratory safety, building trust by providing value beyond the product itself.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its components can pose several health risks. Diethylenetriaminepentaacetic acid (DTPA), the chelating agent, is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2] It is also suspected of causing cancer.[1] Therefore, strict adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards.To prevent serious eye irritation from dust or splashes.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, tested according to EN 374).To prevent skin irritation upon contact.[1][3]
Skin and Body Protection Protective clothing, such as a lab coat. In case of significant exposure risk, coveralls may be required.To protect skin from irritation and contamination.[1][4]
Respiratory Protection Use only in a well-ventilated area. If dust is generated, a full-face air-purifying respirator may be necessary.To prevent respiratory tract irritation from inhalation of dust.[1][2][4]

Safe Handling and Storage Procedures

Proper handling and storage are critical to minimize exposure risks and maintain the chemical's stability.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably under a chemical fume hood.[5]

  • Dust and Aerosol Control: Minimize dust generation and accumulation. Avoid breathing dust, mists, or vapors.[1][2][4]

  • Personal Hygiene: Wash hands thoroughly after handling.[1][2] Contaminated clothing should be removed and washed before reuse.[1] Do not eat, drink, or smoke in the handling area.[3]

Storage:

  • Container: Store in the original, tightly closed container.[1][2]

  • Location: Store in a dry, cool, and well-ventilated place.[2][3][5] The product should be stored locked up.[1][2][4]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[1][2]

Emergency and First-Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention if symptoms persist.[1][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and water.[1] If skin irritation occurs, get medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][4] If eye irritation persists, seek medical attention.[1][4]
Ingestion Although considered a low ingestion hazard, it is best to seek immediate medical advice.[1] Do not induce vomiting unless directed by medical personnel.

Experimental Workflow and Disposal Plan

The following diagram illustrates the standard workflow for handling this compound, from initial preparation to final disposal, ensuring safety at each step.

DTPA_BMA_Workflow This compound Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment Cleanup cluster_disposal Waste Disposal prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) prep_area 2. Prepare Ventilated Workspace (Fume Hood) prep_ppe->prep_area handle_chem 3. Handle this compound (Minimize Dust/Aerosols) prep_area->handle_chem Proceed when ready experiment 4. Conduct Experiment handle_chem->experiment decontaminate 5. Decontaminate Surfaces & Glassware experiment->decontaminate Experiment complete segregate_waste 6. Segregate Waste (Solid vs. Liquid) decontaminate->segregate_waste dispose_waste 7. Dispose of Waste per Regulations (Approved Waste Disposal Plant) segregate_waste->dispose_waste Ready for disposal remove_ppe 8. Doff PPE Correctly dispose_waste->remove_ppe wash_hands 9. Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for safe handling and disposal of this compound.

Disposal Plan: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable laws and regulations.[1] Do not allow the product to enter drains.[4] Environmental release should be avoided.[1][4] If a spillage occurs, it should be collected.[1] For specific institutional protocols, consult your environmental health and safety department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
DTPA-BMA
Reactant of Route 2
Reactant of Route 2
DTPA-BMA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.